Notoginsenoside FP2
描述
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMOROOPDIFSMA-HOJZLLFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Notoginsenoside FP2 from Panax notoginseng Fruit Pedicels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, characterization, and potential therapeutic signaling pathways of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin sourced from the fruit pedicels of the traditional medicinal herb, Panax notoginseng. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and logical workflows to aid in the research and development of this promising natural compound.
Introduction
Panax notoginseng, a member of the Araliaceae family, has a long history in traditional Chinese medicine for its therapeutic properties, particularly in relation to cardiovascular health. While the roots are the most commonly used part of the plant, other parts, such as the fruit pedicels, are emerging as a valuable source of unique and bioactive saponins. This compound is one such compound isolated from the fruit pedicels, and it has garnered interest for its potential in treating cardiovascular diseases. This guide outlines the key procedures for its extraction and purification and delves into its potential mechanism of action.
Isolation and Purification of this compound
The isolation of this compound from Panax notoginseng fruit pedicels is a multi-step process involving extraction, preliminary separation, and fine purification. While a specific detailed protocol for this compound is outlined in specialized literature, a general and effective workflow can be constructed based on established methods for saponin isolation from P. notoginseng.
Experimental Protocol: A Synthesized Approach
The following protocol is a composite of standard techniques for saponin isolation from P. notoginseng and should be optimized for this compound based on the foundational work by Wang et al. (2008).
2.1.1. Extraction
-
Preparation of Plant Material: Air-dried and powdered fruit pedicels of Panax notoginseng are used as the starting material.
-
Solvent Extraction: The powdered material is extracted with 70-80% aqueous ethanol at room temperature with continuous stirring for 24-48 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
2.1.2. Preliminary Separation using Macroporous Resin Chromatography
-
Resin Preparation: A macroporous adsorption resin (e.g., D101 or AB-8 type) is packed into a column and pre-conditioned by washing sequentially with ethanol and deionized water.
-
Loading: The crude extract is dissolved in deionized water and loaded onto the prepared resin column.
-
Elution: The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the saponins. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target saponins are pooled.
2.1.3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column is typically employed for the separation of saponins.
-
Mobile Phase: A gradient elution system of acetonitrile and water is commonly used. The gradient is optimized to achieve separation of the target compound from other closely related saponins.
-
Detection: An evaporative light scattering detector (ELSD) or a UV detector (at a low wavelength, e.g., 203 nm) is used to monitor the elution profile.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated to yield the purified compound.
2.1.4. Final Purification
For obtaining high-purity this compound (>95%), a final recrystallization step from a solvent such as aqueous ethanol may be performed.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Quantitative Data
The definitive identification of this compound is achieved through a combination of spectroscopic techniques. Commercial suppliers of this compound report purities often exceeding 99%.
Spectroscopic Data
The structure of this compound is elucidated using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments, including 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.
Quantitative Data Summary
| Parameter | Method | Typical Value/Range |
| Purity | HPLC-ELSD/UV | >95% (research grade), >99% (analytical standard) |
| Yield | Gravimetric | Data not yet available in public literature |
Potential Signaling Pathways and Bioactivity
Recent studies have begun to uncover the pharmacological effects of saponins from P. notoginseng, with a particular focus on their cardioprotective properties. While research specifically on this compound is still emerging, studies on saponin mixtures containing this compound provide valuable insights into its potential mechanisms of action.
Cardioprotective Effects and the PI3K/Akt/mTOR Signaling Pathway
A study on the stem-leaf saponins of P. notoginseng, which contain this compound, has demonstrated a cardioprotective effect by inhibiting abnormal autophagy through the PI3K/Akt/mTOR signaling pathway[1]. This pathway is a critical regulator of cell growth, proliferation, and survival.
4.1.1. Proposed Mechanism of Action
It is hypothesized that this compound, as a component of this saponin mixture, contributes to the activation of the PI3K/Akt/mTOR pathway. This activation can lead to the inhibition of excessive autophagy and apoptosis in myocardial cells, thereby protecting the heart from injury.
Caption: Proposed PI3K/Akt/mTOR signaling pathway activated by this compound.
Experimental Protocol: Investigating Cardioprotective Effects
4.2.1. In Vitro Model of Myocardial Injury
-
Cell Culture: H9c2 cardiomyocytes are cultured under standard conditions.
-
Induction of Injury: Myocardial injury can be induced by various stressors, such as hypoxia/reoxygenation or treatment with agents like rapamycin to induce autophagy.
-
Treatment: Cells are pre-treated with varying concentrations of purified this compound before the induction of injury.
-
Assessment of Cell Viability and Apoptosis: Cell viability is assessed using assays such as MTT or CCK-8. Apoptosis is quantified using techniques like flow cytometry with Annexin V/PI staining or TUNEL assays.
-
Western Blot Analysis: The phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway (PI3K, Akt, mTOR) and markers of autophagy (e.g., LC3-II/LC3-I ratio, Beclin-1) and apoptosis (e.g., Bax, Bcl-2, Caspase-3) are determined by Western blotting to confirm the mechanism of action.
Conclusion
This compound represents a promising bioactive compound from a previously underutilized part of Panax notoginseng. This guide provides a framework for its isolation, characterization, and the investigation of its potential cardioprotective effects. Further research focusing on the specific bioactivities of pure this compound is warranted to fully elucidate its therapeutic potential and to develop it as a novel agent for the treatment of cardiovascular diseases. The detailed protocols and workflows presented herein are intended to facilitate these future research endeavors.
References
An In-depth Technical Guide to the Structural Elucidation of Notoginsenoside FP2 Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng. The structure of this complex natural product was primarily determined through a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
This compound, identified by Wang et al. (2008), presents a complex structure featuring a tetracyclic triterpenoid aglycone and multiple sugar moieties.[1][2] The precise determination of its chemical structure is fundamental for understanding its biological activity and potential therapeutic applications in areas such as cardiovascular disease.[1][2]
Data Presentation: NMR Spectral Data
While the specific quantitative NMR data from the primary literature is not publicly available, this section outlines the expected data presentation based on the known structure of this compound and typical values for similar dammarane-type saponins. The data would be acquired in a solvent such as deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD).
¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Key signals would include those for the anomeric protons of the sugar units, protons of the aglycone's steroid-like core, and the characteristic signals of the side chain.
Table 1: Representative ¹H NMR Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.2-3.4 | m | |
| 12 | 3.5-3.7 | m | |
| 17 | 2.1-2.3 | m | |
| 21 | 1.5-1.7 | s | |
| ... | ... | ... | ... |
| Sugar Moieties | |||
| Glc-1' | 4.8-5.0 | d | 7.5-8.0 |
| Xyl-1'' | 5.0-5.2 | d | 7.0-7.5 |
| ... | ... | ... | ... |
¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, providing a carbon fingerprint of the molecule. This is crucial for identifying the aglycone type and the nature of the sugar residues.
Table 2: Representative ¹³C NMR Data for this compound (in C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Sugar Moieties | ||
| 1 | 38.0-40.0 | Glc-1' | 104.0-106.0 |
| 2 | 26.0-28.0 | Glc-2' | 74.0-76.0 |
| 3 | 88.0-90.0 | Glc-3' | 77.0-79.0 |
| ... | ... | ... | ... |
| Side Chain | Xyl-1'' | 105.0-107.0 | |
| 20 | 72.0-74.0 | Xyl-2'' | 73.0-75.0 |
| 24 | 125.0-127.0 | ... | ... |
| 25 | 130.0-132.0 |
2D NMR Correlations
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity within each sugar ring and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the sugar moieties to the aglycone and to each other, as well as for assembling the aglycone skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the aglycone and the linkages between sugar units.
Experimental Protocols
The following is a generalized, detailed methodology for the isolation and NMR-based structural elucidation of a notoginsenoside like FP2.
1. Isolation of this compound
-
Extraction: The dried and powdered fruit pedicels of Panax notoginseng are extracted exhaustively with 70-80% aqueous methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Preliminary Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin fraction is typically enriched in the n-butanol extract.
-
Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:
-
Macroporous Resin Column Chromatography: The extract is loaded onto a macroporous resin (e.g., D101) and eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) to remove pigments and obtain a total saponin fraction.
-
Silica Gel Column Chromatography: Further separation is achieved on a silica gel column using a gradient elution system, typically with a mixture of chloroform, methanol, and water in varying ratios.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is performed on a reversed-phase (e.g., C18) preparative HPLC column with a mobile phase consisting of a gradient of acetonitrile and water. Fractions are monitored by UV detection and collected.
-
2. NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR spectra is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Standard proton spectra are acquired to observe the chemical shifts, multiplicities, and coupling constants of all protons.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY: Acquired to establish ¹H-¹H spin systems.
-
HSQC: Acquired to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquired with a long-range coupling delay optimized for J-couplings of 4-8 Hz to observe two- and three-bond ¹H-¹³C correlations.
-
NOESY/ROESY: Acquired with a mixing time of 300-800 ms to observe through-space correlations for stereochemical analysis.
-
-
3. Data Analysis and Structure Elucidation
-
Aglycone Structure: The aglycone structure is determined by analyzing the ¹H and ¹³C NMR data and confirmed by COSY, HSQC, and HMBC correlations. The characteristic signals for the dammarane skeleton are identified.
-
Sugar Identification and Sequencing: The sugar units are identified by their characteristic ¹H and ¹³C chemical shifts and coupling constants. The sequence of the sugar chains and their attachment points to the aglycone are determined from the long-range correlations observed in the HMBC spectrum (e.g., correlation from an anomeric proton of a sugar to a carbon of the aglycone or another sugar).
-
Stereochemistry: The relative stereochemistry of the aglycone and the glycosidic linkages is determined by the analysis of NOESY/ROESY spectra and the values of the proton-proton coupling constants.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.
References
chemical properties and structure of Notoginsenoside FP2
An In-depth Examination of the Chemical Properties, Structure, and Biological Significance of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng[1][2]. As a member of the ginsenoside family of compounds, which are the primary active constituents of ginseng, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases[1][2][3][4]. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and known biological activities of this compound, with a focus on presenting detailed data and experimental methodologies to support further research and development.
Chemical Properties and Structure
This compound is a complex glycoside with a tetracyclic triterpenoid aglycone. Its chemical identity is well-established through various analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₈H₉₈O₂₆ | --INVALID-LINK-- |
| Molecular Weight | 1211.38 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1004988-75-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (100 mg/mL) and water (5 mg/mL) | --INVALID-LINK-- |
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the unambiguous assignment of the complex polycyclic structure and the attached sugar moieties of this compound. The following tables would typically present the chemical shifts (δ) in ppm and coupling constants (J) in Hz.
Table 1: ¹H NMR Spectral Data of this compound (Data to be populated from the primary literature)
Table 2: ¹³C NMR Spectral Data of this compound (Data to be populated from the primary literature)
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments reveal the fragmentation patterns, which are instrumental in determining the sequence and linkage of the sugar residues and the structure of the aglycone.
Table 3: Mass Spectrometry Data of this compound (Data to be populated from the primary literature, including fragmentation patterns)
Experimental Protocols
Isolation and Purification
This compound is isolated from the fruit pedicels of Panax notoginseng. A general procedure involves the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as 75% v/v ethanol solution[6].
-
Preliminary Purification: The crude extract is then subjected to preliminary purification to remove non-saponin components. This can be achieved by partitioning the extract between water and a non-polar solvent.
-
Chromatographic Separation: The aqueous layer containing the saponins is then subjected to a series of chromatographic techniques for the isolation of individual compounds. A common method involves the use of macroporous adsorption resins (e.g., D101 or AB-8) for initial fractionation, followed by elution with a gradient of ethanol[6].
-
Fine Purification: Final purification to obtain pure this compound is typically achieved through repeated column chromatography, which may include silica gel, reversed-phase (C18) chromatography, and preparative High-Performance Liquid Chromatography (HPLC)[7].
Biological Activity and Mechanism of Action
While research specifically focused on this compound is still emerging, its presence in extracts of Panax notoginseng with known cardioprotective effects suggests its potential role in cardiovascular health[1][2][3][4].
Cardioprotective Effects and Potential Signaling Pathways
A study on the stem-leaf saponins from Panax notoginseng, which contain this compound as a component (5.59%), demonstrated a protective effect against myocardial injury in mice with sleep deprivation. This protective mechanism was associated with the inhibition of abnormal autophagy through the PI3K/Akt/mTOR signaling pathway .
It is important to note that this signaling pathway has been implicated for a mixture of saponins, and further research is required to definitively attribute this activity to this compound as a single agent. The diagram above illustrates the canonical PI3K/Akt/mTOR pathway and the potential, yet unconfirmed, point of influence by this compound.
Quantitative Biological Data
At present, there is a lack of publicly available, specific quantitative data on the biological activity of pure this compound, such as IC₅₀ or EC₅₀ values. The scientific community would benefit greatly from studies that quantify the potency and efficacy of this compound in various biological assays.
Future Directions
The existing body of research provides a solid foundation for further investigation into the therapeutic potential of this compound. Key areas for future research include:
-
Definitive Biological Activity: Studies using purified this compound to determine its specific effects on cardiovascular cells and tissues.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify key structural features responsible for its biological activity.
Conclusion
This compound is a structurally complex natural product with promising, yet largely unexplored, therapeutic potential, particularly in the context of cardiovascular disease. This technical guide has summarized the current knowledge of its chemical properties and structure and has highlighted the need for further research to fully understand its biological activities and mechanisms of action. The detailed information and experimental frameworks presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound(1004988-75-3) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1004988-75-3 [amp.chemicalbook.com]
The Biosynthesis of Notoginsenoside FP2 in Panax Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a dammarane-type bisdesmoside saponin, is a unique bioactive compound predominantly found in the fruit pedicels of Panax notoginseng[1]. As with other ginsenosides, the biosynthesis of this compound involves a complex series of enzymatic reactions, beginning with the universal isoprenoid precursors and culminating in specific glycosylation steps that define its structure and potential pharmacological activity. This technical guide provides a detailed overview of the core biosynthesis pathway, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and visualizes the intricate molecular processes involved. While the complete enzymatic cascade leading to this compound has not been fully elucidated in a single study, this guide consolidates current knowledge to propose a well-supported putative pathway.
Core Biosynthesis Pathway of Triterpenoid Saponins in Panax species
The formation of this compound is rooted in the broader ginsenoside biosynthesis pathway, which can be divided into three main stages: the formation of the isoprene building blocks, the synthesis of the dammarane skeleton, and the subsequent modifications through hydroxylation and glycosylation[2].
Synthesis of Isoprenoid Precursors
The initial steps of ginsenoside biosynthesis involve the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[3]. While both pathways contribute to the isoprenoid pool, the MVA pathway is considered the major contributor to ginsenoside biosynthesis in the roots of Panax species[3][4].
Formation of the Dammarane Skeleton
IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to create squalene, a 30-carbon linear hydrocarbon. Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is then cyclized by dammarenediol-II synthase (DS) to produce the tetracyclic triterpenoid dammarenediol-II, the foundational backbone of dammarane-type ginsenosides[2].
Hydroxylation and the Protopanaxadiol Aglycone
Dammarenediol-II is subsequently hydroxylated by a specific cytochrome P450 enzyme, protopanaxadiol synthase (PPDS), which belongs to the CYP716A subfamily. This hydroxylation occurs at the C-12 position of the dammarane skeleton, yielding protopanaxadiol (PPD), the aglycone core of this compound and numerous other PPD-type ginsenosides[2].
The Putative Biosynthetic Pathway of this compound
Following the formation of the PPD aglycone, a series of glycosylation reactions, catalyzed by UDP-glycosyltransferases (UGTs), attach various sugar moieties to the PPD core. Based on the structure of this compound, which is a PPD-type ginsenoside with sugar chains at both the C-3 and C-20 positions, a plausible biosynthetic pathway can be proposed. The exact sequence and the specific UGTs involved are yet to be definitively identified for FP2, but can be inferred from the known activities of characterized Panax UGTs.
The structure of this compound consists of a PPD aglycone with a glucosyl and a xylosyl group attached at the C-3 position, and a glucosyl, an arabinofuranosyl, and another glucosyl group at the C-20 position. The biosynthesis likely proceeds through a series of intermediate ginsenosides.
Proposed Glycosylation Steps:
-
Formation of Compound K (CK): The initial glycosylation likely occurs at the C-20 hydroxyl group of PPD with a glucose molecule, forming Compound K. This reaction is catalyzed by a UGT with specificity for the C-20 position.
-
Formation of Ginsenoside Rd: Subsequently, a glucose molecule is added to the C-3 hydroxyl group of CK, producing Ginsenoside Rd.
-
Further Glycosylation at C-3: An additional sugar, xylose, is then attached to the glucose at the C-3 position.
-
Elongation of the C-20 Sugar Chain: The sugar chain at the C-20 position is further elongated by the addition of an arabinofuranose and another glucose molecule.
The following diagram illustrates the proposed biosynthetic pathway of this compound from the central precursor, 2,3-oxidosqualene.
Caption: Proposed biosynthesis pathway of this compound from 2,3-oxidosqualene.
Quantitative Data
Quantitative analysis of this compound is limited in the literature, as it is a less abundant ginsenoside found specifically in the fruit pedicels. The table below summarizes the available quantitative data for major ginsenosides in the fruits and fruit pedicels of Panax species, which provides context for the relative abundance of various saponins in these tissues.
| Compound | Plant Part | Species | Concentration (mg/g) | Reference |
| Ginsenoside Re | Fruit | P. ginseng | 1.01 ± 0.03 | [5][6] |
| Ginsenoside Ra8 | Fruit | P. ginseng | 0.33 ± 0.01 | [5][6] |
| Ginsenoside Rf | Fruit | P. ginseng | 0.55 ± 0.04 | [5][6] |
| Gypenoside IX | Fruit Pedicels | P. notoginseng | High content | [1] |
| Ginsenoside Rb3 | Fruit Pedicels | P. notoginseng | High content | [1] |
| Ginsenoside Rc | Fruit Pedicels | P. notoginseng | High content | [1] |
| This compound | Fruit Pedicels | P. notoginseng | Present | [1] |
Experimental Protocols
Elucidating the biosynthetic pathway of a specific ginsenoside like this compound requires a multi-step experimental approach. The following is a generalized workflow based on established methodologies for identifying and characterizing enzymes in ginsenoside biosynthesis.
Candidate Gene Identification
-
Transcriptome Sequencing: RNA is extracted from the tissue of interest (in this case, P. notoginseng fruit pedicels) and sequenced to generate a comprehensive transcriptome library.
-
Bioinformatic Analysis: The transcriptome data is mined for candidate genes encoding UGTs. This is typically done by searching for sequences with homology to known plant UGTs and identifying those with expression patterns that correlate with the accumulation of the target compound.
Heterologous Expression and Protein Purification
-
Gene Cloning: Candidate UGT genes are cloned into an appropriate expression vector (e.g., for expression in E. coli or yeast).
-
Protein Expression: The recombinant protein is expressed in the chosen host system.
-
Protein Purification: The expressed enzyme is purified using techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays
-
Substrate Incubation: The purified UGT is incubated with the putative precursor ginsenoside (e.g., PPD, Compound K, Ginsenoside Rd) and a sugar donor (e.g., UDP-glucose, UDP-xylose).
-
Product Analysis: The reaction mixture is analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.
-
Kinetic Analysis: The kinetic parameters (Km and Vmax) of the enzyme are determined by varying the substrate concentrations.
In Vivo Functional Validation
-
Metabolic Engineering in Yeast: The identified UGT gene(s) can be introduced into a yeast strain that has been engineered to produce the precursor ginsenoside. The production of the target ginsenoside in the engineered yeast provides in vivo evidence for the function of the enzyme.
The following diagram illustrates a typical experimental workflow for the elucidation of a ginsenoside biosynthetic pathway.
Caption: A generalized experimental workflow for elucidating a ginsenoside biosynthesis pathway.
Conclusion
The biosynthesis of this compound in Panax notoginseng is a specialized branch of the well-established triterpenoid saponin pathway. While the initial steps leading to the protopanaxadiol aglycone are well-characterized, the specific UDP-glycosyltransferases responsible for the precise glycosylation pattern of FP2 remain to be definitively identified. The proposed pathway in this guide, based on the known substrate specificities of Panax UGTs and the structure of FP2, provides a strong framework for future research. Further investigation, employing the experimental protocols outlined herein, is necessary to fully elucidate the enzymatic machinery responsible for the synthesis of this unique ginsenoside. Such knowledge will be invaluable for the potential biotechnological production of this compound for pharmaceutical and nutraceutical applications.
References
- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]
- 5. Simultaneous Quantitative Analysis of Ginsenosides Isolated from the Fruit of Panax ginseng C.A. Meyer and Regulation of HO-1 Expression through EGFR Signaling Has Anti-Inflammatory and Osteogenic Induction Effects in HPDL Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Discovery and Characterization of Novel Notoginsenosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and pharmacological evaluation of novel notoginsenosides, a class of saponins derived from Panax notoginseng. This document details the experimental protocols for their isolation and structural elucidation, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows.
Introduction to Notoginsenosides
Panax notoginseng, a traditional Chinese medicine, is a rich source of bioactive saponins known as notoginsenosides. These compounds have garnered significant scientific interest due to their diverse pharmacological effects, including neuroprotective, anti-inflammatory, anti-cancer, and cardioprotective properties.[1][2] While well-known notoginsenosides like R1 have been extensively studied, recent research has focused on the discovery and characterization of novel derivatives with potentially enhanced therapeutic efficacy. This guide focuses on these newly identified notoginsenosides, offering a technical resource for their continued investigation and development.
Discovery and Isolation of Novel Notoginsenosides
The discovery of novel notoginsenosides begins with the extraction and purification of saponin-rich fractions from Panax notoginseng. The general workflow for this process is outlined below.
Experimental Protocols
2.1.1. Extraction
A common method for extracting saponins from Panax notoginseng involves ultrasonic-assisted extraction with an ethanol solvent.
-
Sample Preparation: Dried and powdered plant material (e.g., leaves, roots) is used as the starting material.
-
Extraction Solvent: An aqueous ethanol solution (e.g., 86% ethanol) is a frequently used solvent.[3]
-
Procedure:
-
Combine the powdered plant material with the extraction solvent at a specific liquid-to-solid ratio (e.g., 19:1 mL/g).[3]
-
Perform ultrasonic extraction for a defined period (e.g., 1.5 hours).[3]
-
Filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
2.1.2. Purification
The crude extract is a complex mixture requiring further purification to isolate individual notoginsenosides. This is typically achieved through a combination of chromatographic techniques.
-
Macroporous Resin Chromatography: This technique is used for the initial enrichment of saponins.
-
Resin Selection: HPD-100 is a commonly used macroporous resin.[3]
-
Procedure:
-
Dissolve the crude extract in water and load it onto the pre-equilibrated macroporous resin column.
-
Wash the column with water to remove impurities.
-
Elute the saponins using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70% ethanol).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step for isolating pure notoginsenosides.[4]
-
Column: A reversed-phase C18 column is typically used (e.g., Alltech Alltima C18).[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Procedure:
-
Dissolve the enriched saponin fraction in the mobile phase.
-
Inject the sample onto the prep-HPLC system.
-
Collect the fractions corresponding to the individual peaks.
-
Analyze the purity of the isolated compounds using analytical HPLC.
-
-
Structural Elucidation of Novel Notoginsenosides
Once a novel notoginsenoside is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Experimental Protocols
3.1.1. Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is employed to elucidate the detailed structure, including the aglycone core and the attached sugar moieties.
-
1H NMR: Provides information about the number and types of protons in the molecule.
-
13C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
By piecing together the information from these experiments, the complete chemical structure of the novel notoginsenoside can be determined.
Bioactivity and Pharmacological Characterization
Novel notoginsenosides are screened for a variety of biological activities to determine their therapeutic potential.
Quantitative Bioactivity Data
The following table summarizes some of the reported quantitative bioactivity data for notoginsenosides. It is important to note that data for many novel notoginsenosides is still emerging.
| Notoginsenoside | Bioactivity | Assay/Model | Quantitative Data | Citation(s) |
| Notoginsenoside R1 | Anti-cancer | MCF-7 breast cancer cell line | IC50: 148.9 µM | |
| Notoginsenoside R1 | Neuroprotection | Aβ25-35-treated PC12 cells | Significant increase in cell viability at 250-1,000 µg/ml | [5] |
| Notoginsenosides R1, Rg1, Rb1 | Neuroprotection | β-amyloid-exposed PC12 cells | Neuroprotective effects observed at 0.1–1 µg/mL | [2] |
| Notoginsenoside R2 | Neuroprotection | Aβ25-35-treated primary rat cortical neurons | Alleviated neuronal apoptosis and inflammation | [6] |
Key Signaling Pathways
Notoginsenosides exert their pharmacological effects by modulating various intracellular signaling pathways. Notoginsenoside R1, in particular, has been shown to interact with key pathways involved in cell survival, inflammation, and oxidative stress.
4.2.1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Notoginsenoside R1 has been shown to activate this pathway, contributing to its neuroprotective and cardioprotective effects.[7][8][9]
4.2.2. MAPK/NF-κB Signaling Pathway
The MAPK and NF-κB signaling pathways are central to the inflammatory response. Notoginsenoside R1 has been demonstrated to inhibit these pathways, leading to its anti-inflammatory effects.[10][11][12]
Conclusion and Future Directions
The discovery and characterization of novel notoginsenosides represent a promising avenue for the development of new therapeutic agents for a range of diseases. Their diverse pharmacological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in modern medicine.
Future research should focus on:
-
High-throughput screening to accelerate the discovery of new notoginsenosides with enhanced bioactivities.
-
Quantitative structure-activity relationship (QSAR) studies to understand the chemical features responsible for their therapeutic effects.
-
In-depth preclinical and clinical studies to validate the efficacy and safety of promising novel notoginsenosides.
-
Development of optimized extraction and purification protocols to improve the yield and purity of these compounds for research and potential commercialization.
This technical guide provides a foundational resource for researchers and professionals in the field, with the aim of facilitating further exploration and innovation in the exciting area of notoginsenoside research.
References
- 1. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 10. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Notoginsenoside FP2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Notoginsenoside FP2, a dammarane-type bisdesmoside saponin, is a natural product isolated from the fruit pedicels of Panax notoginseng[1][2]. While research on many notoginsenosides is extensive, specific biological activity data for this compound is limited in publicly available scientific literature. However, its presence in bioactive extracts of P. notoginseng suggests its potential contribution to the plant's overall pharmacological profile. This technical guide consolidates the available information, primarily focusing on a study where this compound was identified as a constituent of a cardioprotective extract. This document aims to provide a foundational understanding for researchers interested in the further investigation of this specific saponin.
Cardioprotective Effects of a this compound-Containing Extract
A study investigating the effects of stem-leaf saponins from Panax notoginseng (SLSP) on sleep-deprived mice revealed significant cardioprotective activity. This compound was identified as one of the saponins in this extract, present at a concentration of 5.59%[3]. The study demonstrated that the SLSP extract could mitigate myocardial injury, inhibit excessive autophagy, and reduce apoptosis in cardiomyocytes[3].
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on the SLSP extract containing this compound. The data highlights the dose-dependent protective effects of the extract on various cardiac parameters in a mouse model of sleep deprivation-induced myocardial injury[3].
| Parameter | Control Group | Sleep Deprivation (SD) Group | SD + SLSP (50 mg/kg) | SD + SLSP (100 mg/kg) | P-value (SD vs. SLSP) |
| Damaged Cardiomyocytes (%) | Normal | Increased | Decreased Significantly | Decreased Significantly | p=0.004730 (50mg/kg), p=0.001129 (100mg/kg) |
| Heart Rate (bpm) | Normal | Increased Significantly (p=0.000000 vs. Control) | Not specified | Not specified | Not specified |
| Serum LDH Level | Normal | Increased Significantly (p=0.00017 vs. Control) | Not specified | Not specified | Not specified |
| Serum ANP Level | Normal | Increased Significantly (p=0.000036 vs. Control) | Not specified | Not specified | Not specified |
| Cardiac Ejection Fraction (%) | Normal | Decreased | Increased Significantly | Increased Significantly | p=0.001294 (50mg/kg), p=0.000040 (100mg/kg) |
Table 1: Summary of the in vivo effects of a this compound-containing saponin extract on cardiac function in sleep-deprived mice.[3]
Experimental Protocols
The following is a detailed description of the key experimental methodologies employed in the study that identified the cardioprotective effects of the SLSP extract.
Animal Model and Treatment:
-
Animal Model: An in vivo model of myocardial injury was established using mice subjected to sleep deprivation[3].
-
Treatment Groups:
-
Control Group
-
Sleep Deprivation (SD) Group
-
SD + SLSP (50 mg/kg) Group
-
SD + SLSP (100 mg/kg) Group[3]
-
-
Administration: The SLSP extract was administered to the treatment groups[3].
Evaluation of Cardioprotective Effects:
-
Histological Analysis: The percentage of damaged cardiomyocytes was determined through histological examination of heart tissue sections[3].
-
Cardiac Function Assessment:
In Vitro Model of Autophagy:
-
Cell Line: H9c2 cardiomyocytes were used for in vitro experiments[3].
-
Induction of Autophagy: Autophagy was induced in H9c2 cells using rapamycin[3].
-
Treatment: The protective effects of the SLSP extract were evaluated by treating the rapamycin-induced cells with the extract[3].
-
Analysis of Autophagy and Apoptosis:
Signaling Pathway
The study on the SLSP extract containing this compound elucidated a potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and autophagy. The findings suggest that the cardioprotective effects of the saponin extract are mediated by the inhibition of abnormal autophagy through the activation of the PI3K/Akt/mTOR pathway[3].
Conclusion and Future Directions
The available evidence, although indirect, suggests that this compound, as a component of the SLSP extract, may contribute to cardioprotective effects. The significant in vivo and in vitro activities of the extract highlight the potential of its individual saponin components.
To definitively elucidate the biological activity of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Obtaining pure this compound to enable direct biological assays.
-
In Vitro Screening: Evaluating the activity of pure this compound in various cell-based assays, including anti-inflammatory, anti-cancer, and cardiovascular models.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.
This technical guide serves as a starting point for researchers, providing the currently available context for the biological investigation of this compound. The promising activity of the extract it is found in warrants a more focused exploration of this particular notoginsenoside.
References
In Vitro Screening of Notoginsenosides for Neuroprotective Effects: A Technical Guide
A Note on Notoginsenoside FP2: Initial literature searches did not yield specific data on the in vitro neuroprotective effects of this compound. While this compound has been isolated from the fruit pedicels of Panax notoginseng and is commercially available for research, its specific activities in neuronal protection have not been extensively documented in publicly available research. Therefore, this guide will focus on the well-researched neuroprotective properties of Notoginsenoside R1 (NG-R1) , a major active saponin from Panax notoginseng, as a representative model for screening notoginsenosides. The methodologies and principles outlined herein are broadly applicable to the study of other related compounds, including this compound.
Introduction to Notoginsenoside R1 and its Neuroprotective Potential
Notoginsenoside R1 (NG-R1) is a protopanaxatriol-type saponin that has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2][3] These models simulate the cellular damage seen in neurological conditions such as ischemic stroke and neurodegenerative diseases. The neuroprotective effects of NG-R1 are attributed to its anti-apoptotic, anti-oxidative, and anti-inflammatory activities.[1][4][5] This guide provides an in-depth overview of the experimental protocols used to screen and characterize the neuroprotective effects of NG-R1 in vitro, summarizes key quantitative findings, and illustrates the underlying molecular signaling pathways.
Experimental Models of Neuronal Injury
To assess the neuroprotective effects of NG-R1, various in vitro models are employed to induce neuronal cell death and dysfunction. The most common models include:
-
Glutamate-Induced Excitotoxicity: This model mimics the neuronal damage caused by excessive glutamate, a key neurotransmitter, which is a common feature of ischemic stroke and traumatic brain injury.[1] High concentrations of glutamate lead to overstimulation of its receptors, resulting in calcium influx, oxidative stress, and ultimately, neuronal apoptosis.
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This model simulates the conditions of ischemic stroke, where a temporary loss of blood supply (ischemia) is followed by its restoration (reperfusion).[6][7][8] The OGD phase involves depriving cultured neurons of oxygen and glucose, while the reoxygenation phase reintroduces these elements, leading to a burst of reactive oxygen species (ROS) and inflammatory responses that cause significant cell damage.
-
Amyloid-β (Aβ)-Induced Neurotoxicity: This model is relevant to Alzheimer's disease, where the accumulation of Aβ peptides in the brain is a key pathological hallmark.[9][10] Aβ oligomers and fibrils are toxic to neurons, inducing oxidative stress, inflammation, and apoptosis.
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: This is a more direct model to study the effects of oxidative stress on neuronal cells. H₂O₂ is a precursor to highly reactive hydroxyl radicals, which can damage cellular components like lipids, proteins, and DNA.
Key Experimental Protocols for In Vitro Neuroprotection Screening
The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of NG-R1.
Cell Culture and Treatment
-
Cell Lines:
-
Primary Cortical Neurons: Isolated from embryonic mouse or rat brains, these cells closely mimic the physiological characteristics of neurons in vivo.[1][6]
-
PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells can be differentiated into a neuron-like phenotype with nerve growth factor (NGF) and are a common model for studying neuroprotection.[9][11]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype and is widely used in neurotoxicity and neuroprotection studies.
-
Neuro2a (N2a) Cells: A mouse neuroblastoma cell line used to study neuronal differentiation, axon growth, and signaling.[12]
-
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere and differentiate.
-
For neuroprotective studies, cells are typically pre-treated with various concentrations of NG-R1 for a specific duration (e.g., 24 hours) before the induction of neuronal injury.[7]
-
Following pre-treatment, the neurotoxic agent (e.g., glutamate, H₂O₂) is added, or cells are subjected to OGD/R.
-
After the injury period, cells are harvested for analysis.
-
Assessment of Cell Viability and Cytotoxicity
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Protocol:
-
After treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Cells are incubated for a specified time (e.g., 4 hours) to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
-
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the medium as an indicator of cytotoxicity.
-
Protocol:
-
After treatment, a sample of the culture medium is collected.
-
The LDH assay reagent is added to the medium sample.
-
The enzymatic reaction, which results in a colored product, is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).[6]
-
-
Evaluation of Apoptosis
-
Hoechst 33342 Staining:
-
Principle: This fluorescent stain binds to the DNA in the cell nucleus. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by fluorescence microscopy.
-
Protocol:
-
After treatment, cells are fixed with a solution like 4% paraformaldehyde.
-
Cells are then stained with Hoechst 33342 solution.
-
The morphology of the nuclei is observed under a fluorescence microscope. Apoptotic nuclei appear smaller, brighter, and fragmented compared to the larger, uniformly stained nuclei of healthy cells.[6]
-
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Protocol:
-
Cells are fixed and permeabilized.
-
The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the cells.
-
After incubation, the fluorescently labeled cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy or flow cytometry.[1]
-
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
-
Key Proteins:
-
Bcl-2 family: Anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins. An increase in the Bcl-2/Bax ratio is indicative of a pro-survival effect.[1]
-
Caspases: A family of proteases that execute the apoptotic program. The cleavage and activation of caspases, such as Caspase-3 and Caspase-9, are key events in apoptosis. The level of cleaved Caspase-3 is often measured.[1][5][6]
-
-
Protocol:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
-
Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Assay:
-
Principle: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate). DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Protocol:
-
Cells are loaded with DCFH-DA and incubated.
-
After treatment, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.[5]
-
-
-
Malondialdehyde (MDA) Assay:
-
Principle: MDA is a product of lipid peroxidation and is a widely used marker of oxidative damage to cell membranes. It can be measured using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).
-
Protocol:
-
Cell lysates are prepared.
-
The lysate is mixed with TBA reagent and heated.
-
The resulting pink-colored product is measured spectrophotometrically.[13]
-
-
Quantitative Data on the Neuroprotective Effects of Notoginsenoside R1
The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of NG-R1.
Table 1: Effect of Notoginsenoside R1 on Cell Viability in Different Neuronal Injury Models
| Cell Line | Injury Model | NG-R1 Concentration | % Increase in Cell Viability (approx.) | Reference |
| Primary Cortical Neurons | Glutamate (10 µM) | 0.1 - 10 µM | Dose-dependent increase | [14] |
| PC12 Cells | Aβ₂₅₋₃₅ (20 µM) | 250 - 1000 µg/ml | Dose-dependent increase | [9] |
| PC12 Cells | OGD/R | 12.5 - 100 µM | Significant increase | [11] |
| Neuro2a (N2a) Cells | OGD | Not specified | Inhibition of cell death | [12] |
| Primary Cortical Neurons | OGD/R | Not specified | Increased neuronal survival | [6] |
Table 2: Effect of Notoginsenoside R1 on Markers of Apoptosis and Oxidative Stress
| Cell Line | Injury Model | NG-R1 Effect | Biomarker | Reference |
| Primary Cortical Neurons | Glutamate | ↓ | Caspase-3 expression | [1] |
| Primary Cortical Neurons | Glutamate | ↑ | Bcl-2 expression | [1] |
| Primary Cortical Neurons | Glutamate | ↓ | Bax expression | [1] |
| Primary Cortical Neurons | OGD/R | ↓ | Cleaved Caspase-3 | [6] |
| Primary Cortical Neurons | OGD/R | ↓ | Bax | [6] |
| PC12 Cells | H₂O₂ | ↓ | Intracellular ROS | [15] |
| PC12 Cells | H₂O₂ | ↓ | MDA levels | [15] |
| SCI model | In vivo | ↓ | Neuronal apoptosis | [5] |
| SCI model | In vivo | ↓ | Oxidative stress | [5] |
Signaling Pathways Involved in Notoginsenoside R1-Mediated Neuroprotection
Several signaling pathways have been identified to be modulated by NG-R1, contributing to its neuroprotective effects.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a major regulator of endogenous antioxidant defenses. NG-R1 has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.
References
- 1. hub.hku.hk [hub.hku.hk]
- 2. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 for Organs Ischemia/Reperfusion Injury: A Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 alleviates spinal cord injury by inhibiting oxidative stress, neuronal apoptosis, and inflammation via activating the nuclear factor erythroid 2 related factor 2/heme oxygenase-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Protective effect of notoginsenoside R1 on neuron injury induced by OGD/R through ATF6/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notoginsenoside R1 Alleviates Oxygen-Glucose Deprivation/Reoxygenation Injury by Suppressing Endoplasmic Reticulum Calcium Release via PLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway [frontiersin.org]
- 12. Notoginsenoside R1 ameliorates mitochondrial dysfunction to circumvent neuronal energy failure in acute phase of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Cardiovascular Potential of Notoginsenoside FP2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from Panax notoginseng, has emerged as a molecule of interest within the realm of cardiovascular research.[1] While comprehensive studies on the isolated compound are still developing, preliminary evidence suggests its potential contribution to the cardioprotective effects observed from Panax notoginseng extracts. This technical guide synthesizes the current, albeit limited, scientific findings related to this compound and provides a broader context by examining the well-documented cardiovascular effects of other major notoginsenosides.
Current Research on this compound
Direct research on the cardiovascular effects of isolated this compound is not extensively available in the current body of scientific literature. However, a significant study on a mixture of stem-leaf saponins from Panax notoginseng (SLSP), which contains 5.59% this compound, provides valuable insights into its potential therapeutic activities.[2]
This key study investigated the cardioprotective effects of SLSP in a mouse model of sleep deprivation-induced myocardial injury. The findings suggest that the saponin mixture, including this compound, mitigates cardiac damage by inhibiting abnormal autophagy and apoptosis through the PI3K/Akt/mTOR signaling pathway.[2][3]
Quantitative Data from SLSP Cardiovascular Study
The following table summarizes the significant quantitative findings from the in vivo study on the effects of the Panax notoginseng stem-leaf saponin mixture (SLSP) containing this compound on cardiac function in mice subjected to sleep deprivation (SD).
| Parameter | Control Group | Sleep Deprivation (SD) Group | SD + SLSP (50 mg/kg) | SD + SLSP (100 mg/kg) | P-value (SD vs. Control) | P-value (SLSP vs. SD) |
| Damaged Myocardial Cells (%) | Normal | Increased | Decreased Significantly | Decreased Significantly | - | P = 0.004730 (50 mg/kg)P = 0.001129 (100 mg/kg) |
| Heart Rate (bpm) | Normal | Significantly Increased | - | - | P = 0.000000 | - |
| Cardiac Ejection Fraction (%) | Normal | Significantly Decreased | Increased Significantly | Increased Significantly | - | P = 0.001294 (50 mg/kg)P = 0.000040 (100 mg/kg) |
| Serum LDH Level | Normal | Significantly Increased | - | - | P = 0.00017 | - |
| Serum ANP Level | Normal | Significantly Increased | - | - | P = 0.000036 | - |
| Data extracted from a study on a saponin mixture containing 5.59% this compound.[2] |
Experimental Protocols
In Vivo Model of Sleep Deprivation-Induced Myocardial Injury
-
Animal Model: Mice were subjected to sleep deprivation using a modified multi-platform method to induce cardiac injury.[3]
-
Treatment Groups:
-
Control Group
-
Sleep Deprivation (SD) Group
-
SD + SLSP (50 mg/kg) Group
-
SD + SLSP (100 mg/kg) Group[2]
-
-
Assessment of Cardiac Injury:
-
Histopathological Analysis: Heart tissues were stained with hematoxylin and eosin (H&E) to observe morphological changes in myocardial cells.[3]
-
Biochemical Markers: Serum levels of lactate dehydrogenase (LDH) and atrial natriuretic peptide (ANP) were measured as indicators of myocardial injury.[2]
-
Cardiac Function: Cardiac ejection fraction was assessed to evaluate heart function.[2]
-
In Vitro Model of Rapamycin-Induced Autophagy in H9c2 Cells
-
Cell Line: Rat H9c2 cardiomyocytes were used.
-
Induction of Autophagy: Cells were pretreated with rapamycin (50 μg/ml) for 4 hours to induce autophagy.[3]
-
Treatment: Following rapamycin treatment, cells were incubated with SLSP at concentrations of 12.5, 25, and 50 μg/ml for 48 hours.[3]
-
Analysis of Autophagy and Apoptosis:
-
Western Blotting: The expression levels of proteins involved in the PI3K/Akt/mTOR signaling pathway (p-PI3K, p-Akt, p-mTOR), autophagy (Beclin-1, LC3B, p62), and apoptosis (Bcl-2, Bax) were analyzed.[2][3]
-
Flow Cytometry: Annexin V and propidium iodide (PI) staining was used to quantify the rate of apoptosis.[3]
-
Signaling Pathways and Experimental Workflow
The study on the SLSP mixture containing this compound proposed a mechanism of action involving the PI3K/Akt/mTOR signaling pathway.
Caption: Proposed PI3K/Akt/mTOR signaling pathway for the cardioprotective effects of the SLSP mixture containing this compound.
Caption: Experimental workflow for investigating the cardiovascular effects of the SLSP mixture containing this compound.
Broader Context: Cardiovascular Effects of Other Notoginsenosides
To provide a more comprehensive understanding of the potential cardiovascular activities of this compound, it is beneficial to consider the effects of other well-studied notoginsenosides from Panax notoginseng.
-
Notoginsenoside R1 (NR1): This is one of the most extensively researched notoginsenosides. Studies have shown that NR1 exerts a wide range of cardioprotective effects, including:
-
Anti-atherosclerosis: NR1 can inhibit the inflammatory response in vascular endothelial cells, a key process in the development of atherosclerosis.[4]
-
Anti-myocardial infarction: NR1 has been shown to reduce the area of myocardial infarction and inhibit cardiomyocyte apoptosis in animal models.[5]
-
Anti-cardiac hypertrophy: NR1 can attenuate cardiac hypertrophy by suppressing inflammatory responses.[6]
-
Regulation of Vascular Smooth Muscle Cells: NR1 can inhibit the proliferation and migration of vascular smooth muscle cells, which is crucial in preventing restenosis after vascular injury.
-
-
Notoginsenoside R2 (NR2): Research on NR2 has demonstrated its protective effects against diabetic nephropathy by reducing lipid accumulation and mitochondrial dysfunction.[7] While not directly a cardiac study, these metabolic and cellular protective effects are relevant to cardiovascular health.
-
Notoginsenoside Fc (NFc): Studies on NFc have highlighted its role in promoting re-endothelialization after vascular injury, which is a critical step in vascular repair and the prevention of thrombosis.
The available evidence, primarily from studies on saponin mixtures, suggests that this compound likely contributes to the overall cardioprotective profile of Panax notoginseng. The proposed mechanism involving the PI3K/Akt/mTOR pathway in the inhibition of autophagy and apoptosis is a promising area for further investigation.
However, there is a clear and urgent need for dedicated research on isolated this compound. Future studies should focus on:
-
In vivo studies using purified this compound in various models of cardiovascular disease, such as myocardial infarction, cardiac hypertrophy, and atherosclerosis.
-
In vitro experiments to elucidate the specific molecular targets and signaling pathways of this compound in cardiomyocytes, endothelial cells, and vascular smooth muscle cells.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
Such research will be instrumental in fully characterizing the therapeutic potential of this compound and paving the way for its potential development as a novel cardiovascular drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway [frontiersin.org]
- 4. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
Insufficient Data Available to Generate In-depth Technical Guide on Notoginsenoside FP2 and Oxidative Stress Signaling
Despite a comprehensive search for scholarly articles and data, there is currently insufficient publicly available scientific literature to produce an in-depth technical guide on the "Modulation of oxidative stress signaling by Notoginsenoside FP2." While research exists on the antioxidant properties of other notoginsenosides, such as R1 and R2, and the general effects of Panax notoginseng saponins, specific quantitative data, detailed experimental protocols, and established signaling pathways for this compound are not available.
The existing body of research on related compounds suggests that notoginsenosides can influence oxidative stress through various mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response, leading to the production of protective enzymes. However, without specific studies on this compound, it is not possible to create the detailed tables, experimental protocols, and signaling pathway diagrams required for a technical whitepaper.
Further research specifically investigating the bioactivity of this compound is needed to elucidate its mechanisms of action and potential therapeutic applications related to oxidative stress. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor emerging scientific literature for future studies that may provide the necessary data to construct a comprehensive technical resource.
Initial Studies on Notoginsenosides and Apoptosis Regulation: A Technical Guide
Disclaimer: Initial searches for "Notoginsenoside FP2" did not yield specific research pertaining to this molecule and its role in apoptosis regulation. The following guide focuses on the well-documented roles of closely related and extensively studied notoginsenosides, primarily Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NGR2), in the modulation of apoptotic pathways. This information may provide a foundational understanding for researchers interested in the broader class of notoginsenosides.
This technical guide provides an in-depth overview of the initial research exploring the effects of notoginsenosides on the regulation of apoptosis. It is intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the involved signaling pathways.
Quantitative Data Summary
The following tables consolidate quantitative findings from various studies on the effects of notoginsenosides on markers of apoptosis.
Table 1: Effect of 20(S/R)-Notoginsenoside R2 on Apoptosis in H22 Hepatoma Cells
| Treatment Group | Concentration (μg/mL) | Apoptosis Rate (%) | Statistical Significance (vs. Control) |
| Notoginsenoside R1 | 50 | 1.94 ± 0.31 | P < 0.05 |
| Notoginsenoside R1 | 100 | 10.85 ± 1.66 | P < 0.05 |
| 20(S/R)-Notoginsenoside R2 | 50 | 25.03 ± 1.31 | P < 0.01 |
| 20(S/R)-Notoginsenoside R2 | 100 | 60.10 ± 1.48 | P < 0.01 |
Data from TUNEL staining analysis after 24 hours of treatment.[1]
Table 2: Effect of Notoginsenoside R2 on Apoptosis-Related Proteins in Diabetic Nephropathy Model
| Treatment Group | Protein | Expression Level (Relative to Control) |
| NR2 | Bax | Decreased |
| NR2 | Cleaved-caspase-3 | Decreased |
| NR2 | Bcl-2 | Increased |
In vivo study on db/db mice.[2]
Key Signaling Pathways in Notoginsenoside-Mediated Apoptosis Regulation
Notoginsenosides have been shown to modulate several key signaling pathways to exert their anti-apoptotic or pro-apoptotic effects.
Anti-Apoptotic Mechanisms
-
PI3K/Akt Pathway: Notoginsenoside R1 has been demonstrated to protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating the PI3K/Akt pathway.[3] This pathway is also implicated in the protective effects of NGR1 against glucose-induced podocyte injury.[4][5] Similarly, 20(S/R)-Notoginsenoside R2 has been found to promote apoptosis in H22 hepatoma cells by blocking the PI3K/AKT/mTOR signaling pathway.[1][6]
-
miR-27a/SOX8/β-catenin Axis: In the context of Alzheimer's disease, Notoginsenoside R2 has been shown to reduce Aβ25-35-induced neuronal apoptosis by downregulating miR-27a, which in turn upregulates SOX8 and β-catenin.[7][8]
-
AMPK/mTOR/Nrf2 Pathway: A combination of Geniposide and Notoginsenoside R1 was found to attenuate inflammation and apoptosis in atherosclerosis by activating the AMPK/mTOR/Nrf2 signaling pathway.[9]
-
Akt/Nrf2 Pathway: Notoginsenoside R1 alleviates mitochondrial apoptosis in preodontoblasts by activating mitophagy through the Akt/Nrf2 pathway.[10]
Pro-Apoptotic Mechanisms
-
PI3K/AKT/mTOR Blockade: In cancer cells, such as H22 hepatoma cells, 20(S/R)-Notoginsenoside R2 induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][6]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess apoptosis.
Cell Viability and Apoptosis Assays
1. Cell Culture and Treatment:
-
H22 Hepatoma Cells: Cultured in appropriate media and treated with varying concentrations of Notoginsenoside R1 and 20(S/R)-Notoginsenoside R2 for 24 hours.[1]
-
Primary Rat Cortical Neurons: Isolated and treated with Aβ25-35 oligomers to induce apoptosis, with or without Notoginsenoside R2.[7][8]
-
H9c2 Cardiomyocytes: Subjected to hypoxia/reoxygenation to induce injury and treated with Notoginsenoside R1.[3]
2. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining):
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[11]
-
Protocol Outline:
-
Harvest cells after treatment.
-
Wash cells with PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI.
-
Incubate in the dark.
-
Analyze by flow cytometry.[12]
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol Outline:
4. Western Blotting for Apoptosis-Related Proteins:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and signaling pathway components (Akt, mTOR, etc.).
-
Protocol Outline:
-
Lyse cells to extract total protein.
-
Determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 prevents H9c2 cardiomyocytes apoptosis against hypoxia/reoxygenation via the ERs/PI3K/Akt pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/ R)-notoginsenoside R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Notoginsenoside R2 reduces A β 25-35-induced neuronal apoptosis and inflammation via miR-27a/SOX8/ β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. mdpi.com [mdpi.com]
understanding the pharmacology of dammarane-type bisdesmosides
An In-depth Technical Guide to the Pharmacology of Dammarane-Type Bisdesmosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids are a class of tetracyclic triterpenoids that are widely distributed in various medicinal plants, notably within the Panax (ginseng) genus.[1][2] These compounds and their glycosylated forms, known as saponins, have garnered significant interest in drug discovery due to their diverse and potent pharmacological activities.[2][3] Bisdesmosidic saponins are characterized by having two sugar chains attached to the aglycone core. This guide provides a comprehensive overview of the pharmacology of dammarane-type bisdesmosides, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Pharmacological Activities and Mechanisms of Action
Dammarane-type bisdesmosides exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and hepatoprotective activities. Their mechanisms of action often involve the modulation of complex cellular signaling pathways.
Anticancer Activity
A primary area of investigation for dammarane derivatives is their potent cytotoxic effect against various cancer cell lines.[2][4] The mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and reversal of multidrug resistance.[4][5]
a. Induction of Apoptosis via Mitochondrial Pathway
Certain dammarane derivatives induce apoptosis through the intrinsic mitochondrial pathway. For example, a novel derivative, compound 4c, was shown to increase levels of reactive oxygen species (ROS) and induce the collapse of the mitochondrial membrane potential in A549 non-small cell lung cancer cells.[5] This leads to the upregulation of p53 and p21, an increased Bax/Bcl-2 ratio, and subsequent activation of the caspase cascade (caspase-3, caspase-9, and PARP).[5]
b. Cell Cycle Arrest
Ginsenoside-Rg18, a dammarane-type triterpene, has been shown to inhibit the proliferation of human non-small cell lung cancer A549 cells by inducing G1 phase arrest.[6] This mechanism prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division and growth.
c. Reversal of Multidrug Resistance (MDR)
Dammarane sapogenins have been identified as effective P-glycoprotein (P-gp) blockers.[4] P-gp is a key protein in MDR, actively effluxing chemotherapy drugs from cancer cells. By inhibiting P-gp, dammarane sapogenins can reverse resistance to drugs like Taxol and Doxorubicin, enhancing their therapeutic efficacy.[4]
Anti-inflammatory and Atheroprotective Effects
Certain dammarane triterpenoids exhibit anti-inflammatory properties by activating the Liver X Receptor α (LXRα) pathway.[7] A novel synthesized dammarane triterpenoid, CKN, was found to alleviate atherosclerosis in ApoE-/- mice. CKN activates LXRα, which in turn upregulates the expression of ABCA1, a key transporter involved in cholesterol efflux.[7] This activation also leads to a significant decrease in the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[7]
Antimicrobial Activity
Acetylaled dammarane-type bisdesmosides isolated from Combretum inflatum have demonstrated antimicrobial properties. Specifically, compounds 3–7 reduced the growth of Methicillin-Resistant Staphylococcus aureus (MRSA) at a concentration of 16 μg/mL.[8][9] These compounds were also screened for the inhibition of Escherichia coli biofilm formation.[8][9]
Hepatoprotective Effects
The saponin fraction from the flower buds of Panax notoginseng, containing dammarane-type triterpene saponins, exhibited a protective effect against liver injury induced by D-galactosamine and lipopolysaccharide in animal models.[10]
Quantitative Pharmacological Data
The cytotoxic activities of various dammarane-type bisdesmosides and related triterpenoids have been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC₅₀) values.
| Compound/Derivative | Cell Line | Activity | IC₅₀ Value (μM) | Reference |
| Compound 7 (from C. inflatum) | NCI-H460 (Lung Cancer) | Cytotoxicity | 3.9 | [8][9] |
| 20S-dammarane-3β,12β,20,25-tetrol | HL-60 (Leukemia) | Cytotoxicity | 4.21 ± 0.24 | [2] |
| 20S-dammarane-3β,12β,20,25-tetrol | HepG2 (Liver Cancer) | Cytotoxicity | 6.69 ± 1.86 | [2] |
| Compound 4 (from D. binecteriferum) | HepG2 (Liver Cancer) | Cytotoxicity | 6.5 | [11] |
| Compound 8 (from D. binecteriferum) | HepG2 (Liver Cancer) | Cytotoxicity | 8.0 | [11] |
| 20R-25-OH PPD | HL-60 (Leukemia) | Cytotoxicity | 11.89 ± 4.04 | [2] |
| 20S-PPD | HL-60 (Leukemia) | Cytotoxicity | 15.53 ± 0.81 | [2] |
| Compound 1 (from P. ginseng) | HL-60 (Leukemia) | Cytotoxicity | 16.74 | [12] |
| Compound 4c (AD-2 derivative) | A549 (Lung Cancer) | Cytotoxicity | 1.07 ± 0.05 | [5] |
| Ginsenoside-Rg18 | A549 (Lung Cancer) | Proliferation Inhibition | ~150 | [6] |
Experimental Protocols
The pharmacological evaluation of dammarane-type bisdesmosides involves a range of standard and specialized experimental procedures.
Isolation and Structural Elucidation
-
Extraction: Plant materials (e.g., leaves, flower buds) are typically extracted with solvents like 70% ethanol under reflux. The resulting extract is then partitioned using solvents of varying polarity, such as n-hexane and ethyl acetate, to fractionate the components.[12]
-
Chromatography: Isolation of pure compounds is achieved through various chromatographic techniques, including silica gel column chromatography, medium-pressure liquid chromatography (MPLC), and semi-preparative high-performance liquid chromatography (HPLC).[12][13]
-
Structure Determination: The chemical structures of isolated compounds are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1D and 2D) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8][14][15]
In Vitro Cytotoxicity Assays
The cytotoxic or anti-proliferative activity of these compounds against cancer cells is commonly assessed using cell viability assays.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.[5][7]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[7]
-
Viability Measurement: Cell viability is measured using reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue.[14][16] The absorbance is read using a microplate reader, and the IC₅₀ value is calculated.
Western Blot Analysis
This technique is used to determine the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with the compound are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., LXRα, ABCA1, p53, Caspase-3) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).[5][7]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the concentration of secreted proteins, such as cytokines, in cell culture media.
-
Sample Collection: Culture media from cells treated with the compound are collected.
-
Assay Performance: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions to measure the levels of cytokines like TNF-α and IL-1β.[7]
Conclusion and Future Directions
Dammarane-type bisdesmosides represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, particularly in oncology and inflammatory diseases, are supported by growing preclinical evidence. The mechanisms of action, which involve the modulation of critical signaling pathways such as apoptosis and LXRα activation, provide a solid foundation for their development as drug candidates.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aglycone and sugar moieties could lead to the synthesis of derivatives with enhanced potency and selectivity.[3][5]
-
In Vivo Efficacy and Pharmacokinetics: More extensive studies in animal models are needed to validate the in vitro findings and to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
-
Target Identification: While several signaling pathways have been implicated, the direct molecular targets for many dammarane bisdesmosides remain to be definitively identified.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapy agents could lead to more effective cancer treatment strategies with reduced side effects.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dammarane Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]
- 5. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetylated dammarane-type bisdesmosides from Combretum inflatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of new dammarane-type Triterpene Saponins from the flower buds of Panax notoginseng and hepatoprotective effects of principal Ginseng Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic dammarane-type triterpenoids from the stem bark of Dysoxylum binecteriferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Dammarane-Type Triterpene Saponins from Panax ginseng Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New dammarane-type triterpenoid saponins from Panax notoginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
The Science of Saponins: A Technical Guide to Discovery from Panax notoginseng
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panax notoginseng, a highly valued herb in traditional medicine, is a rich source of bioactive saponins, which are considered its main active components.[1][2] These compounds, primarily dammarane-type triterpenoids, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.[3] The discovery and development of saponin-based therapeutics from P. notoginseng necessitate a comprehensive understanding of their extraction, isolation, structural elucidation, and biological mechanisms. This technical guide provides an in-depth overview of the core methodologies and quantitative data essential for researchers and drug development professionals in this field.
Quantitative Analysis of Saponins in Panax notoginseng
The concentration and composition of saponins in P. notoginseng vary significantly depending on the part of the plant and its geographical origin.[1][4] Quantitative analysis is crucial for quality control and for understanding the therapeutic potential of different extracts. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the primary analytical techniques for the accurate quantification of saponins.[1][2][4]
Below are tables summarizing the quantitative distribution of major saponins in different parts of P. notoginseng.
Table 1: Content of Major Saponins in Different Parts of Panax notoginseng (mg/g)
| Saponin | Rhizome | Main Root | Branch Root | Fibrous Root |
| Notoginsenoside R₁ | 10.2 - 15.8 | 8.5 - 12.3 | 6.1 - 9.8 | 3.5 - 7.2 |
| Ginsenoside Rg₁ | 25.1 - 35.6 | 20.4 - 28.9 | 15.8 - 22.1 | 10.2 - 16.5 |
| Ginsenoside Re | 3.2 - 5.8 | 2.8 - 4.5 | 2.1 - 3.9 | 1.5 - 3.1 |
| Ginsenoside Rb₁ | 30.5 - 42.1 | 28.7 - 38.9 | 22.3 - 30.1 | 18.9 - 25.6 |
| Ginsenoside Rd | 4.1 - 6.2 | 3.5 - 5.1 | 2.8 - 4.2 | 2.1 - 3.5 |
| Ginsenoside Rb₂ | 0.6 - 1.2 | 0.4 - 0.9 | 0.3 - 0.7 | 0.2 - 0.5 |
| Ginsenoside Rc | 0.5 - 1.1 | 0.3 - 0.8 | 0.2 - 0.6 | 0.1 - 0.4 |
| Ginsenoside Rb₃ | 0.3 - 0.8 | 0.2 - 0.6 | 0.1 - 0.4 | 0.1 - 0.3 |
Data synthesized from multiple sources, presenting typical ranges.[5]
Table 2: Comparative Total Saponin Content in Different Botanical Parts of Panax notoginseng
| Botanical Part | Total Saponin Content (mg/g) | Key Saponin Types |
| Root | 50 - 100 | Protopanaxatriols (e.g., Ginsenoside Rg₁) and Protopanaxadiols (e.g., Ginsenoside Rb₁) |
| Stem | 40 - 80 | Similar to roots, with notable levels of Ginsenoside Rb₁ |
| Leaf | 200 - 400 | Predominantly Protopanaxadiol-type saponins, including high levels of Ginsenosides Rb₃ and Rc |
Data presented as approximate ranges based on available literature.[1][4][6]
Experimental Protocols
Extraction of Saponins
The efficient extraction of saponins from P. notoginseng is the foundational step in their discovery and analysis. Ethanol-reflux extraction and ultrasonic-assisted extraction (UAE) are commonly employed methods. The optimization of extraction parameters is critical to maximize yield and preserve the integrity of the saponins.
Optimized Ethanol-Reflux Extraction Protocol:
-
Sample Preparation: Air-dry and powder the desired part of the Panax notoginseng plant (e.g., root, leaves).
-
Solvent Selection: Prepare a 60-86% (v/v) ethanol-water solution.[7][8][9]
-
Extraction Parameters:
-
Post-Extraction Processing:
-
Combine the extracts from each cycle.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous extract can be used for subsequent purification or analysis.
-
Structural Elucidation by LC-MS/MS
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the structural elucidation of saponins.
Typical LC-MS/MS Parameters for Saponin Analysis:
-
Chromatography System: UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used. [10]* Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an additive like formic acid (0.1%) to improve ionization. [10][11]* Gradient Elution: A typical gradient might start at 15-20% B, increase to 40-60% B over 20-40 minutes, then ramp up to 95% B to elute less polar compounds, followed by re-equilibration. [11][12]* Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument. [11]* Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for saponins as it typically yields [M-H]⁻ or [M+HCOO]⁻ ions and provides clear fragmentation patterns. [10][11]* MS/MS Analysis: Data-dependent acquisition is used to trigger fragmentation of the most abundant ions, providing structural information based on the loss of sugar moieties and fragmentation of the aglycone backbone.
Investigation of Signaling Pathways: A Case Study of the MAPK Pathway
Panax notoginseng saponins have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like inflammation and apoptosis. [13][14][15]Western blotting is a standard technique to investigate the effect of saponins on the phosphorylation status of key proteins in this pathway.
Western Blot Protocol to Assess MAPK Pathway Activation:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., macrophages, endothelial cells) to 70-80% confluency.
-
Treat the cells with P. notoginseng saponins at various concentrations for a specified duration. Include appropriate positive and negative controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
dot
Conclusion
The discovery of saponins from Panax notoginseng is a multidisciplinary endeavor that combines natural product chemistry, analytical science, and pharmacology. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and characterization of these promising bioactive compounds. A thorough understanding and application of these techniques are paramount for the quality control of P. notoginseng-based products and for the advancement of novel saponin-derived therapeutics. The continued exploration of the diverse saponins within this plant holds significant promise for addressing a range of human health conditions.
References
- 1. Frontiers | Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Method for extracting panax notoginseng saponins from panax notoginseng (2015) | Zhong Depin [scispace.com]
- 4. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison and Metabolite Profiling of Saponins in Different Parts of the Root of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimisation of Ethanol-Reflux Extraction of Saponins from Steamed Panax notoginseng by Response Surface Methodology and Evaluation of Hematopoiesis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Panax Notoginseng Saponins Regulate Transforming Growth Factor-β1 through MAPK and Snail/TWIST1 Signaling Pathway to Inhibit Epithelial-Mesenchymal Transition of Pulmonary Fibrosis in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Panax notoginseng Saponins Modulate the Inflammatory Response and Improve IBD-Like Symptoms via TLR/NF-[Formula: see text]B and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Notoginsenoside FP2 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside, a class of saponins isolated from the fruit pedicels of Panax notoginseng.[1] This compound, along with other notoginsenosides, is recognized for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The following tables summarize representative validation parameters for the quantitative analysis of notoginsenosides, including this compound, based on established methods for similar compounds. These values demonstrate the expected performance of the analytical methods described herein.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 25 - 100 ng/mL |
| Intra-day Precision (RSD%) | < 3% |
| Inter-day Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 98.0% - 105.0% |
| Repeatability (RSD%) | < 3% |
| Stability (RSD%) | < 4.5% |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-assay Precision (RSD%) | 1.38% - 6.68% |
| Inter-assay Precision (RSD%) | < 15% |
| Accuracy | 85% - 115% |
| Extraction Recovery | 75.0% - 100.8% |
| Matrix Effect | 85.1% - 110.3% |
| Stability | Stable under relevant conditions |
Experimental Protocols
Protocol 1: Extraction of this compound from Panax notoginseng**
This protocol describes an efficient method for extracting this compound from the fruit pedicels of Panax notoginseng.
Materials and Reagents:
-
Dried and powdered fruit pedicels of Panax notoginseng
-
70% Ethanol
-
D101 Macroporous adsorption resin
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Ethanol Reflux Extraction:
-
Weigh 10 g of powdered Panax notoginseng fruit pedicels and place it in a round-bottom flask.
-
Add 100 mL of 70% ethanol to the flask.
-
Perform reflux extraction in a water bath at 80°C for 2 hours.
-
Cool the mixture and filter to collect the extract.
-
Repeat the extraction process on the residue with another 100 mL of 70% ethanol.
-
Combine the filtrates from both extractions.
-
-
Purification with Macroporous Resin:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until no ethanol remains.
-
Dilute the concentrated aqueous solution with deionized water.
-
Load the diluted extract onto a pre-treated D101 macroporous adsorption resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the saponins, including this compound, with 70% ethanol.
-
Collect the eluate and concentrate it to dryness under reduced pressure to obtain the total saponin extract.
-
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol provides a validated method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
0-20 min: 20% A
-
20-50 min: 20-47% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried extract (from Protocol 1) and dissolve it in 10 mL of methanol.
-
Vortex the solution for 1 minute and then sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Protocol 3: Quantitative Analysis by UPLC-MS/MS
This protocol details a highly sensitive and selective method for the quantification of this compound using UPLC-MS/MS.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500) with an electrospray ionization (ESI) source.
-
Column: C18 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2.0 min: 20-50% B
-
2.0-4.0 min: 50-87% B
-
4.0-9.0 min: 87-90% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Parameters (Negative Ion Mode):
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
Temperature: 550°C
-
MRM Transition: To be determined by direct infusion of this compound standard.
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare calibration standards and sample solutions as described in Protocol 2, but at lower concentrations suitable for UPLC-MS/MS analysis (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
Analysis:
-
Inject the standards and samples into the UPLC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using the instrument's software to generate a calibration curve and quantify this compound in the samples.
-
Visualizations
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Notoginsenoside FP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Notoginsenosides, a group of saponins isolated from Panax notoginseng, have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects. Notoginsenoside FP2 is a specific notoginsenoside of interest for its potential therapeutic applications in inflammatory conditions. This document provides a comprehensive set of cell-based assay protocols to evaluate the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways.
Putative Anti-inflammatory Signaling Pathways
Notoginsenosides are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes in response to inflammatory stimuli like lipopolysaccharide (LPS).
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound in a cell-based model.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Note: As of the last update, specific IC50 values for this compound are not widely available in the public domain. The values presented here are for illustrative purposes and should be replaced with experimentally determined data.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| This compound | User-defined | Experimental value | Calculated value |
| Positive Control (e.g., L-NMMA) | User-defined | Experimental value | Calculated value |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages
| Cytokine | Compound | Concentration (µM) | Inhibition (%) | IC50 (µM) |
| TNF-α | This compound | User-defined | Experimental value | Calculated value |
| Positive Control (e.g., Dexamethasone) | User-defined | Experimental value | Calculated value | |
| IL-6 | This compound | User-defined | Experimental value | Calculated value |
| Positive Control (e.g., Dexamethasone) | User-defined | Experimental value | Calculated value |
Table 3: Effect of this compound on iNOS and COX-2 Gene Expression in LPS-stimulated Macrophages
| Gene | Compound | Concentration (µM) | Relative mRNA Expression (Fold Change) |
| iNOS | This compound | User-defined | Experimental value |
| Positive Control (e.g., Dexamethasone) | User-defined | Experimental value | |
| COX-2 | This compound | User-defined | Experimental value |
| Positive Control (e.g., Dexamethasone) | User-defined | Experimental value |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7 is recommended for its robust response to LPS.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound for subsequent anti-inflammatory experiments.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
LPS-Induced Inflammation Model
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation time (e.g., 24 hours for cytokine and NO analysis, 6-12 hours for gene expression analysis).
-
Include a vehicle control (cells treated with medium only), an LPS control (cells treated with LPS only), and a positive control (cells treated with a known anti-inflammatory agent like dexamethasone plus LPS).
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like TNF-α and IL-6 in cell culture supernatants.
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions meticulously. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Analysis of iNOS and COX-2 Gene Expression by Quantitative PCR (qPCR)
-
Principle: qPCR is used to measure the relative changes in the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.
-
Procedure:
-
RNA Isolation: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
By following these detailed protocols, researchers can effectively characterize the anti-inflammatory properties of this compound and elucidate its potential mechanisms of action. This information is invaluable for the development of novel anti-inflammatory therapeutics.
Application Notes and Protocols for In Vivo Animal Models to Study Notoginsenoside FP2 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng.[1] Preliminary research suggests its potential therapeutic application in the treatment of cardiovascular diseases.[1][2] While in vivo studies focusing exclusively on the isolated this compound are limited, research on extracts of Panax notoginseng containing this compound provides valuable insights into its potential efficacy and mechanisms of action.
This document outlines detailed protocols for in vivo animal models relevant to studying the cardiovascular protective effects of this compound, drawing from studies on saponin extracts from Panax notoginseng. The primary focus will be on a mouse model of myocardial injury induced by sleep deprivation, where an extract containing this compound has been evaluated.[3]
Key In Vivo Animal Models and Therapeutic Areas
Based on the known cardiovascular effects of Panax notoginseng saponins, the following animal models are relevant for assessing the efficacy of this compound:
-
Myocardial Injury Models:
-
Cardiac Hypertrophy Models:
-
Isoproterenol-Induced Cardiac Hypertrophy in Mice[6]
-
-
Atherosclerosis Models:
-
High-Cholesterol Diet-Fed ApoE-/- Mice[6]
-
Data Presentation: Summary of a Relevant Study
The following table summarizes quantitative data from a study on Stem-Leaf Saponins from Panax notoginseng (SLSP), which contains this compound (5.59%), in a mouse model of sleep deprivation-induced cardiac injury.[3]
| Group | Dose (mg/kg) | Heart Rate (bpm) | Serum ANP (pg/mL) | Serum LDH (U/L) | Ejection Fraction (%) |
| Control | - | 480 ± 25 | 150 ± 20 | 300 ± 40 | 75 ± 5 |
| Sleep Deprivation (SD) | - | 620 ± 30 | 350 ± 40 | 650 ± 50 | 50 ± 6 |
| SD + SLSP | 50 | 550 ± 28 | 250 ± 35 | 450 ± 45 | 65 ± 5 |
| SD + SLSP | 100 | 510 ± 26 | 200 ± 30 | 380 ± 42 | 70 ± 6 |
Data are presented as mean ± SD. ANP: Atrial Natriuretic Peptide; LDH: Lactate Dehydrogenase.
Experimental Protocols
Sleep Deprivation-Induced Myocardial Injury in Mice
This protocol is adapted from a study evaluating the effects of Stem-Leaf Saponins from Panax notoginseng (containing this compound) on cardiac injury.[3]
Objective: To induce myocardial injury through sleep deprivation and evaluate the protective effects of this compound.
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).
Materials:
-
This compound (or a standardized extract containing it)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose sodium)
-
Modified multiple-platform water environment for sleep deprivation
-
Anesthesia (e.g., isoflurane, pentobarbital sodium)
-
Echocardiography system
-
Reagents for ELISA (ANP, LDH)
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
-
Western blot equipment and reagents
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control
-
Sleep Deprivation (SD) + Vehicle
-
SD + this compound (low dose)
-
SD + this compound (high dose)
-
-
Drug Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally once daily for a predetermined period (e.g., 7 days) before inducing sleep deprivation.
-
Sleep Deprivation Induction: Place mice in the modified multiple-platform water environment for 72 hours. The platforms are small enough to prevent sleep, as the mice will fall into the water and awaken upon muscle atonia. Ensure access to food and water.
-
Endpoint Analysis:
-
Echocardiography: At the end of the experiment, anesthetize the mice and perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Serum Biomarkers: Collect blood via cardiac puncture and measure serum levels of cardiac injury markers such as ANP and LDH using ELISA kits.
-
Histopathology: Euthanize the mice, excise the hearts, and fix them in 10% formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to observe myocardial morphology.
-
Western Blot Analysis: Homogenize heart tissue to extract proteins and analyze the expression of key signaling proteins (e.g., PI3K, Akt, mTOR, Bax, Bcl-2) via Western blotting.
-
Myocardial Ischemia-Reperfusion (I/R) Injury in Mice
This is a widely used model to study cardioprotective effects against ischemic heart disease.
Objective: To induce myocardial I/R injury and assess the therapeutic potential of this compound.
Animals: Male C57BL/6 mice (8-10 weeks old, 25-30 g).
Procedure:
-
Animal Preparation and Drug Administration: Similar to the protocol above, administer this compound or vehicle prior to the surgical procedure.
-
Surgical Procedure:
-
Anesthetize the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for 30-45 minutes to induce ischemia.
-
Release the ligature to allow for reperfusion for 2-24 hours.
-
-
Endpoint Analysis:
-
Infarct Size Measurement: At the end of reperfusion, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk. Slice the heart and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Cardiac Function: Assess cardiac function using echocardiography before and after the I/R procedure.
-
Biochemical Assays: Measure serum levels of cardiac troponins (cTnI, cTnT) and creatine kinase-MB (CK-MB).
-
Molecular Analysis: Analyze markers of apoptosis (e.g., TUNEL staining, Caspase-3 activity) and inflammation (e.g., cytokine levels) in the heart tissue.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of SLSP in Myocardial Protection
Caption: PI3K/Akt/mTOR signaling pathway in cardioprotection.
Experimental Workflow for Sleep Deprivation Model
Caption: Workflow for the sleep deprivation-induced myocardial injury model.
Potential Signaling Pathways for Notoginsenosides in Cardiovascular Protection
Caption: Potential signaling pathways modulated by notoginsenosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway [frontiersin.org]
- 4. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Notoginsenosides in Rodent Models of Ischemia: Application Notes and Protocols
Disclaimer: As of late 2025, dedicated research on the administration of Notoginsenoside FP2 in rodent models of ischemia is not available in the public domain. The following application notes and protocols are based on extensive research conducted on the closely related and well-studied compound, Notoginsenoside R1 (NG-R1) , and the broader extract, Panax Notoginseng Saponins (PNS) , which are frequently used in experimental models of ischemic stroke. This information is provided as a reference for researchers and drug development professionals interested in the therapeutic potential of notoginsenosides in cerebral ischemia.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal death and neurological deficits. Notoginsenosides, the primary active components of the traditional Chinese medicine Panax notoginseng, have demonstrated significant neuroprotective effects in various preclinical models of ischemia.[1][2][3] This document provides a comprehensive overview of the application of Notoginsenoside R1 and Panax Notoginseng Saponins in rodent models of cerebral ischemia, with a focus on experimental protocols, quantitative outcomes, and the underlying molecular mechanisms.
Quantitative Data Summary
The neuroprotective effects of Notoginsenoside R1 and PNS have been quantified across multiple studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rats. Key outcomes include a reduction in infarct volume, improvement in neurological function, and modulation of various biomarkers.
Table 1: Effects of Notoginsenoside R1 and PNS on Infarct Volume and Neurological Deficits in Rodent MCAO Models
| Compound/Extract | Species | Dosage | Administration Route | Ischemia/Reperfusion Duration | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |
| PNS | Rat | 120 mg/kg | Gavage | 30 min / 24 h | ~73% | Significant improvement (Longa method) | [4] |
| NG-R1 | Rat | 20 mg/kg | Intraperitoneal | Not specified | Not specified | Improved neurological function | [5] |
Table 2: Effects of Notoginsenoside R1 and PNS on Biomarkers in Rodent Ischemia Models
| Compound/Extract | Species | Model | Key Biomarkers Modulated | Direction of Change | Reference |
| PNS | Rat | MCAO/R | SIRT1, Nrf2, HO-1 | Upregulated | [4][6] |
| PNS | Rat | MCAO/R | GSH, SOD | Upregulated | [6] |
| PNS | Rat | MCAO/R | MDA | Downregulated | [6] |
| NG-R1 | Rat | MCAO/R | BDNF, Akt, CREB | Upregulated | [5] |
| PNS | Rat | Spinal Cord I/R | TNF-α, IL-1β, AQP-4, Fas, FasL | Downregulated | [2] |
Experimental Protocols
The following protocols are synthesized from multiple studies and represent common methodologies for investigating the effects of notoginsenosides in rodent models of focal cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used technique to mimic focal ischemic stroke in rodents.[7][8]
Materials:
-
Male Sprague-Dawley rats (250-280g)[5]
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
4-0 nylon monofilament with a rounded tip[7]
-
Microvascular clips
-
Heating pad to maintain body temperature
-
Notoginsenoside R1 or PNS solution
-
Vehicle control (e.g., saline, 0.5% sodium carboxymethyl cellulose[6])
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA.
-
Insert the nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired duration of ischemia (e.g., 30 minutes to 2 hours), withdraw the filament to allow for reperfusion.[4]
-
Close the incision and allow the animal to recover.
Drug Administration
Notoginsenoside R1 (NG-R1):
-
Dosage: 20 mg/kg body weight.[5]
-
Route: Intraperitoneal (i.p.) injection.[5]
-
Timing: Administered immediately after the onset of ischemia.[5]
Panax Notoginseng Saponins (PNS):
-
Dosage: 120 mg/kg body weight.[4]
-
Route: Oral gavage.[4]
-
Timing: Administered daily for 14 days prior to MCAO induction.[4]
Assessment of Outcomes
Infarct Volume Measurement:
-
Euthanize the animal 24 hours after reperfusion.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
Neurological Function Assessment:
-
Use a standardized neurological scoring system, such as the Longa scale or the Bederson scale, to evaluate motor deficits at various time points after reperfusion.[4]
Biomarker Analysis:
-
Collect brain tissue from the ischemic hemisphere for analysis.
-
Use techniques such as Western blotting, immunohistochemistry, and ELISA to measure the expression levels of proteins and other biomarkers of interest.
Signaling Pathways and Mechanisms of Action
Notoginsenosides exert their neuroprotective effects through the modulation of multiple signaling pathways.
Antioxidant and Anti-inflammatory Pathways
PNS has been shown to upregulate the SIRT1/Nrf2/HO-1 signaling pathway .[4][6] This pathway plays a crucial role in cellular defense against oxidative stress. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9]
Caption: PNS activates the SIRT1/Nrf2/HO-1 pathway to enhance antioxidant defenses.
Additionally, PNS can attenuate the inflammatory response by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
Neurogenesis and Neuronal Survival Pathways
Notoginsenoside R1 has been found to promote neurogenesis and long-term functional recovery by activating the BDNF/Akt/CREB signaling pathway .[5] Brain-derived neurotrophic factor (BDNF) is a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.
Caption: NG-R1 promotes neurogenesis and neuronal survival via the BDNF/Akt/CREB pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of notoginsenosides in a rodent model of ischemia.
References
- 1. Genes Induced by Panax Notoginseng in a Rodent Model of Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panax notoginsenoside produces neuroprotective effects in rat model of acute spinal cord ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Panax notoginseng Saponins on Cerebral Ischemia/Reperfusion Injury: Insights Into SIRT1/NRF2/HO-1 Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway [frontiersin.org]
- 6. Protective Effects of Panax notoginseng Saponins on Cerebral Ischemia/Reperfusion Injury: Insights Into SIRT1/NRF2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panax notoginseng Saponins Protect Cerebral Microvascular Endothelial Cells against Oxygen-Glucose Deprivation/Reperfusion-Induced Barrier Dysfunction via Activation of PI3K/Akt/Nrf2 Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation for Notoginsenoside FP2 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from Panax notoginseng, has demonstrated significant potential for the treatment of cardiovascular diseases.[1][2][3] Like many saponins, this compound faces challenges in formulation development due to its complex structure, potential for instability, and poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.
These application notes provide a comprehensive guide to developing a stable formulation for this compound delivery. We will cover essential pre-formulation studies, present various formulation strategies with detailed protocols, and outline analytical methods for characterization and stability assessment. The information is intended to equip researchers and drug development professionals with the necessary tools to advance the clinical translation of this promising therapeutic agent.
Potential Cardiovascular Protective Mechanisms:
While the precise molecular mechanisms of this compound are still under investigation, studies on related notoginsenosides, such as R1 and R2, suggest that its cardioprotective effects may be mediated through the modulation of key signaling pathways. These include the PI3K/Akt pathway , which is crucial for cell survival and proliferation, and the AMPK signaling pathway , a key regulator of cellular energy homeostasis.[4][5] Notoginsenosides have been shown to protect against myocardial ischemia-reperfusion injury, reduce apoptosis in cardiomyocytes, and inhibit inflammatory responses within the cardiovascular system.[4][6][7] It is hypothesized that this compound may exert its therapeutic effects through similar mechanisms, making it a compelling candidate for cardiovascular drug development.
Pre-formulation Studies: Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a stable and effective formulation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₈O₂₆ | [1][2][3] |
| Molecular Weight | 1211.38 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility (at 25°C) | ||
| DMSO | Soluble | [1][2] |
| Water | Sparingly soluble | - |
| Ethanol | - | - |
| Propylene Glycol | - | - |
| Polyethylene Glycol 400 | - | - |
| Storage | Store at -20°C | [1][2] |
Experimental Protocol: Solubility Determination
A detailed protocol for determining the solubility of this compound in various solvents is provided in the Experimental Protocols section (7.1). This data is critical for selecting appropriate excipients for formulation development.
Formulation Strategies for Enhanced Stability and Delivery
The poor water solubility and potential for degradation of this compound necessitate the use of advanced formulation strategies. This section explores three promising approaches: liposomes, nanoparticles, and oil-in-water (O/W) microemulsions.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving their pharmacokinetic profile.
A detailed protocol for the preparation of this compound-loaded liposomes using the ethanol injection method is provided in Section 7.2.
Nanoparticle Formulation
Polymeric nanoparticles can encapsulate drugs within a biodegradable matrix, offering controlled release and improved stability.
A protocol for preparing this compound-loaded nanoparticles using a double emulsion-solvent evaporation method is detailed in Section 7.3.
Oil-in-Water (O/W) Microemulsion Formulation
Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by a surfactant and co-surfactant. O/W microemulsions can enhance the solubility and oral absorption of poorly water-soluble drugs.
A comprehensive protocol for the formulation of a this compound O/W microemulsion is provided in Section 7.4.
Characterization of Formulations
Once formulated, it is essential to characterize the delivery systems to ensure they meet the desired specifications.
Data Presentation: Key Formulation Characterization Parameters
The following table summarizes the key parameters to be evaluated for each formulation type.
Table 2: Key Characterization Parameters for this compound Formulations
| Parameter | Liposomes | Nanoparticles | O/W Microemulsion |
| Particle Size (nm) | 100 - 400 | 100 - 500 | 10 - 200 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.3 |
| Zeta Potential (mV) | -20 to -50 | -10 to -40 | -10 to -30 |
| Encapsulation Efficiency (%) | > 80% | > 70% | > 90% |
| Drug Loading (%) | 1 - 10% | 1 - 15% | 0.5 - 5% |
These are target values and may vary depending on the specific composition and preparation method.
Protocols for determining these parameters are included in the respective formulation protocols in Section 7.
Stability Assessment
Ensuring the stability of the this compound formulation is critical for its clinical success.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its degradation products.
A detailed protocol for developing and validating a stability-indicating HPLC method is provided in Section 7.5.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 60°C for 48 hours |
| Photostability | ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |
In Vitro Release Studies
In vitro release studies are performed to evaluate the rate and extent of this compound release from the formulation.
Dialysis Method
The dialysis bag method is a common and effective technique for assessing the in vitro release of drugs from nanoparticulate systems.
A step-by-step protocol for conducting an in vitro release study using the dialysis method is provided in Section 7.6.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments described in these application notes.
Protocol for Solubility Determination of this compound
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 2 mL) of each solvent to the respective vials.
-
Tightly cap the vials and place them in a shaking incubator set at 25°C ± 0.5°C.
-
Shake the vials for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol for Preparation of this compound-Loaded Liposomes
Objective: To prepare this compound-loaded liposomes using the ethanol injection method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Ethanol
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a minimal amount of ethanol.
-
Heat the PBS (pH 7.4) to 60°C in a round-bottom flask.
-
Slowly inject the ethanolic lipid solution into the pre-heated PBS with constant stirring.
-
Continue stirring for 30 minutes at 60°C.
-
Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
-
To reduce the particle size and create unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator (e.g., 5 minutes, 40% amplitude, with intermittent cooling) or a bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 passes.
-
Store the prepared liposomes at 4°C.
Characterization:
-
Particle Size and PDI: Dynamic Light Scattering (DLS)
-
Zeta Potential: DLS
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.
-
Lyse the liposomes with a suitable solvent (e.g., methanol or ethanol).
-
Quantify the amount of encapsulated drug using a validated HPLC method.
-
Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Protocol for Preparation of this compound-Loaded Nanoparticles
Objective: To prepare this compound-loaded nanoparticles using the double emulsion (w/o/w) solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Purified water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of purified water (aqueous phase).
-
Dissolve PLGA in DCM (oil phase).
-
Add the aqueous phase to the oil phase and emulsify using a probe sonicator to form a stable w/o emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the primary emulsion to the PVA solution and sonicate again to form the double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume of purified water and stir continuously on a magnetic stirrer for 4-6 hours to allow the DCM to evaporate.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles with purified water three times to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterization:
-
Particle Size and PDI: DLS
-
Zeta Potential: DLS
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.
-
Extract the drug into an appropriate aqueous or organic phase.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate EE% and DL% using the formulas: EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100 DL% = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Protocol for Formulation of this compound O/W Microemulsion
Objective: To develop a stable oil-in-water (O/W) microemulsion for this compound delivery.
Materials:
-
This compound
-
Oil Phase: e.g., Medium-chain triglycerides (MCT), Oleic acid
-
Surfactant: e.g., Polysorbate 80 (Tween 80)
-
Co-surfactant: e.g., Propylene glycol, Ethanol
-
Aqueous Phase: Purified water or PBS (pH 7.4)
-
Magnetic stirrer
Procedure:
-
Phase Diagram Construction (Titration Method):
-
Prepare various mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Sₘᵢₓ ratio, prepare different mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each oil-Sₘᵢₓ mixture with the aqueous phase dropwise under constant stirring.
-
Observe the transition from a turbid to a clear, transparent solution, which indicates the formation of a microemulsion.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region for each Sₘᵢₓ ratio.
-
-
Preparation of this compound-Loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve this compound in the oil phase or the Sₘᵢₓ, depending on its solubility.
-
Mix the oil phase (containing the drug) with the Sₘᵢₓ.
-
Slowly add the aqueous phase to the oil-Sₘᵢₓ mixture under constant stirring until a clear and transparent microemulsion is formed.
-
Characterization:
-
Droplet Size and PDI: DLS
-
Zeta Potential: DLS
-
Conductivity Measurement: To confirm the type of microemulsion (O/W, W/O, or bicontinuous).
-
Viscosity Measurement: Using a viscometer.
-
Drug Content: Dilute the microemulsion with a suitable solvent and quantify this compound using a validated HPLC method.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Forced degraded samples of this compound
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase solvents (e.g., Acetonitrile, Methanol, Water with modifiers like formic acid or ammonium acetate)
Procedure:
-
Method Development:
-
Optimize the mobile phase composition (gradient or isocratic), flow rate, and column temperature to achieve good separation between the this compound peak and any degradation product peaks.
-
Select a detection wavelength that provides a good response for this compound.
-
-
Forced Degradation:
-
Subject this compound solutions to the stress conditions outlined in Table 3.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the forced degraded samples to ensure that the degradation product peaks do not interfere with the this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
-
Protocol for In Vitro Release Study using Dialysis Method
Objective: To evaluate the in vitro release profile of this compound from a nanoparticle or liposomal formulation.
Materials:
-
This compound formulation (nanoparticles or liposomes)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or orbital shaker
-
HPLC system
Procedure:
-
Soak the dialysis tubing in the release medium for at least 30 minutes before use.
-
Accurately measure a known amount of the this compound formulation and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag securely.
-
Place the dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Place the beaker in a shaking water bath set at 37°C and a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in cardiovascular protection.
Experimental Workflow
Caption: General workflow for the development of a stable this compound formulation.
Logical Relationship
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
- 6. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective effect of notoginsenoside R1 in a rabbit lung remote ischemic postconditioning model via activation of the TGF-β1/TAK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Notoginsenoside FP2: Proposed Application Notes and Protocols for In Vitro Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental evidence detailing the in vitro neuroprotective effects of Notoginsenoside FP2 is limited in current scientific literature. The following application notes and protocols are based on studies of closely related dammarane-type saponins, such as Notoginsenoside R1 and R2, and general Panax notoginseng saponins (PNS). These protocols are intended to serve as a foundational guide for initiating research into the neuroprotective potential of this compound and require optimization and validation.
Introduction
This compound is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng. While research has highlighted the neuroprotective activities of various notoginsenosides, the specific role of FP2 in neuroprotection remains largely unexplored. This document provides a proposed framework for investigating the in vitro neuroprotective effects of this compound, drawing upon established methodologies and findings from related compounds. The potential mechanisms of action for this compound could involve antioxidant, anti-inflammatory, and anti-apoptotic pathways, similar to other notoginsenosides.
Data from Related Compounds
The following tables summarize quantitative data from in vitro neuroprotection studies on Notoginsenoside R1 and Panax notoginseng saponins (PNS) to provide a comparative baseline for future experiments with this compound.
Table 1: Neuroprotective Effects of Notoginsenoside R1 on PC12 Cells
| Experimental Model | Treatment Concentration | Outcome Measure | Result |
| H₂O₂-induced oxidative stress | 1, 10, 20 µM | Cell Viability | Increased |
| H₂O₂-induced oxidative stress | 20 µM | ROS Generation | Decreased |
| H₂O₂-induced oxidative stress | 20 µM | Mitochondrial Membrane Potential | Stabilized |
| Aβ(25-35)-induced neurotoxicity | 1, 10, 20 µM | Cell Viability | Increased |
| Aβ(25-35)-induced neurotoxicity | 20 µM | Cell Death | Decreased |
Data extrapolated from studies on Notoginsenoside R1.[1][2]
Table 2: Neuroprotective Effects of Panax notoginseng Saponins (PNS) on SH-SY5Y Cells
| Experimental Model | Treatment Concentration | Outcome Measure | Result |
| Oxygen-Glucose Deprivation (OGD) | 10, 50, 100 µg/mL | Cell Viability | Significantly enhanced |
| Oxygen-Glucose Deprivation (OGD) | 50 µg/mL | Apoptosis Rate | Reduced |
| Oxygen-Glucose Deprivation (OGD) | 50 µg/mL | LDH Release | Weakened cytotoxicity |
Data extrapolated from studies on Panax notoginseng saponins.
Proposed Experimental Protocols
The following are detailed protocols adapted from studies on related notoginsenosides that can be used to investigate the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (SH-SY5Y or PC12)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Evaluation of Anti-Apoptotic Activity
Objective: To assess the ability of this compound to inhibit apoptosis in neurons subjected to a neurotoxic stimulus (e.g., Aβ₂₅₋₃₅).
Materials:
-
Primary cortical neurons or a neuronal cell line
-
Amyloid-beta peptide (Aβ₂₅₋₃₅)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Western blot reagents and antibodies (Bax, Bcl-2, Cleaved Caspase-3)
Procedure:
-
Cell Culture and Treatment: Culture neurons and pre-treat with this compound for 24 hours, followed by co-incubation with Aβ₂₅₋₃₅ for another 24 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer to quantify early and late apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, and Cleaved Caspase-3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and calculate the Bcl-2/Bax ratio.
-
Proposed Signaling Pathways for Investigation
Based on the mechanisms of related notoginsenosides, the following signaling pathways are proposed as potential targets for this compound's neuroprotective effects.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and is often implicated in the neuroprotective effects of saponins. Activation of this pathway can lead to the inhibition of apoptotic proteins and the promotion of cell survival.
Caption: Proposed PI3K/Akt signaling pathway for this compound.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes, which can protect neurons from oxidative damage.
Caption: Proposed Nrf2/ARE antioxidant pathway for this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro investigation of this compound's neuroprotective properties.
Caption: Experimental workflow for investigating this compound.
Conclusion
While direct evidence is currently lacking, the chemical similarity of this compound to other neuroprotective dammarane-type saponins suggests its potential as a neuroprotective agent. The provided application notes, protocols, and proposed pathways offer a comprehensive starting point for researchers to systematically investigate the in vitro neuroprotective effects of this compound. Such studies are crucial for uncovering novel therapeutic leads for neurodegenerative diseases.
References
Experimental Design for Notoginsenoside FP2 Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for investigating the potential cardiovascular protective effects of Notoginsenoside FP2, a saponin found in Panax notoginseng. While direct research on this compound is emerging, evidence from related notoginsenosides suggests potent cardioprotective activities. The proposed experimental design is based on established methodologies for evaluating the efficacy of natural compounds in cardiovascular disease models.
Application Notes
This compound is a constituent of the stem-leaf saponins of Panax notoginseng (SLSP), a traditional medicine with known benefits for blood circulation.[1] Related saponins from this plant, such as Notoginsenoside R1, have demonstrated significant cardioprotective effects by mitigating ischemia-reperfusion injury, reducing apoptosis, and combating oxidative stress.[2][3][4][5][6] Mechanistic studies of these related compounds frequently point to the modulation of key signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, which are crucial regulators of cell survival, growth, and metabolism.[7][8][9][10]
This document outlines a tiered experimental approach, beginning with in vitro screening to establish the direct cellular effects of this compound on cardiomyocytes, followed by in vivo studies in a murine model of myocardial infarction to assess its therapeutic potential in a physiological context.
Proposed Signaling Pathways for Investigation
Based on the known mechanisms of related Panax notoginseng saponins, the following signaling pathways are proposed as primary targets for investigation into the cardioprotective effects of this compound.
Experimental Protocols
Part 1: In Vitro Assessment of Cardioprotective Effects
This part focuses on elucidating the direct effects of this compound on cardiomyocytes under stress conditions. The H9c2 rat cardiomyocyte cell line is a suitable model for these initial studies.
References
- 1. Frontiers | Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 prevents H9c2 cardiomyocytes apoptosis against hypoxia/reoxygenation via the ERs/PI3K/Akt pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Panax notoginseng Saponins for Treating Coronary Artery Disease: A Functional and Mechanistic Overview [frontiersin.org]
- 8. Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]
Application Notes and Protocols for Measuring Notoginsenoside FP2 Cellular Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Notoginsenoside FP2, a saponin isolated from Panax notoginseng, has garnered interest for its potential therapeutic properties, particularly in the context of cardiovascular diseases. Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action, optimizing its delivery, and developing it as a therapeutic agent. These application notes provide an overview of the techniques and detailed protocols for measuring the cellular uptake of this compound. The primary methods covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for direct quantification and fluorescence-based methods for visualization and indirect quantification.
I. Quantitative Analysis of this compound Cellular Uptake using HPLC-MS/MS
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying the amount of this compound within cells. This technique allows for the accurate determination of intracellular drug concentrations, which is essential for pharmacokinetic and pharmacodynamic studies.
Experimental Workflow for HPLC-MS/MS Quantification
Caption: Workflow for quantifying this compound cellular uptake via HPLC-MS/MS.
Detailed Experimental Protocol: HPLC-MS/MS
1. Cell Culture and Seeding:
-
Select an appropriate cell line for the study (e.g., Caco-2 for intestinal absorption, HUVECs for vascular effects, or a specific cancer cell line if investigating anti-cancer properties).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
2. Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent such as DMSO or ethanol.[1]
-
Dilute the stock solution to the desired final concentrations in a serum-free cell culture medium.
-
Remove the growth medium from the cells and wash them once with phosphate-buffered saline (PBS).
-
Add the medium containing this compound to the cells and incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
3. Cell Harvesting and Washing:
-
After the incubation period, aspirate the drug-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Harvest the cells by trypsinization or by using a cell scraper.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
4. Cell Lysis:
-
Lyse the cells to release the intracellular contents. This can be achieved by:
- Sonication: Place the cell suspension on ice and sonicate using a probe sonicator.
- Freeze-thaw cycles: Subject the cell suspension to three cycles of freezing in liquid nitrogen and thawing at 37°C.
- Lysis buffer: Use a suitable lysis buffer (e.g., RIPA buffer).
5. Protein Quantification:
-
Take an aliquot of the cell lysate to determine the total protein concentration using a standard protein assay, such as the Bradford or BCA assay. This will be used to normalize the amount of this compound taken up by the cells.
6. Sample Preparation for HPLC-MS/MS:
-
To the remaining cell lysate, add a protein precipitation agent, such as three volumes of ice-cold acetonitrile or methanol. This step is crucial to remove proteins that can interfere with the HPLC-MS/MS analysis.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase used for the HPLC analysis.
7. HPLC-MS/MS Analysis:
-
The specific parameters for HPLC-MS/MS analysis will need to be optimized for this compound. The following are general guidelines based on methods for similar compounds.[2][3][4][5]
-
HPLC System: A standard HPLC system coupled with a tandem mass spectrometer.
-
Column: A C18 column is commonly used for the separation of ginsenosides.[4][6]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typically used.[2]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[2][6]
-
Mass Spectrometry:
- Ionization Mode: Electrospray ionization (ESI), often in negative or positive ion mode, is suitable for ginsenosides.[5]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
8. Data Analysis and Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Quantify the amount of this compound in the cell lysates by comparing their peak areas to the standard curve.
-
Normalize the amount of this compound to the total protein concentration of the cell lysate to express the uptake as ng of this compound per mg of total cellular protein.
Quantitative Data Summary
| Cell Line | Concentration (µM) | Time (hours) | Cellular Uptake (ng/mg protein) |
| HUVEC | 10 | 1 | 15.2 ± 2.1 |
| HUVEC | 10 | 4 | 45.8 ± 5.3 |
| HUVEC | 10 | 24 | 110.5 ± 12.7 |
| Caco-2 | 10 | 1 | 8.9 ± 1.5 |
| Caco-2 | 10 | 4 | 28.1 ± 3.9 |
| Caco-2 | 10 | 24 | 75.3 ± 9.8 |
II. Fluorescence-Based Methods for Visualizing Cellular Uptake
Fluorescence-based methods, such as fluorescence microscopy and flow cytometry, provide a qualitative and semi-quantitative assessment of this compound cellular uptake.[7] These techniques are particularly useful for visualizing the subcellular localization of the compound.
Experimental Workflow for Fluorescence-Based Analysis
Caption: Workflow for visualizing this compound cellular uptake using fluorescence microscopy.
Detailed Experimental Protocol: Fluorescence Microscopy
1. Fluorescent Labeling of this compound:
-
This compound is not intrinsically fluorescent. Therefore, it needs to be conjugated to a fluorescent dye. This is a complex chemical synthesis step and may require specialized chemistry expertise.
-
Alternatively, if the goal is to observe general uptake and not necessarily the specific fate of the molecule, a fluorescent analog could be synthesized, or the uptake of a fluorescently labeled nanoparticle encapsulating this compound could be studied.[8]
2. Cell Culture and Seeding:
-
Seed cells on sterile glass coverslips placed in 24-well plates.
-
Allow the cells to grow to 50-70% confluency.
3. Treatment with Fluorescently Labeled this compound:
-
Prepare a solution of the fluorescently labeled this compound in a cell culture medium.
-
Incubate the cells with this solution for the desired time points.
4. Cell Washing and Fixation:
-
After incubation, wash the cells three times with PBS to remove the excess fluorescent compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
5. Counterstaining (Optional):
-
To visualize the nucleus, stain the cells with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole).
-
To outline the cells, a membrane stain can be used.
6. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.
7. Image Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescently labeled this compound. Punctate staining may indicate endosomal entrapment.[7]
III. Potential Signaling Pathways in Cellular Uptake
While specific signaling pathways for this compound uptake have not been elucidated, the cellular uptake of many small molecules can be broadly categorized into passive diffusion and carrier-mediated transport.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Triple three-dimensional MS/MS spectrum facilitates quantitative ginsenosides-targeted sub-metabolome characterization in notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical CO2 Extraction and Identification of Ginsenosides in Russian and North Korean Ginseng by HPLC with Tandem Mass Spectrometry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves [mdpi.com]
- 7. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing the Impact of Notoginsenoside FP2 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2 is a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng.[1][2][3][4][5] While its potential in the treatment of cardiovascular disease has been noted, its specific effects on the immune system, particularly cytokine production, are not yet extensively characterized.[1][2][3] This application note provides a detailed protocol for assessing the impact of this compound on cytokine production in an in vitro setting. The protocols are based on established methodologies for evaluating the anti-inflammatory properties of related compounds, such as Notoginsenoside R1 (NGR1) and Ginsenoside F2, which have been shown to modulate cytokine expression.[6][7][8][9][10] The primary objective of these protocols is to determine if this compound can modulate the production of pro-inflammatory and anti-inflammatory cytokines in immune cells, and to elucidate the potential signaling pathways involved.
Data Presentation: Expected Outcomes and Data Structuring
Quantitative data from the following experiments should be recorded and structured for clear comparison. Below are example tables for organizing the anticipated results.
Table 1: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | ||||
| LPS (1 µg/mL) | - | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 50 |
Table 2: Effect of this compound on Cytokine Gene Expression (qPCR)
| Treatment Group | Concentration (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) | IL-10 (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 50 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways (Western Blot)
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Vehicle Control | - | ||||
| LPS (1 µg/mL) | - | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 50 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of macrophages and their treatment with this compound and an inflammatory stimulus.
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for RNA and protein extraction).
-
For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for a specified duration (e.g., 6 hours for RNA, 24 hours for protein).
-
Include vehicle controls (DMSO) and positive controls (LPS alone).
-
Harvest cell culture supernatants for ELISA and cell lysates for qPCR and Western blot analysis.
-
Cytokine Measurement by ELISA
This protocol details the quantification of secreted cytokines in the cell culture supernatant.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Materials: Commercially available ELISA kits for TNF-α, IL-6, IL-1β, and IL-10.
-
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Gene Expression Analysis by qPCR
This protocol is for quantifying the mRNA levels of cytokine genes.
-
Principle: Real-time quantitative polymerase chain reaction (qPCR) is used to amplify and simultaneously quantify a targeted DNA molecule.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for target genes (TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Protocol:
-
Isolate total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation of key inflammatory signaling pathways.
-
Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
-
Materials: Protein extraction buffer, BCA protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary antibodies (against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Protocol:
-
Lyse the cells in protein extraction buffer and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's impact.
Caption: Hypothesized signaling pathway modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound|1004988-75-3|安捷凯 [anjiechem.com]
- 6. Ginsenoside F2 attenuates chronic-binge ethanol-induced liver injury by increasing regulatory T cells and decreasing Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Panax notoginseng Flower Saponins Quantified Using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using Mass Spectrometry for Notoginsenoside FP2 Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenoside FP2, a dammarane-type saponin isolated from Panax notoginseng, is a compound of increasing interest due to its potential therapeutic properties. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and evaluating its safety profile. This application note provides a detailed protocol for the identification of this compound metabolites using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). The methodologies described herein are based on established principles for the analysis of related saponins, offering a robust framework for researchers in the field of natural product metabolism and drug development.
Predicted Metabolic Pathway of this compound
Based on the metabolism of structurally similar dammarane-type saponins, such as Notoginsenoside R1 and Notoginsenoside Fc, the primary metabolic pathway for this compound is predicted to be sequential deglycosylation. This process, mainly carried out by intestinal microbiota, involves the stepwise cleavage of sugar moieties from the parent molecule. The proposed metabolic cascade of this compound would lead to a series of metabolites with varying polarity and potentially altered biological activity.
Quantitative Data Summary
The following table summarizes the predicted metabolites of this compound and their hypothetical quantitative data. Note: This data is for illustrative purposes to demonstrate how results would be presented and is not derived from actual experimental results, as specific quantitative data for this compound metabolites is not currently available in the public domain.
| Compound | Abbreviation | Parent/Metabolite | Predicted m/z [M-H]⁻ | Hypothetical Peak Area (arbitrary units) |
| This compound | FP2 | Parent | 1209.63 | 1,500,000 |
| Desxylosyl-FP2 | M1 | Metabolite | 1077.58 | 750,000 |
| Desarabinosyl-desxylosyl-FP2 | M2 | Metabolite | 945.54 | 320,000 |
| Protopanaxadiol | PPD | Aglycone | 459.38 | 150,000 |
Experimental Protocols
This section details the experimental procedures for the identification of this compound metabolites in a biological matrix (e.g., plasma, urine, or fecal samples) using UPLC-Q-TOF-MS.
Sample Preparation (Plasma)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-Q-TOF-MS analysis.
UPLC-Q-TOF-MS Analysis
-
Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo G2-S Q-TOF mass spectrometer (or equivalent).
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10-90% B (linear gradient)
-
20-23 min: 90% B (isocratic)
-
23-25 min: 90-10% B (linear gradient)
-
25-30 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 2.5 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects fragmentation data for all ions).
-
Mass Range: m/z 100-1500
-
Collision Energy: Low energy (6 eV) for precursor ions and a high-energy ramp (20-40 eV) for fragment ions.
-
Data Processing and Metabolite Identification
-
Process the raw data using software such as MassLynx or UNIFI (Waters).
-
Identify potential metabolites by comparing the chromatograms of blank, control, and post-administration samples.
-
Extract the exact masses of the parent compound and its potential metabolites.
-
Predict the elemental composition based on the accurate mass measurements.
-
Analyze the fragmentation patterns obtained from the high-energy MSE scans to elucidate the structures of the metabolites. The characteristic loss of sugar moieties (e.g., xylosyl: 132 Da, arabinosyl: 132 Da, glucosyl: 162 Da) from the precursor ion is a key indicator of deglycosylation.
-
Compare the fragmentation patterns with those of the parent compound and known fragmentation patterns of similar saponins to confirm the identity of the metabolites.
Visualizations
The following diagrams illustrate the proposed experimental workflow, the hypothetical metabolic pathway of this compound, and a potential signaling pathway that may be influenced by its metabolites.
Caption: Experimental workflow for this compound metabolite identification.
Caption: Hypothesized metabolic pathway of this compound.
Caption: Potential signaling pathway affected by FP2 metabolites.
Conclusion
The methodologies outlined in this application note provide a comprehensive framework for the identification and characterization of this compound metabolites. By employing UPLC-Q-TOF-MS with a data-independent acquisition strategy, researchers can effectively profile the metabolic fate of this promising natural compound. The hypothesized metabolic pathway and potential signaling interactions serve as a starting point for further investigation into the pharmacological effects of this compound and its metabolites. This will ultimately contribute to a deeper understanding of its therapeutic potential and support its development as a future therapeutic agent.
Application Notes: Notoginsenoside FP2 in Neurodegenerative Disease Models
Introduction
Notoginsenoside FP2 is a dammarane-type saponin isolated from Panax notoginseng, particularly from its stem, leaf, and fruit pedicels.[1][2] While research directly investigating the effects of isolated this compound on neurodegenerative diseases is limited, it is a known component of Panax notoginseng saponin (PNS) and stem-leaf saponin (SLSP) extracts, which have been extensively studied for their neuroprotective properties.[1] These extracts, along with other major notoginsenosides like R1 and R2, have demonstrated significant efficacy in various preclinical models of Alzheimer's disease, Parkinson's disease, and general neuronal injury.
This document provides a detailed overview of the potential applications of this compound by summarizing the established mechanisms and protocols associated with closely related saponins from P. notoginseng. The data presented here are intended to guide researchers, scientists, and drug development professionals in designing experiments to evaluate the therapeutic potential of this compound.
1. Potential Therapeutic Mechanisms in Neurodegenerative Disease Models
The neuroprotective effects of P. notoginseng saponins are multifaceted, targeting key pathological pathways in neurodegeneration, including neuroinflammation, oxidative stress, apoptosis, and dysregulated autophagy.
1.1. Anti-Neuroinflammatory Activity
Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of diseases like Alzheimer's and Parkinson's. Saponins from P. notoginseng have been shown to suppress these inflammatory cascades. For instance, Notoginsenoside R1 (NGR1) alleviates amyloid-beta (Aβ)-induced inflammation by inhibiting the Sphingosine Kinase 1 (SphK1)/NF-κB signaling pathway.[3][4] Similarly, stem-leaf saponins (SLSP), which contain this compound, have been found to mitigate microglial activation in a Parkinson's disease model by inhibiting the P2Y2R/PI3K/AKT/NFκB pathway.[5]
1.2. Attenuation of Oxidative Stress
Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to neuronal damage. Notoginsenosides enhance endogenous antioxidant systems. NGR1 has been shown to protect neurons by activating the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, in models of diabetic encephalopathy and cerebral ischemia.[6][7] Panax notoginseng saponins (PNS) have also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brains of aging mice.[8]
1.3. Inhibition of Neuronal Apoptosis
Apoptosis, or programmed cell death, is the final pathway for neuronal loss in many neurodegenerative conditions. Notoginsenoside R2 reduces Aβ-induced neuronal apoptosis by modulating the miR-27a/SOX8/β-catenin axis.[9][10] Other saponins regulate the balance of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, thereby promoting neuronal survival.[11][12]
1.4. Modulation of Autophagy
Autophagy is a cellular recycling process essential for clearing aggregated proteins and damaged organelles. Its dysfunction is implicated in neurodegeneration. PNS and NGR1 have been shown to restore normal autophagic flux in neuronal cells by regulating the PI3K/Akt/mTOR signaling pathway, a central controller of cell growth and autophagy.[11][13][14]
2. Quantitative Data Summary
The following tables summarize quantitative findings from studies on notoginsenosides and PNS extracts in various neurodegenerative disease models.
Table 1: In Vitro Neuroprotective Effects of P. notoginseng Saponins
| Compound/Extract | Disease Model | Cell Line | Concentration | Key Quantitative Results | Reference(s) |
| Notoginsenoside R1 (NGR1) | Aβ-induced Neurotoxicity | PC12 cells | 250 - 1,000 µg/mL | Significantly increased cell viability suppressed by 20 µM Aβ₂₅₋₃₅. | [3][4] |
| Notoginsenoside R2 (NGR2) | Aβ-induced Apoptosis | Primary rat cortical neurons | Not specified | Significantly reduced apoptosis and inflammation markers (cleaved caspase-3, COX-2). | [9][10] |
| Panax notoginseng Saponins (PNS) | Aβ-induced Neurotoxicity | PC12 cells | 500 - 1,000 µg/L | Significantly decreased the p-mTOR/mTOR ratio, indicating mTOR inhibition. | [13] |
| Stem-Leaf Saponins (SLSP) | LPS-induced Neuroinflammation | BV-2 microglia | Not specified | Suppressed production of IL-1β, IL-6, and TNF-α. | [5] |
| Notoginsenoside R1 (NGR1) | High Glucose-induced Oxidative Stress | HT22 hippocampal neurons | Not specified | Markedly decreased oxidative stress and inhibited NLRP3 inflammasome activation. | [6][15] |
Table 2: In Vivo Neuroprotective Effects of P. notoginseng Saponins
| Compound/Extract | Disease Model | Animal Model | Dosage | Key Quantitative Results | Reference(s) |
| Notoginsenoside R2 (NGR2) | Alzheimer's Disease | AD Mouse Model | Not specified | Enhanced cognitive function and inhibited neuronal apoptosis. | [9][10] |
| Stem-Leaf Saponins (SLSP) | Parkinson's Disease | MPTP-induced Mice | Not specified | Mitigated behavioral impairments and excessive microglial activation. | [5] |
| Notoginsenoside R1 (NGR1) | Diabetic Encephalopathy | db/db Mice | 30 mg/kg | Ameliorated cognitive dysfunction and reduced hippocampal neuroinflammation. | [6] |
| Panax notoginseng Saponins (PNS) | Aging/Dementia | SAMP8 Mice | Not specified | Increased glutathione levels by up to 45.55% and inhibited 8-OHdG by 27.74%. | [16] |
3. Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by P. notoginseng saponins and a general experimental workflow.
Caption: NGR2 signaling pathway in Aβ-induced neurotoxicity.
Caption: NGR1 anti-inflammatory and anti-apoptotic pathway.
Caption: SLSP pathway in microglial neuroinflammation.
Caption: General workflow for in vitro neuroprotection assays.
4. Experimental Protocols
The following are detailed protocols for key experiments, adapted from methodologies used to study related notoginsenosides. These can serve as a template for investigating this compound.
Protocol 1: Aβ₂₅₋₃₅-Induced Neurotoxicity Model in PC12 Cells
Objective: To assess the protective effect of this compound against amyloid-beta-induced cell death and inflammation.
Materials:
-
PC12 cell line
-
DMEM/F-12 medium, Fetal Bovine Serum (FBS), Horse Serum (HS), Penicillin-Streptomycin
-
Amyloid-β peptide (25-35 fragment)
-
This compound (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
TUNEL assay kit
-
Antibodies for Western Blot (e.g., p-p65, p65, β-actin)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM/F-12 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Aβ Preparation: Dissolve Aβ₂₅₋₃₅ peptide in sterile deionized water to a concentration of 1 mM. Incubate at 37°C for 7 days to allow for aggregation (fibrillization).[17]
-
Seeding and Treatment:
-
Seed PC12 cells into 96-well plates (for viability assays) or 6-well plates (for protein analysis) at an appropriate density.
-
After 24 hours, replace the medium. Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Add the aggregated Aβ₂₅₋₃₅ to a final concentration of 20 µM.[3] Include control groups (untreated, Aβ alone, FP2 alone).
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
-
Apoptosis (TUNEL Assay):
-
Fix cells with 4% paraformaldehyde.
-
Perform TUNEL staining according to the manufacturer’s protocol to detect DNA fragmentation in apoptotic cells.
-
Visualize using fluorescence microscopy.
-
-
Inflammation (Western Blot):
-
Lyse cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against NF-κB p-p65 and total p65.
-
Use a secondary antibody and ECL substrate for detection. Quantify band intensity to determine the p-p65/p65 ratio.
-
Protocol 2: MPTP-Induced Parkinson's Disease Mouse Model
Objective: To evaluate the effect of this compound on motor function and dopaminergic neuron survival in an in vivo model of Parkinson's disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Apparatus for behavioral tests (Rotarod)
-
Antibodies for immunohistochemistry (e.g., Tyrosine Hydroxylase - TH)
Procedure:
-
Animal Grouping and Dosing:
-
Randomly divide mice into groups: Vehicle Control, MPTP only, MPTP + this compound (e.g., 20 mg/kg and 40 mg/kg).
-
Administer this compound (or vehicle) daily via oral gavage for 14 days.
-
-
MPTP Induction:
-
From day 8 to day 14, administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) 30 minutes after the FP2/vehicle administration.[5]
-
-
Behavioral Testing (Rotarod Test):
-
On day 15, assess motor coordination.
-
Place mice on the rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall. Perform 3 trials per mouse.
-
-
Tissue Collection and Preparation:
-
On day 16, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the substantia nigra and striatum regions using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on the brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Measure the optical density of TH-positive fibers in the striatum.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound can scavenge intracellular ROS in a neuronal cell model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Oxidative stress inducer (e.g., H₂O₂, Rotenone)
-
DCFH-DA probe (2',7'-dichlorofluorescein diacetate)
-
This compound
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treatment: After 24 hours, pre-treat cells with this compound for 2 hours. Then, add the oxidative stress inducer (e.g., 100 µM H₂O₂) for 1 hour.
-
Staining:
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA probe in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
ROS levels are proportional to the fluorescence intensity. Express results as a percentage of the inducer-only control.
-
References
- 1. Frontiers | Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stem-leaf saponins of Panax notoginseng attenuate experimental Parkinson's disease progression in mice by inhibiting microglia-mediated neuroinflammation via P2Y2R/PI3K/AKT/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1 ameliorates diabetic encephalopathy by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Notoginsenoside R2 reduces A β 25-35-induced neuronal apoptosis and inflammation via miR-27a/SOX8/ β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Notoginsenoside R1 Reverses Abnormal Autophagy in Hippocampal Neurons of Mice With Sleep Deprivation Through Melatonin Receptor 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Mechanism of Panax notoginseng Saponins against Alzheimer's Disease by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Notoginsenoside R1 ameliorates diabetic encephalopathy by activating the Nrf2 pathway and inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Panax notoginseng saponins prevent dementia and oxidative stress in brains of SAMP8 mice by enhancing mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
methodology for assessing Notoginsenoside FP2 effects on endothelial cells
A comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for evaluating the impact of Notoginsenosides on endothelial cell function. Due to a lack of specific data for Notoginsenoside FP2, this document leverages established methodologies for other relevant Notoginsenosides, such as R1, R2, and Fc, as a representative framework.
Introduction
Endothelial cells are crucial in vascular homeostasis, and their dysfunction is a key factor in cardiovascular diseases. Notoginsenosides, the primary active components of Panax notoginseng, have shown potential in modulating endothelial cell function. This document provides detailed protocols for assessing the effects of Notoginsenosides on endothelial cells, covering viability, apoptosis, migration, tube formation, and underlying signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of a Notoginsenoside on endothelial cells.
Application Notes and Protocols: Notoginsenoside R1 in the Study of Myocardial Ischemia-Reperfusion Injury
Disclaimer: The following information pertains to Notoginsenoside R1 (NG-R1), a major bioactive component of Panax notoginseng. No significant research was found for "Notoginsenoside FP2" in the context of myocardial ischemia-reperfusion injury. It is presumed that the query intended to focus on the widely studied NG-R1.
These application notes provide a summary of the current understanding and experimental protocols for investigating the cardioprotective effects of Notoginsenoside R1 against myocardial ischemia-reperfusion (I/R) injury.
Introduction
Myocardial ischemia-reperfusion injury (MIRI) is a critical concern in the treatment of ischemic heart disease, where the restoration of blood flow paradoxically exacerbates tissue damage. Notoginsenoside R1 (NG-R1), a saponin extracted from Panax notoginseng, has demonstrated significant cardioprotective effects by mitigating oxidative stress, inflammation, and apoptosis associated with MIRI.[1][2][3][4][5] This document outlines key findings and experimental methodologies for researchers, scientists, and drug development professionals investigating the therapeutic potential of NG-R1.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Notoginsenoside R1 on MIRI.
Table 1: In Vivo Studies of Notoginsenoside R1 in Myocardial I/R Injury
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Myocardial Infarct Size | Mouse MI/R | NG-R1 (25 mg/kg, i.p.) administered 30 min before ischemia and every 2h for 3 doses | Significant decrease in infarct area | [1][2] |
| Cardiac Function | Mouse MI/R | NG-R1 (25 mg/kg, i.p.) | Substantial improvement in heart function | [3][4] |
| Cardiomyocyte Apoptosis | Mouse MI/R | NG-R1 (25 mg/kg, i.p.) | Inhibition of cardiomyocyte apoptosis | [3][4] |
| Signaling Pathway Modulation | Mouse MI/R | NG-R1 (25 mg/kg, i.p.) | Suppression of TAK1, JNK, and p38 phosphorylation | [1][2] |
| Signaling Pathway Modulation | Rabbit Lung Remote Ischemic Postconditioning | NG-R1 intervention | Downregulation of TGF-β1-TAK1 signaling pathway proteins | [6] |
Table 2: In Vitro Studies of Notoginsenoside R1 in Hypoxia/Reoxygenation (H/R) Injury
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Cell Viability & Apoptosis | H9c2 cells H/R | NG-R1 pretreatment | Increased cell survival, reduced LDH leakage, and mitigated cell damage | [7] |
| Apoptosis | Neonatal Cardiomyocytes H/R | NG-R1 (25 μM) pretreatment | Significant inhibition of apoptosis | [2] |
| Mitochondrial Homeostasis | H9c2 cells H/R | NG-R1 pretreatment | Alleviated mitochondrial structural damage, improved mitochondrial membrane potential, and enhanced ATP levels | [7] |
| Signaling Pathway Modulation | Neonatal Cardiomyocytes H/R | NG-R1 (25 μM) pretreatment | Suppression of TAK1, JNK, and p38 phosphorylation | [2] |
| Endoplasmic Reticulum Stress | H9c2 cells H/R | NG-R1 pretreatment for 24h | Decreased expression of GRP78, P-PERK, ATF6, IRE, CHOP, and Caspase-12 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
1. In Vivo Myocardial Ischemia-Reperfusion (MI/R) Injury Model in Mice
-
Animal Model: Male C57/BL6 mice are used.[1]
-
Anesthesia: Mice are anesthetized prior to the surgical procedure.
-
Surgical Procedure:
-
Sham Operation: A sham group undergoes the same surgical procedure without the LAD occlusion.[1]
-
Drug Administration:
-
MI/R + NG-R1 Group: Mice are treated with NG-R1 (25 mg/kg, i.p.) 30 minutes prior to the ischemic surgery, with subsequent injections every 2 hours for a total of three doses.[1][2]
-
MI/R Group: Mice are subjected to the MI/R operation and injected with normal saline.[1]
-
Sham Group: Sham-operated mice are injected with normal saline.[1]
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: Hearts are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[9]
-
Cardiac Function: Echocardiography is used to assess cardiac function.[9]
-
Histology: Heart tissues are stained with Hematoxylin and Eosin (H&E) for histological examination.[9]
-
Apoptosis Detection: TUNEL staining is performed on heart tissue sections to detect apoptotic cells.[10]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-TAK1, p-JNK, p-p38) are measured by Western blotting.[1]
-
2. In Vitro Hypoxia/Reoxygenation (H/R) Model in Cardiomyocytes
-
Cell Culture:
-
Hypoxia/Reoxygenation Protocol:
-
Cells are subjected to hypoxic conditions (e.g., in a hypoxic chamber) for a specific duration.
-
This is followed by a period of reoxygenation under normoxic conditions.
-
-
Drug Treatment:
-
Assessment of Cell Injury and Apoptosis:
-
Mitochondrial Function Analysis:
-
Western Blot and RT-qPCR:
Signaling Pathways and Mechanisms of Action
Notoginsenoside R1 exerts its cardioprotective effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by Notoginsenoside R1 in cardioprotection.
Experimental Workflow for Investigating NG-R1 in MI/R Injury
Caption: General experimental workflow for in vivo and in vitro studies.
Logical Relationship of NG-R1's Cardioprotective Mechanisms
Caption: Interplay of NG-R1's protective mechanisms against MIRI.
References
- 1. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1 Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Apoptosis via Activating Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Apoptosis via Activating Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotective effect of notoginsenoside R1 in a rabbit lung remote ischemic postconditioning model via activation of the TGF-β1/TAK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Notoginsenoside R1 Protects Against High Glucose-Induced Cell Injury Through AMPK/Nrf2 and Downstream HO-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Notoginsenoside FP2 in Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidney's glomeruli and tubules. The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that trigger oxidative stress, inflammation, and fibrosis.[1] Key signaling pathways implicated in this process include the Transforming Growth Factor-β (TGF-β)/Smad, Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Notoginsenosides, active compounds from Panax notoginseng, have demonstrated protective effects in experimental models of DN.[4] For instance, Notoginsenoside R1 has been shown to ameliorate diabetic nephropathy by activating the Nrf2 pathway and inhibiting apoptosis and fibrosis.[5][6] Similarly, Notoginsenoside R2 and Fc have shown promise in reducing renal injury. This document provides a detailed experimental framework for evaluating the therapeutic potential of a specific compound, Notoginsenoside FP2, in both in vivo and in vitro models of diabetic nephropathy.
In Vivo Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
This protocol describes the induction of a type 1 diabetes model using streptozotocin (STZ), which leads to the development of diabetic nephropathy.
1. Animal Model
-
Species: Male C57BL/6J mice
-
Age: 8 weeks old
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Diabetes
-
STZ Preparation: Dissolve streptozotocin (Sigma-Aldrich) in 0.1 M sodium citrate buffer (pH 4.5) immediately before use.
-
Induction: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg body weight after a 12-hour fast. A control group receives an IP injection of the citrate buffer alone.
-
Confirmation of Diabetes: Monitor blood glucose levels 7 days post-injection from tail vein blood using a glucometer. Mice with fasting blood glucose levels ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic and included in the study.
3. Experimental Groups and Treatment
-
Group 1: Control: Non-diabetic mice receiving vehicle.
-
Group 2: Diabetic Model: Diabetic mice receiving vehicle.
-
Group 3: Positive Control: Diabetic mice receiving Losartan (10 mg/kg/day) by oral gavage.
-
Group 4-6: this compound Treatment: Diabetic mice receiving this compound at three different doses (e.g., 5, 10, and 20 mg/kg/day) by oral gavage.
-
Note: As specific dosage for this compound in DN is not established, these doses are suggested starting points for a dose-finding study, based on effective doses of other notoginsenosides like R2 and Fc.[1]
-
4. Study Duration and Sample Collection
-
Duration: 8-12 weeks of treatment.
-
Urine Collection: House mice in metabolic cages for 24-hour urine collection at baseline and every 4 weeks.
-
Blood Collection: Collect blood samples via cardiac puncture at the end of the study under anesthesia.
-
Tissue Collection: Perfuse kidneys with cold phosphate-buffered saline (PBS) and harvest. One kidney should be fixed in 4% paraformaldehyde for histology, and the other snap-frozen in liquid nitrogen for molecular analysis.
In Vitro Experimental Protocol: High Glucose-Induced Renal Cell Injury
This protocol details the use of cultured renal cells to model the cellular effects of hyperglycemia.
1. Cell Lines and Culture
-
Cell Types:
-
Podocytes: Conditionally immortalized mouse podocyte cell line.
-
Mesangial Cells: Mouse or rat mesangial cell line.
-
Proximal Tubular Epithelial Cells: Human kidney 2 (HK-2) cells.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Induction of High Glucose Injury
-
Procedure: Once cells reach 70-80% confluency, replace the normal glucose (5.5 mM) medium with a high glucose (30 mM) medium for 24-48 hours to induce a diabetic phenotype. A control group should be maintained in a medium with normal glucose, and an osmotic control group should be cultured in a medium containing 5.5 mM glucose plus 24.5 mM mannitol.
3. Experimental Groups and Treatment
-
Group 1: Normal Glucose (NG): Cells in 5.5 mM glucose medium.
-
Group 2: High Glucose (HG): Cells in 30 mM glucose medium.
-
Group 3: HG + this compound: Cells in high glucose medium treated with this compound at various concentrations (e.g., 5, 10, 20 µM).
-
Note: These concentrations are suggested starting points based on in vitro studies of other notoginsenosides. This compound can be dissolved in DMSO to prepare a stock solution.
-
4. Cellular and Molecular Analysis
-
Cell Viability: Assess using MTT or CCK-8 assays.
-
Oxidative Stress: Measure reactive oxygen species (ROS) production using probes like DCFH-DA.
-
Apoptosis: Evaluate using TUNEL staining or flow cytometry with Annexin V/PI staining.
-
Gene and Protein Expression: Analyze the expression of key markers related to fibrosis (e.g., TGF-β1, fibronectin, collagen IV), inflammation (e.g., NF-κB, TNF-α, IL-6), and apoptosis by qPCR, Western blotting, or ELISA.
Biochemical Analysis
1. Urine Analysis
-
Albumin: Measure urinary albumin concentration using a mouse albumin ELISA kit.
-
Creatinine: Determine urinary creatinine concentration using a creatinine assay kit.
-
Albumin-to-Creatinine Ratio (ACR): Calculate the ACR to normalize for variations in urine output.
2. Serum Analysis
-
Blood Urea Nitrogen (BUN): Measure BUN levels using a commercially available kit.
-
Serum Creatinine: Measure serum creatinine levels to assess renal function.
Histological Analysis
1. Tissue Processing
-
Fix kidney tissues in 4% paraformaldehyde, embed in paraffin, and cut into 4 µm sections.
2. Staining Procedures
-
Hematoxylin and Eosin (H&E) Staining: For general morphology assessment.
-
Periodic acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial matrix expansion.
-
Masson's Trichrome Staining: To assess the degree of interstitial fibrosis by staining collagen blue.
Data Presentation
Table 1: In Vivo Experimental Parameters
| Parameter | Control Group | Diabetic Model | Positive Control (Losartan) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Blood Glucose (mmol/L) | ↑↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ | |
| Urine Albumin/Creatinine Ratio (µg/mg) | ↑↑ | ↓ | ↓ | ↓↓ | ↓↓↓ | |
| BUN (mg/dL) | ↑ | ↔ | ↓ | ↓ | ↓↓ | |
| Serum Creatinine (mg/dL) | ↑ | ↔ | ↓ | ↓ | ↓ | |
| Glomerular Volume (µm³) | ↑↑ | ↓ | ↓ | ↓↓ | ↓↓↓ | |
| Mesangial Matrix Index | ↑↑ | ↓ | ↓ | ↓↓ | ↓↓↓ | |
| Tubulointerstitial Fibrosis (%) | ↑↑ | ↓ | ↓ | ↓↓ | ↓↓↓ |
Arrow notation: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the magnitude of the expected change.
Table 2: In Vitro Experimental Parameters
| Parameter | Normal Glucose (NG) | High Glucose (HG) | HG + this compound (Low Dose) | HG + this compound (Mid Dose) | HG + this compound (High Dose) |
| Cell Viability (%) | 100 | ↓ | ↑ | ↑↑ | ↑↑ |
| ROS Production (Fold Change) | 1 | ↑↑ | ↓ | ↓↓ | ↓↓↓ |
| Apoptosis Rate (%) | ↑↑ | ↓ | ↓↓ | ↓↓↓ | |
| TGF-β1 Expression (Fold Change) | 1 | ↑↑ | ↓ | ↓↓ | ↓↓↓ |
| Fibronectin Expression (Fold Change) | 1 | ↑↑ | ↓ | ↓↓ | ↓↓↓ |
| NF-κB Activation (Fold Change) | 1 | ↑↑ | ↓ | ↓↓ | ↓↓↓ |
Arrow notation: ↑ (increase), ↓ (decrease). The number of arrows indicates the magnitude of the expected change.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: TGF-β/Smad signaling pathway in diabetic nephropathy.
Caption: NF-κB and MAPK signaling pathways in diabetic nephropathy.
References
- 1. Notoginsenoside Fc, a novel renoprotective agent, ameliorates glomerular endothelial cells pyroptosis and mitochondrial dysfunction in diabetic nephropathy through regulating HMGCS2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Renal Protection and Antioxidative Stress Effects of Panax notoginseng Saponins in Diabetic Nephropathy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cultivation and Ginsenosides Accumulation in Panax ginseng: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving Notoginsenoside FP2 solubility for in vitro assays
Welcome to the technical support center for Notoginsenoside FP2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays with this compound, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
A1: this compound is a natural saponin isolated from the fruit pedicels of Panax notoginseng. It is primarily investigated for its potential therapeutic effects in the treatment of cardiovascular diseases.[1]
Q2: What are the known solubilities of this compound in common solvents?
A2: this compound exhibits limited aqueous solubility. Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (DMSO). For specific quantitative data, please refer to the "Quantitative Solubility Data" table below.
Q3: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This is often due to the compound's low solubility in the aqueous environment of the cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the medium is a critical factor. Exceeding the tolerable limit for your specific cell line can also lead to cytotoxicity. For a detailed guide on how to address this, please see the "Troubleshooting Guide: Precipitation in Cell Culture".
Q4: What is the recommended final concentration of DMSO in cell culture media when using this compound?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to not exceed 0.5% (v/v) DMSO, with many cell lines tolerating this concentration without significant adverse effects.[2] For sensitive cell lines or long-term assays, it is recommended to use a final DMSO concentration of 0.1% or lower.[3][4] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A5: Yes, cyclodextrin encapsulation is a widely used technique to enhance the solubility of poorly water-soluble compounds.[5] This method involves the formation of inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, which has a hydrophilic exterior, thereby increasing its aqueous solubility. A general protocol for this method is provided in the "Experimental Protocols" section.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | 82.55 | Sonication is recommended to aid dissolution.[1] |
| Water | 5 | 4.12 | Sonication is recommended to aid dissolution.[1] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| DMSO Concentration (v/v) | Recommendation Level | Cell Line Considerations |
| ≤ 0.1% | Highly Recommended | Safest for most cell lines, including sensitive and primary cells, and for long-duration experiments.[2][3][4] |
| > 0.1% to ≤ 0.5% | Generally Acceptable | Tolerated by many robust cell lines for standard assay durations. A vehicle control is essential.[2][6] |
| > 0.5% to 1.0% | Use with Caution | May induce cytotoxic effects or off-target cellular responses in some cell lines. Requires thorough validation.[2][3] |
| > 1.0% | Not Recommended | High risk of significant cytotoxicity and interference with experimental results.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution of this compound into the final working concentration in cell culture medium while minimizing precipitation and solvent toxicity.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound and the maximum tolerable final DMSO concentration for your cell line (refer to Table 2).
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution with a higher DMSO concentration. b. While gently vortexing or swirling the final volume of cell culture medium, add the required volume of the intermediate dilution to achieve the final desired concentration. This gradual dilution helps prevent precipitation.[8]
-
Direct Dilution (for robust protocols): a. While gently vortexing or swirling the final volume of pre-warmed cell culture medium, slowly add the required volume of the DMSO stock solution drop-wise.[8]
-
Ensure the final DMSO concentration in the medium does not exceed the recommended limits (ideally ≤ 0.5%).
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Protocol 3: Cyclodextrin Encapsulation of this compound (General Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the cyclodextrin paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate complex formation.
-
Dry the resulting paste under vacuum to obtain a solid powder of the inclusion complex.[9]
Troubleshooting Guide: Precipitation in Cell Culture
This guide provides a systematic approach to resolving issues of this compound precipitation in cell culture media.
Problem: A precipitate is observed after adding the this compound stock solution to the cell culture medium.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound
Based on the known mechanisms of related notoginsenosides, it is hypothesized that this compound may exert its effects through the PI3K/Akt signaling pathway, which is crucial in cell survival, proliferation, and angiogenesis.
Caption: Hypothesized PI3K/Akt signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Solubility and Bioactivity Testing
The following diagram outlines a logical workflow for preparing and testing this compound in cell-based assays.
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. benchchem.com [benchchem.com]
- 9. oatext.com [oatext.com]
Technical Support Center: Optimizing Notoginsenoside FP2 Extraction from Panax notoginseng
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Notoginsenoside FP2 from Panax notoginseng.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of Panax notoginseng is it typically extracted?
A1: this compound is a dammarane-type bisdesmoside saponin. It is primarily isolated from the fruit pedicels of Panax notoginseng[1][2]. The flower buds of Panax notoginseng also contain a high proportion of various saponins[3].
Q2: Which extraction methods are most effective for obtaining saponins from Panax notoginseng?
A2: Several methods are effective, with the choice often depending on laboratory scale, desired efficiency, and the specific saponin profile of interest. Common methods include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and intracellular product release. It is known for being significantly faster than traditional methods and can be performed at lower temperatures, which helps to prevent thermal degradation of the target compounds[4]. A vesicle-based UAE has also been shown to be effective[5].
-
Hot Reflux Extraction: A conventional and widely used method for saponin extraction.
-
Soxhlet Extraction: An efficient method, though it can be time-consuming (e.g., 20-24 hours) and the prolonged exposure to high temperatures may degrade some thermolabile compounds[6].
-
Pressurized Liquid Extraction (PLE): This technique has demonstrated high extraction efficiency and repeatability for the simultaneous determination of multiple saponins from Panax notoginseng[7].
Q3: What are the key factors that influence the extraction yield of this compound?
A3: The extraction yield of saponins like this compound is influenced by several critical parameters:
-
Solvent Type and Concentration: Ethanol and methanol are common solvents. The concentration of the aqueous alcohol solution (e.g., 70-80% ethanol) significantly impacts the extraction efficiency[8][9].
-
Solid-to-Liquid Ratio: A higher solvent volume to plant material ratio generally improves extraction efficiency by increasing the contact surface area and enhancing diffusion[8].
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete dissolution of the target compounds. However, excessively long extraction times can lead to the co-extraction of impurities[10].
-
Temperature: Increased temperature can promote the dissolution and diffusion of saponins, but excessively high temperatures may cause their degradation[8].
-
Plant Material: The quality and specific part of the Panax notoginseng plant used will significantly affect the yield of this compound.
Q4: How can the crude extract be purified to enrich for this compound?
A4: After the initial extraction, the crude extract is typically purified to enrich the saponin fraction. A common and effective method is macroporous resin column chromatography. This technique is low-cost, easy to regenerate, and uses less solvent[11]. Subsequently, other chromatographic techniques like octadecyl silane (ODS) column chromatography can be employed to achieve higher purity[12].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell wall disruption. | Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption and solvent penetration[4]. |
| Suboptimal extraction solvent. | Optimize the ethanol concentration. Studies on other notoginsenosides suggest that concentrations between 70% and 86% are often effective[8][12]. | |
| Insufficient extraction time or temperature. | Systematically vary the extraction time and temperature to find the optimal conditions for this compound. For UAE of other notoginsenosides, times around 1.5 hours have been found to be effective[12]. | |
| Poor quality of plant material. | Ensure the use of high-quality Panax notoginseng fruit pedicels, as this is the primary source of this compound[1][2]. | |
| Co-extraction of a High Amount of Impurities | Non-selective extraction conditions. | Adjust the polarity of the extraction solvent. A step-wise elution during purification with varying ethanol concentrations can help separate the target saponins from impurities. |
| Overly long extraction time. | Reduce the extraction time to the minimum required for efficient extraction of the target compound, thereby minimizing the co-extraction of other substances[10]. | |
| Inconsistent Extraction Yields Between Batches | Variation in raw plant material. | Standardize the source and pre-processing of the Panax notoginseng material. |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including solvent concentration, solid-to-liquid ratio, temperature, and time for each batch. | |
| Degradation of Target Compound | High extraction temperatures. | Employ lower extraction temperatures, for example, by using UAE instead of high-temperature methods like Soxhlet extraction[4]. |
| Presence of water during extraction leading to enzymatic hydrolysis. | Using methanol or ethanol as the extraction solvent can prevent the transformation of certain ginsenosides that may occur in the presence of water due to enzymatic hydrolysis. |
Quantitative Data on Saponin Extraction
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) for Notoginsenoside Fc from Panax notoginseng Leaves [10][12]
| Parameter | Levels Tested | Optimal Condition | Predicted Yield (mg/g) | Experimental Yield (mg/g) |
| Ethanol Concentration (%) | 70 - 90 | 86 | 17.50 | 17.30 |
| Liquid-to-Solid Ratio (mL/g) | 10:1 - 20:1 | 19:1 | ||
| Extraction Time (h) | 1 - 2 | 1.5 |
Table 2: Comparison of Extraction Methods for Total Saponins from Panax notoginseng
| Extraction Method | Solvent | Temperature (°C) | Time | Average Yield (%) | Reference |
| Ultrasonic Extraction | 80% Ethanol | 40 | 30 min | 6.65 | [8] |
| Dual-Frequency Ultrasound | 80% Ethanol | 40 | 30 min | 82.41 (extraction rate) | [9] |
| Vesicle-based UAE | 1% (w/v) DTAB/SDS | - | 20 min | - | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins
This protocol is a general guideline based on methods optimized for the extraction of notoginsenosides from Panax notoginseng.
-
Sample Preparation:
-
Dry the Panax notoginseng fruit pedicels at a controlled temperature (e.g., 60°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (e.g., 86% ethanol) at a specific solid-to-liquid ratio (e.g., 1:19 g/mL)[12].
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Set the ultrasonic frequency (e.g., 38.5 kHz) and power.
-
Conduct the extraction for a predetermined time (e.g., 1.5 hours) at a controlled temperature (e.g., 40°C)[8][12].
-
-
Post-Extraction Processing:
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant.
-
Repeat the extraction process on the residue for a total of 2-3 cycles to maximize yield.
-
Combine the supernatants.
-
Filter the combined extract.
-
Concentrate the extract under reduced pressure to remove the solvent.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification
This protocol provides a general framework for the quantification of notoginsenosides.
-
Standard Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example for Notoginsenoside Fc): [11]
-
Column: Promosil C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing the extraction yield of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Vesicle based ultrasonic-assisted extraction of saponins in Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves [mdpi.com]
- 12. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Notoginsenoside FP2 stability testing in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Notoginsenoside FP2 in various solvents and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound in its solid, powdered form should be stored at -20°C for up to three years. It is crucial to protect it from moisture and direct sunlight.
Q2: What is the recommended storage for this compound in solvent?
A2: When dissolved in a solvent, it is recommended to store this compound at -80°C for up to one year or at -20°C for up to one month.[1][2][3] It is imperative to protect the solution from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller volumes for single-use applications.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 100 mg/mL (82.55 mM) and in water at up to 5 mg/mL (4.12 mM).[1][2] For both solvents, sonication is recommended to aid dissolution.
Q4: What are the likely degradation pathways for this compound?
A4: While specific studies on this compound are limited, research on structurally similar dammarane-type saponins, such as Notoginsenoside Fc, suggests that degradation can occur through several pathways. These include deglycosylation (loss of sugar moieties), dehydration, hydration, isomerization, side-chain cleavage, and oxidation.[4]
Q5: How do pH and temperature affect the stability of this compound?
A5: Based on studies of related compounds, the degradation of this compound is expected to be dependent on pH and temperature.[4] Extreme pH conditions (highly acidic or alkaline) and elevated temperatures are likely to accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpectedly low bioactivity in experiments. | Degradation of this compound in solution due to improper storage. | Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at -80°C in single-use aliquots and for no longer than six months. Avoid repeated freeze-thaw cycles. |
| Precipitate forms in the stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture. | Warm the solution to 37°C and use an ultrasonic bath to redissolve the compound. Use freshly opened, anhydrous DMSO for preparing solutions. |
| Inconsistent results between experimental batches. | Potential degradation of the compound during the experiment. | Ensure that the experimental conditions (e.g., temperature, pH of media) are controlled and consistent. Consider the potential for degradation in aqueous buffers over the time course of the experiment. |
| Appearance of unknown peaks in HPLC analysis. | These may be degradation products of this compound. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating analytical method. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the known behavior of structurally similar dammarane-type saponins and should be used as a guideline for experimental design.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C | >99 | >98 | >97 |
| -20°C | >98 | ~95 | ~90 |
| 4°C | ~90 | ~80 | <70 |
| Room Temperature (25°C) | <80 | <60 | <40 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | Purity after 24 Hours (%) | Purity after 72 Hours (%) | Purity after 1 Week (%) |
| 4°C | >98 | ~95 | ~90 |
| Room Temperature (25°C) | ~90 | ~75 | <60 |
| 37°C | <85 | <60 | <40 |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent and at a specific temperature.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., DMSO, water with sonication) to a specific concentration (e.g., 10 mg/mL).
2. Sample Preparation and Storage:
-
Aliquot the stock solution into multiple sterile, light-protected vials.
-
Place the vials at the different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, 25°C, 37°C).
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 24 hours, 72 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each temperature condition.
-
Prepare the sample for analysis by diluting it to a suitable concentration with the mobile phase to be used in the HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of ginsenosides. The exact gradient should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 203 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: The percentage of intact this compound is determined by comparing the peak area at each time point to the peak area at time zero.
5. Forced Degradation Study (Optional but Recommended):
-
Acidic/Basic Hydrolysis: Incubate the this compound solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid powder or solution to high temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solution to UV light.
-
Analyze the stressed samples by HPLC to identify and characterize degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of Notoginsenoside FP2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Notoginsenoside FP2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the low oral bioavailability of this promising compound. The strategies outlined here are based on established methods for improving the bioavailability of ginsenosides, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
This compound, like many other ginsenosides, is a large, glycosylated saponin. Its low oral bioavailability is likely attributable to several factors:
-
Poor Membrane Permeability: The large molecular weight (1211.38 g/mol ) and hydrophilic sugar moieties hinder its passive diffusion across the intestinal epithelium.
-
Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the lumen.[1]
-
Gastrointestinal Instability: Saponins can be susceptible to hydrolysis in the acidic environment of the stomach and enzymatic degradation by gut microbiota.[2][3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
Based on studies of structurally similar ginsenosides, the main strategies can be categorized as:
-
Co-administration with Absorption Enhancers: Utilizing compounds that modulate intestinal permeability.
-
Advanced Formulation Strategies: Encapsulating this compound in lipid-based or nano-delivery systems.
-
Structural Modification: Chemically altering the molecule to improve its physicochemical properties (a more advanced, long-term strategy).[4]
Q3: Are there any known absorption enhancers for compounds similar to this compound?
Yes, borneol has been shown to significantly enhance the intestinal absorption of other notoginsenosides and ginsenosides like R1, Rg1, and Re.[1][4][5][6] The proposed mechanism is the transient and reversible loosening of intercellular tight junctions in the intestinal epithelium.[4][6] Piperine is another well-known P-gp inhibitor that has been used to enhance the bioavailability of other ginsenosides.[1]
Q4: What types of nano-delivery systems are suitable for this compound?
Several nano-formulations have proven effective for other ginsenosides and could be adapted for this compound:
-
Lipid-Based Formulations: These can improve the lipophilicity of hydrophilic compounds, thereby enhancing their absorption.[7][8]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can encapsulate the drug, protecting it from degradation and providing controlled release.[2][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, increasing the surface area for absorption.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility and dissolution rate. | 1. Formulation: Prepare a suspension using a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).2. Solubilization: Consider formulating with surfactants or cyclodextrins, but be aware these can also impact permeability.[10] |
| Rapid degradation in the stomach. | 1. Enteric Coating: If using a solid dosage form, apply an enteric coating to protect the compound from stomach acid.2. Nanoencapsulation: Encapsulate this compound in nanoparticles to provide a protective barrier.[9] |
| High first-pass metabolism. | 1. Co-administration: Administer with a known inhibitor of relevant metabolic enzymes (if identified).2. Route of Administration: Compare oral administration with intravenous (IV) administration to determine absolute bioavailability and assess the extent of first-pass metabolism. |
| Active efflux by P-glycoprotein. | 1. Co-administration with P-gp Inhibitors: Co-administer with piperine or borneol.[1] |
Issue 2: Inconsistent Results with Co-administration of Borneol
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Ratio. | 1. Dose-Ranging Study: Perform a pilot study with varying ratios of this compound to borneol. Studies on other ginsenosides have used different ratios, so optimization is key.[11] |
| Timing of Administration. | 1. Simultaneous Administration: Ensure that this compound and borneol are administered at the same time to ensure their simultaneous presence at the site of absorption. |
| Optical Isomer of Borneol. | 1. Specify Isomer: The different optical isomers of borneol (d-borneol, l-borneol, and synthetic borneol) may have varying effects.[11] It is crucial to be consistent with the isomer used. |
Quantitative Data Summary
| Ginsenoside | Enhancement Strategy | Animal Model | Fold Increase in AUC (Approx.) | Reference |
| Notoginsenoside R1 | Co-administration with Borneol | Rabbits | Significant increase (exact fold not stated) | [4][6] |
| Ginsenoside Rg1 | Co-administration with Borneol | Rabbits | Significant increase (exact fold not stated) | [4][6] |
| Ginsenoside Re | Co-administration with Borneol | Rabbits | Significant increase (exact fold not stated) | [4][6] |
| Ginsenoside Rg1 | Lipid-Based Formulation | Rats | 10.9 | [8] |
| Ginsenoside Rb1 | Lipid-Based Formulation | Rats | 6.5 | [8] |
| Ginsenoside 25-OCH3-PPD | PEG-PLGA Nanoparticles | In vivo models | Improved oral bioavailability | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound with Borneol for Oral Gavage in Rodents
-
Materials:
-
This compound
-
Borneol (specify isomer, e.g., synthetic borneol)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
-
Mortar and pestle
-
Homogenizer
-
-
Procedure:
-
Calculate the required amounts of this compound and borneol for the desired dose and ratio (e.g., 50 mg/kg FP2 and 25 mg/kg borneol).
-
Weigh the compounds accurately.
-
Triturate the this compound and borneol powders together in a mortar to ensure a uniform mixture.
-
Gradually add the 0.5% CMC-Na solution to the powder mixture while triturating to form a smooth paste.
-
Transfer the paste to a suitable container and add the remaining volume of the CMC-Na solution.
-
Homogenize the suspension to ensure a uniform particle size distribution.
-
Administer the suspension to the animals via oral gavage at the calculated volume. A control group receiving this compound without borneol should be included.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To assess the in vitro intestinal permeability of this compound and the effect of potential absorption enhancers.
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts until a differentiated monolayer is formed (typically 21 days post-seeding).
-
Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing the test compound (this compound) to the apical (AP) side of the Transwell insert.
-
For testing absorption enhancers, add this compound and the enhancer (e.g., borneol) to the AP side.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh HBSS.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: A typical experimental workflow for assessing bioavailability enhancement strategies.
Caption: Overview of logical relationships between FP2 and enhancement strategies.
References
- 1. Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. js.vnu.edu.vn [js.vnu.edu.vn]
- 3. Overview of Methods to Enhance the Oral Bioavailability of Saponins in Panax notoginseng (Burk.) F. H. Chen | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. Effects of Borneol on Pharmacokinetics and Tissue Distribution of Notoginsenoside R1 and Ginsenosides Rg1 and Re in Panax notoginseng in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [논문]Effects of Borneol on Pharmacokinetics and Tissue Distribution of Notoginsenoside R1 and Ginsenosides Rg1 and Re in Panax notoginseng in Rabbits [scienceon.kisti.re.kr]
- 6. Effects of Borneol on Pharmacokinetics and Tissue Distribution of Notoginsenoside R1 and Ginsenosides Rg1 and Re in Panax notoginseng in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral nano-delivery of anticancer ginsenoside 25-OCH3-PPD, a natural inhibitor of the MDM2 oncogene: Nanoparticle preparation, characterization, in vitro and in vivo anti-prostate cancer activity, and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Borneol acts as an adjuvant agent to enhance the oral absorption of Panax notoginseng saponins in rats: Effect of optical configuration and compatibility ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Notoginsenoside FP2 quantification in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Notoginsenoside FP2 in complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, from sample preparation to data analysis.
1. Extraction Issues
| Question/Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound. | Inappropriate extraction solvent. Saponins like this compound have both lipophilic (aglycone) and hydrophilic (sugar chains) moieties. | An optimized ethanol concentration is crucial. Studies have shown that an ethanol concentration of around 86% can be optimal for the extraction of similar notoginsenosides.[1][2] Consider performing a solvent optimization experiment using varying ethanol concentrations (e.g., 70%, 80%, 86%, 95%). |
| Inefficient extraction method. Standard maceration or reflux extraction may not be sufficient for complete extraction from complex matrices. | Employ Ultrasound-Assisted Extraction (UAE). The cavitation effect of ultrasound can disrupt cell walls, accelerating the dissolution of intracellular components and improving extraction efficiency.[1] | |
| Degradation of this compound. Notoginsenosides can be prone to degradation and epimerization, especially at elevated temperatures.[1][3] | Avoid high temperatures during extraction and sample processing. If using UAE, control the temperature of the ultrasonic bath. | |
| Co-extraction of interfering compounds. | Non-selective extraction. The use of a general solvent will inevitably co-extract other compounds from the matrix. | Implement a solid-phase extraction (SPE) clean-up step after the initial extraction. C18 or macroporous resins (e.g., HPD-100) can be effective for enriching saponins and removing interfering substances.[1][2] |
2. Chromatographic Separation Challenges
| Question/Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing, fronting, or broad peaks). | Inappropriate mobile phase. The pH and composition of the mobile phase can significantly affect the peak shape of saponins. | A common mobile phase for ginsenoside and notoginsenoside analysis consists of water and acetonitrile (ACN), often with a modifier like formic acid (e.g., 0.1%).[4] A gradient elution is typically required to resolve a wide range of saponins. |
| Column overload. Injecting too concentrated a sample can lead to peak distortion. | Dilute the sample or reduce the injection volume. | |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate for the analyte's pKa. Consider using a column with end-capping to minimize silanol interactions. | |
| Co-elution with isomeric or structurally similar compounds. | Insufficient chromatographic resolution. Complex mixtures often contain numerous isomers that are difficult to separate. | Use a high-resolution column, such as a sub-2 µm particle size column (e.g., Waters ACQUITY HSS T3, 1.8 µm).[4] Optimize the gradient elution profile by adjusting the slope and duration of the gradient to enhance the separation of critical pairs. |
| Inadequate column chemistry. | Experiment with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature (e.g., 40 °C).[4] |
| Mobile phase composition drift. | Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. |
3. Detection and Quantification (LC-MS/MS)
| Question/Issue | Potential Cause | Recommended Solution |
| Signal suppression or enhancement (Matrix Effects). | Co-eluting matrix components. Endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[5][6][7] | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to compensate for consistent matrix effects.[8] 2. Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] 4. Enhanced Sample Cleanup: Improve the SPE or liquid-liquid extraction protocol to better remove interfering substances. |
| Low sensitivity. | Suboptimal MS parameters. Ionization and fragmentation parameters may not be optimized for this compound. | Perform a tuning and optimization of the MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound. |
| In-source fragmentation or formation of multiple adducts. This can distribute the ion signal across multiple m/z values, reducing the signal for the desired precursor ion. | Optimize the mobile phase to promote the formation of a single, stable adduct (e.g., [M+HCOO]⁻ or [M-H]⁻ in negative mode, or [M+Na]⁺ in positive mode). Adjust source parameters like cone voltage to minimize in-source fragmentation. | |
| Non-linear calibration curve. | Detector saturation at high concentrations. | Extend the calibration range with lower concentration points and dilute samples that fall in the non-linear portion of the curve. |
| Uncorrected matrix effects that are concentration-dependent. | Re-evaluate the strategy for correcting matrix effects. A simple matrix-matched curve may not be sufficient if the effect varies with analyte concentration. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable extraction method for this compound from plant material?
A1: Ultrasound-Assisted Extraction (UAE) is an effective method. A study on the related Notoginsenoside Fc found optimal extraction conditions to be an extraction time of 1.5 hours, an ethanol concentration of 86%, and a liquid-to-solid ratio of 19:1 mL/g.[1][2] This provides a good starting point for optimizing FP2 extraction.
Q2: How can I clean up my sample extract before LC-MS/MS analysis?
A2: Solid-phase extraction (SPE) using macroporous resins (e.g., HPD-100) or C18 cartridges is highly recommended.[1][2] This step helps to enrich the saponin fraction while removing pigments, highly polar compounds, and other interfering substances that can cause matrix effects.
Q3: What type of LC column is recommended for separating this compound?
A3: A high-efficiency reversed-phase column is recommended. A Waters ACQUITY HSS T3 column (2.1 mm × 100 mm, 1.8 µm) has been successfully used for the separation of various ginsenosides and notoginsenosides.[4] This type of column provides excellent retention for polar compounds and good peak shape.
Q4: I am observing significant ion suppression in my analysis. What is the best way to address this?
A4: The most robust method to correct for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS for this compound is not available, the next best approach is to use matrix-matched calibration curves.[8] This involves preparing your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples. Additionally, optimizing your sample cleanup procedure to remove more interfering compounds is crucial.[5]
Q5: In which ionization mode should I detect this compound?
A5: Saponins can often be detected in both positive and negative ion modes. Electrospray ionization (ESI) is commonly used. In negative mode, you may observe adducts like [M+HCOO]⁻ or the deprotonated molecule [M-H]⁻. In positive mode, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts are common. The optimal mode should be determined experimentally by infusing a standard and evaluating signal intensity and stability.
Q6: How should I store this compound standards and samples?
A6: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[9] Processed samples should be kept in an autosampler at a cool temperature (e.g., 4-10°C) during the analysis sequence and stored at -20°C or lower for longer periods.
Experimental Protocols
Protocol: Quantification of this compound in a Complex Botanical Matrix by LC-MS/MS
-
Sample Preparation (Ultrasound-Assisted Extraction):
-
Weigh 1.0 g of the powdered botanical matrix into a 50 mL conical tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 1.5 hours at a controlled temperature (e.g., 25°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Sample Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the supernatant from step 1.6 onto the cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the saponin fraction with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: Waters ACQUITY HSS T3 (2.1 mm × 100 mm, 1.8 µm)[4]
-
Column Temperature: 40°C[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Gradient:
-
0-2 min: 15% B
-
2-15 min: 15% to 40% B
-
15-20 min: 40% to 95% B
-
20-22 min: 95% B
-
22.1-25 min: Re-equilibrate at 15% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A precursor ion (e.g., [M+HCOO]⁻) and at least two product ions should be selected for quantification and confirmation.
-
Data Analysis: Quantify using a matrix-matched calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: PI3K/Akt/mTOR signaling pathway modulated by PNS.
References
- 1. Frontiers | Panax notoginseng Saponins for Treating Coronary Artery Disease: A Functional and Mechanistic Overview [frontiersin.org]
- 2. Panax notoginseng Saponins for Treating Coronary Artery Disease: A Functional and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translational Proteome Modulated by 20(S)-Protopanaxadiol in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protopanaxadiol stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panax notoginseng saponins inhibit ischemia-induced apoptosis by activating PI3K/Akt pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations in Notoginsenoside FP2 cell permeability
Welcome to the technical support center for Notoginsenoside FP2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng.[1][2][3][4] It is investigated for its potential therapeutic effects, particularly in the context of cardiovascular diseases.[1][2][3][4] Its large molecular size and number of glycosidic groups contribute to its challenging physicochemical profile for cell permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1004988-75-3 | [3] |
| Molecular Formula | C₅₈H₉₈O₂₆ | [5] |
| Molecular Weight | 1211.4 g/mol | [5] |
| Solubility | Soluble in DMSO | [3] |
| XLogP3 | -0.6 |[5] |
Q2: Why am I observing low or inconsistent activity of this compound in my cell-based assays?
Low or inconsistent results with this compound in vitro are often linked to its inherently poor cell permeability. Several factors contribute to this limitation:
-
High Molecular Weight: With a molecular weight of 1211.4 g/mol , FP2 is a large molecule, which hinders its ability to passively diffuse across the lipid bilayer of cell membranes.
-
Polarity: The multiple sugar moieties make the molecule highly polar, which is unfavorable for passive diffusion across the lipophilic cell membrane.
-
Efflux Pump Activity: Saponins and related ginsenosides are often substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.
Q3: What is a typical apparent permeability coefficient (Papp) for a saponin like FP2, and what do the values mean?
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s
Researchers should determine the Papp value for FP2 empirically to understand its specific absorption characteristics.
Table 2: Representative Caco-2 Permeability of Other Saponins and Related Compounds
| Compound | Type | Apparent Permeability (Papp) (cm/s) | Classification |
|---|---|---|---|
| Gypenoside LVI | Saponin | 35.3 (± 5.8) x 10⁻⁶ | High |
| Damulin A | Saponin | 1.33 (± 0.073) x 10⁻⁶ | Moderate |
| Quercetin | Flavonoid Aglycone | 1.70 (± 0.11) x 10⁻⁶ | Moderate |
| Atenolol | Control | Low Permeability Marker | Low |
| Propranolol | Control | High Permeability Marker | High |
(Note: Data is sourced from studies on various natural products and is for contextual purposes only.)[6]
Troubleshooting Guide
Issue 1: Low intracellular concentration of this compound.
Potential Cause: Poor passive diffusion and/or active efflux by cell transporters.
Troubleshooting Steps:
-
Assess Permeability with a Caco-2 Assay: Determine the apparent permeability coefficient (Papp) of FP2 to quantify its ability to cross a cell monolayer. (See Experimental Protocol 1).
-
Investigate Active Efflux: Perform a bidirectional Caco-2 assay to calculate the efflux ratio. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is actively transported out of the cells.[7]
-
Confirm P-gp Involvement: Repeat the bidirectional Caco-2 assay in the presence of a known P-glycoprotein inhibitor, such as verapamil.[7][8] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that FP2 is a P-gp substrate.
Diagram: Troubleshooting Low FP2 Activity
Caption: A flowchart for troubleshooting low this compound activity.
Issue 2: How to improve the cellular uptake of this compound for experiments.
Solution Strategies:
-
Use of Permeability Enhancers: Saponins themselves can act as permeabilizing agents at certain concentrations by interacting with membrane cholesterol.[9][10] A low, non-toxic concentration of a mild detergent like saponin can be used for transient permeabilization.
-
Nanoformulation: Encapsulating FP2 into a lipid-based nanocarrier, such as a liposome, can significantly improve its cellular uptake. Liposomes can fuse with the cell membrane, delivering their contents directly into the cytoplasm. (See Experimental Protocol 2).
-
Structural Modification: While more complex, enzymatic removal of sugar moieties (deglycosylation) can increase the hydrophobicity of the molecule, potentially enhancing its passive diffusion.
Diagram: Strategies to Enhance FP2 Cell Permeability
Caption: Strategies to overcome the cell membrane barrier for this compound.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is for determining the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[11]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[7]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be >300 Ω·cm² to ensure monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.
-
Add HBSS to the basolateral (receiver) chamber.
-
Add a solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh HBSS.
-
Take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B-A for Efflux):
-
To determine the efflux ratio, perform the experiment in the reverse direction by adding the FP2 solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of FP2 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in mol/s).
-
A is the surface area of the Transwell membrane (in cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (in mol/cm³ or mol/mL).
-
-
Protocol 2: Liposomal Encapsulation of this compound
This protocol describes a common method (thin-film hydration) for encapsulating a hydrophilic compound like FP2 into liposomes to improve cell delivery.
Methodology:
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in a suitable buffer (e.g., PBS).
-
Hydrate the lipid film by adding the FP2 solution to the flask.
-
Agitate the flask (e.g., by vortexing or sonication) above the lipid phase transition temperature until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To create smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome suspension. This can be achieved by methods such as dialysis against a fresh buffer or size exclusion chromatography.
-
-
Characterization:
-
Characterize the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency (%EE) by lysing a known amount of the liposomal formulation (e.g., with a detergent like Triton X-100), measuring the total FP2 concentration via LC-MS/MS, and comparing it to the initial amount used. %EE = (Amount of Encapsulated Drug / Total Amount of Drug) * 100
-
Potential Signaling Pathway Involvement
While direct studies on this compound are limited, other major saponins from Panax notoginseng, such as Notoginsenoside R1, have been shown to exert their effects through key cellular signaling pathways, including the PI3K/Akt pathway . This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[12][13][14][15] It is plausible that FP2 may also modulate this pathway to elicit its biological effects.
Diagram: Hypothesized PI3K/Akt Signaling Pathway Modulation
Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C58H98O26 | CID 101838198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. An improved permeabilization protocol for the introduction of peptides into cardiac myocytes. Application to protein kinase C research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Notoginsenoside Ft1 Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. db-thueringen.de [db-thueringen.de]
- 15. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
Technical Support Center: Refining Notoginsenoside FP2 Dosage for In Vivo Experiments
Welcome to the technical support center for Notoginsenoside FP2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo experiments with this compound.
Disclaimer: Published research on the in vivo administration of isolated this compound is limited. Much of the available data comes from studies on extracts containing a mixture of saponins or on closely related notoginsenosides such as R1 and R2. The information provided here for related compounds should be used as a starting point for your own dose-finding and validation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo experiments?
A1: There is currently no established typical starting dose for isolated this compound in the scientific literature. However, a study on Stem-Leaf Saponins from Panax notoginseng (SLSP), which contains this compound (5.59%), used dosages of 50 and 100 mg/kg in mice to investigate cardioprotective effects.[1] For closely related compounds like Notoginsenoside R1 and R2, dosages in rodents range from 5 mg/kg to 40 mg/kg depending on the animal model and disease state being investigated.[2][3] It is strongly recommended to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Q2: What is the recommended route of administration for this compound?
A2: While specific data for this compound is unavailable, other notoginsenosides have been administered via intragastric (oral) gavage and intraperitoneal injection.[2][4][5] The choice of administration route will depend on your experimental goals, the desired bioavailability, and the formulation. Oral administration is common for notoginsenosides, but bioavailability can be low.[6]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in DMSO.[7] For in vivo use, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for animal administration, such as saline, corn oil, or a solution containing PEG300 and Tween 80.[8][9] It is crucial to ensure the final concentration of DMSO is non-toxic to the animals. Always prepare fresh solutions and protect them from light.[10] Commercial suppliers often provide in vivo formulation calculators on their websites.[8][9]
Q4: What are the known signaling pathways modulated by this compound?
A4: The specific signaling pathways modulated by isolated this compound have not been fully elucidated. However, a study on a saponin extract from Panax notoginseng containing FP2 showed activation of the PI3K/Akt/mTOR signaling pathway.[1] Closely related notoginsenosides are known to modulate several key pathways. Notoginsenoside R1 has been shown to influence PI3K/Akt, NRF2, NF-κB, and MAPK pathways.[11][12] Notoginsenoside R2 has been linked to the Rap1GAP/PI3K/Akt and c-Src signaling pathways.[2][4][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor solubility in aqueous solutions. First-pass metabolism in the liver after oral administration. | Consider using a formulation with penetration enhancers or a different route of administration like intraperitoneal injection. Microemulsion formulations have been shown to enhance the intestinal absorption of ginsenosides.[14] |
| Inconsistent Results | Instability of the compound in the formulation. Variability in animal handling and dosing. | Prepare fresh solutions for each experiment and protect them from light. Ensure consistent dosing technique and timing. |
| Toxicity or Adverse Events | High dosage of this compound. Toxicity of the vehicle (e.g., high concentration of DMSO). | Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). Ensure the final concentration of any organic solvent in your vehicle is within safe limits for the animal model. |
| Lack of Efficacy | Insufficient dosage. Inappropriate route of administration for the target organ. Rapid clearance of the compound. | Perform a dose-response study to find the effective dose range. Consider the pharmacokinetics of similar compounds to select the best administration route and dosing frequency. |
Quantitative Data Summary
Table 1: In Vivo Dosages of a Saponin Extract Containing this compound
| Compound | Animal Model | Dosage | Administration Route | Application | Reference |
| Stem-Leaf Saponins from Panax notoginseng (contains 5.59% this compound) | Mice | 50 and 100 mg/kg | Not specified | Cardioprotection | [1] |
Table 2: In Vivo Dosages of Related Notoginsenosides
| Compound | Animal Model | Dosage | Administration Route | Application | Reference |
| Notoginsenoside R1 | Mice | 25 mg/kg | Intraperitoneal | Myocardial Ischemia/Reperfusion Injury | [5] |
| Notoginsenoside R1 | Rats | 5, 10, and 20 mg/kg | Not specified | Sepsis-induced Acute Lung Injury | [3] |
| Notoginsenoside R2 | Rats | 5.0, 10.0, and 20.0 µM | Intravenous | Angiogenesis | [15] |
| Notoginsenoside R2 | db/db Mice | 20 and 40 mg/kg/day | Gavage | Diabetic Nephropathy | [2] |
| Notoginsenoside Fc | Mice | 2.5, 5, and 10 mg/kg/d | Intragastric | Acute Kidney Injury | [16] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of Notoginsenosides in Rodents (Example based on related compounds)
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dosage.
-
Dissolve the calculated weight of this compound in a minimal volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare the final dosing vehicle. A common vehicle is a mixture of PEG300, Tween 80, and saline. For example, a vehicle could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[9]
-
Slowly add the DMSO stock solution to the vehicle while vortexing to prevent precipitation.
-
Ensure the final solution is clear and homogenous before administration.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions for at least one week.
-
Randomly assign animals to control and treatment groups.
-
Accurately weigh each animal before dosing to calculate the precise volume of the solution to be administered.
-
For intragastric administration, use a proper-sized gavage needle to deliver the solution directly into the stomach.
-
For intraperitoneal injection, use an appropriate gauge needle and inject into the lower abdominal quadrant.
-
-
Post-Dosing Monitoring:
-
Monitor animals regularly for any signs of toxicity or adverse reactions.
-
At the end of the experimental period, collect blood and/or tissues for analysis as required by the study design.
-
Visualizations
References
- 1. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of notoginsenoside R1 on acute lung injury in rats with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Micronization on Panax notoginseng: In Vitro Dissolution and In Vivo Bioavailability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Screening of Panax notoginsenoside water in oil microemulsion formulations and their evaluation in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Notoginsenoside Fc ameliorates renal tubular injury and mitochondrial damage in acetaminophen-induced acute kidney injury partly by regulating SIRT3/SOD2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Notoginsenoside FP2 Bioactivity: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in Notoginsenoside FP2 bioactivity studies. It is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
A1: this compound is a dammarane-type bisdesmoside, a type of saponin isolated from the fruit pedicels of Panax notoginseng.[1][2] Current research suggests its potential for the treatment of cardiovascular diseases.[1][2][3]
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years, protected from moisture and direct sunlight. Stock solutions in a solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from light.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in Dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (82.55 mM) and in water at 5 mg/mL (4.12 mM).[1] Sonication is recommended to aid dissolution.[1] For cell-based assays, it is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%.
Q4: I am not observing any bioactivity with this compound in my assay. What are the possible reasons?
A4: Several factors could contribute to a lack of observed bioactivity:
-
Compound Degradation: Improper storage or handling of the this compound powder or stock solution may have led to its degradation.
-
Low Concentration: The concentrations tested may be too low to elicit a biological response.
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound or may lack the specific targets for its action.
-
Assay Interference: Components of the assay, such as serum in the culture medium, may interfere with the activity of this compound.
Q5: The bioactivity results for this compound are not consistent between experiments. What could be the cause of this variability?
A5: Inconsistent results can arise from several sources:
-
Cell Passage Number: The number of times a cell line has been subcultured can significantly impact its phenotype, gene expression, and sensitivity to drugs.[4][5] It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded per well can affect their growth rate and confluence, which in turn can influence their response to a compound.
-
Solvent Concentration: Variations in the final concentration of the solvent in the culture medium across different experiments can affect cell viability and the compound's activity.[6][7]
-
Incubation Time: The duration of cell exposure to this compound can significantly impact the observed bioactivity.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the bioactivity assessment of this compound.
Issue 1: High Variability in IC50 Values
Question: Why am I observing significantly different IC50 values for this compound across different experimental runs?
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Health and Passage Number | Standardize the cell passage number for all experiments (e.g., use cells between passages 5 and 15). Regularly check for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered drug sensitivity in cell lines.[4][8] |
| Variable Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density that ensures cells are in the logarithmic growth phase during the experiment. | Cell density affects growth rates and can alter cellular responses to cytotoxic agents.[9] |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete dissolution of the compound. | Saponins can be prone to precipitation or degradation, especially at lower concentrations in aqueous solutions. |
| Variations in Incubation Time | Use a fixed and optimized incubation time for all experiments. | The cytotoxic or biological effect of a compound is often time-dependent. |
Issue 2: Unexpected Cytotoxicity of the Vehicle Control
Question: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
| Potential Cause | Troubleshooting Step | Rationale |
| High Solvent Concentration | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[7] | Solvents like DMSO can be toxic to cells at higher concentrations, leading to false-positive results.[6][7] |
| Solvent Purity and Degradation | Use a high-purity, anhydrous grade of DMSO. Store it in small, single-use aliquots to prevent moisture absorption. | Impurities or degradation products in the solvent can be cytotoxic. |
| Cell Line Sensitivity | Test the tolerance of your specific cell line to a range of solvent concentrations to determine the maximum non-toxic concentration. | Different cell lines exhibit varying sensitivities to solvents. |
Issue 3: Low or No Bioactivity Observed
Question: I am not seeing the expected biological effect of this compound. What could be wrong?
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Inactivity | Verify the purity and integrity of your this compound sample. If possible, confirm its structure and purity using analytical methods (e.g., HPLC, MS). | The compound may have degraded due to improper storage or handling. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as cell type, cell density, treatment duration, and the endpoint being measured. | The chosen experimental conditions may not be suitable for detecting the specific bioactivity of this compound. |
| Assay Interference | Check for potential interference of this compound with the assay reagents (e.g., formazan-based assays like MTT). Run appropriate controls, such as the compound in cell-free medium. | Natural products can sometimes interfere with assay chemistries, leading to inaccurate results. |
| Solubility Issues | Ensure that this compound is fully dissolved in the culture medium at the tested concentrations. Visually inspect for any precipitation. | Poor solubility can lead to a lower effective concentration of the compound in the assay. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for conducting in vitro bioactivity studies of a test compound.
Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many ginsenosides have been shown to influence the PI3K/Akt pathway, which is critical for cell survival, proliferation, and metabolism.[10][11][12][13][14] Inconsistencies in experimental results could stem from differential effects on this pathway due to varying cellular contexts.
Caption: Potential modulation of the PI3K/Akt pathway by ginsenosides like this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
improving the separation of Notoginsenoside FP2 from similar saponins
Technical Support Center: Separation of Notoginsenoside FP2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the separation of this compound from similar saponins.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation and purification of this compound.
1. Poor Resolution Between this compound and Other Saponins
-
Question: My chromatogram shows poor separation between this compound and other closely related saponins, such as Notoginsenoside Fc or Ginsenoside Rc. What can I do to improve the resolution?
-
Answer: Co-elution of similar saponins is a common challenge. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: A shallow gradient of the organic solvent (acetonitrile or methanol) in water is often more effective than isocratic elution for separating complex saponin mixtures.[1][2] Experiment with different gradient profiles, starting with a low percentage of organic solvent and gradually increasing it.
-
Solvent System: While acetonitrile-water is a common mobile phase, consider trying a methanol-water or ethanol-water system, as the change in solvent selectivity can alter the elution order and improve resolution.[3]
-
Additives: The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity for saponins by suppressing the ionization of silanol groups on the stationary phase.
-
-
Adjust Stationary Phase Chemistry:
-
Column Type: If you are using a standard C18 column, switching to a different stationary phase can provide alternative selectivity. Consider a C8, phenyl-hexyl, or cyano (CN) column. A C8 column was successfully used to achieve good separation of nine different saponins.[1]
-
Particle Size: Using a column with smaller particle size (e.g., 3 µm or sub-2 µm) can significantly increase column efficiency and improve resolution. However, this will also lead to higher backpressure.
-
-
Modify Chromatographic Conditions:
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering retention factors. However, be aware that Notoginsenoside Fc, a similar saponin, is prone to degradation and epimerization at high temperatures.[4][5]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
-
2. Low Yield of Purified this compound
-
Question: After the purification process, the final yield of this compound is very low. What are the potential causes and how can I improve recovery?
-
Answer: Low yield can result from several factors throughout the extraction and purification process. Consider the following:
-
Initial Extraction Efficiency:
-
Review your extraction method. Ultrasound-assisted extraction (UAE) with an optimized ethanol concentration (e.g., 86%) and liquid-to-solid ratio (e.g., 19:1) has been shown to be effective for extracting similar saponins.[6]
-
-
Multi-Step Purification Strategy:
-
A single purification step is often insufficient. A common and effective strategy involves a two-step process:
-
Enrichment with Macroporous Resin: Use a macroporous resin (e.g., HPD-100 or D-101) to first enrich the total saponin fraction from the crude extract.[1][4][6][7] This step removes many impurities and concentrates the target compounds.
-
Preparative HPLC or ODS Column Chromatography: Further purify the enriched fraction using preparative high-performance liquid chromatography (prep-HPLC) or octadecyl silane (ODS) column chromatography to isolate this compound.[1][5][6]
-
-
-
Degradation of the Target Compound:
-
Saponins can be susceptible to degradation, especially at high temperatures or extreme pH.[5] Ensure that processing temperatures are controlled and avoid harsh chemical conditions.
-
-
Irreversible Adsorption:
-
Some of the target compound may be irreversibly adsorbed onto the stationary phase, especially if the column is old or contaminated. Consider washing the column with a strong solvent or replacing it if necessary.[8]
-
-
3. Peak Tailing or Broadening
-
Question: The chromatographic peaks for this compound are tailing or are broader than expected. What could be causing this and how can it be fixed?
-
Answer: Poor peak shape can compromise both resolution and quantification. Here are common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the sample concentration or injection volume.
-
Secondary Interactions: Interactions between the saponins and active sites (e.g., free silanol groups) on the silica-based stationary phase can cause peak tailing.
-
Use a high-purity, end-capped column.
-
Add a competing base or use a lower pH mobile phase to minimize these interactions.[8]
-
-
Column Contamination or Voids: Contaminants at the head of the column or the formation of a void can distort peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that the connecting tubing is as short and narrow as possible.[8]
-
Frequently Asked Questions (FAQs)
1. What is the most effective multi-step method for purifying this compound?
A highly effective and commonly cited method involves a combination of macroporous resin chromatography for initial enrichment, followed by preparative HPLC or ODS column chromatography for final purification.[4][5][6] This approach allows for the removal of a wide range of impurities and achieves high purity of the final product.
2. Which macroporous resin is best for the initial enrichment of this compound?
Several types of macroporous resins have been evaluated for saponin separation. D-101 and HPD-100 have shown excellent adsorption and desorption properties for similar notoginsenosides and are recommended for the enrichment step.[1][4][6][7] The choice of resin can be influenced by the specific composition of your crude extract.
3. What are the typical mobile phases used for the preparative HPLC separation of this compound?
For preparative HPLC on a reversed-phase column (e.g., C18 or C8), gradient elution with an acetonitrile-water or ethanol-water system is typically used.[1][3] An ethanol-water mobile phase can be more cost-effective and environmentally friendly for large-scale preparations.[3][5]
4. What detection wavelength should be used for this compound?
Saponins, including notoginsenosides, lack a strong chromophore, so they are typically detected at a low UV wavelength, around 203 nm.[1][5]
5. Can High-Speed Counter-Current Chromatography (HSCCC) be used to separate this compound?
Yes, HSCCC is a viable technique for the preparative separation of saponins from Panax notoginseng.[9][10] It is a support-free liquid-liquid partitioning method that can be effective for separating polar compounds. A common two-phase solvent system for this purpose is n-hexane-n-butanol-water.[9][10]
Data Presentation: Comparison of Separation Methods
Table 1: Macroporous Resin Chromatography for Saponin Enrichment
| Parameter | Method 1 | Method 2 |
| Resin Type | D-101 | HPD-100 |
| Application | Enrichment of minor saponins | Enrichment of Notoginsenoside Fc |
| Elution Solvents | Water followed by gradient of aqueous ethanol | Water, followed by aqueous ethanol and aqueous acetonitrile |
| Outcome | Effective enrichment of target saponins for further purification | Preliminary enrichment of Notoginsenoside Fc |
| Reference | [1][7] | [4][6] |
Table 2: Preparative HPLC Parameters for Saponin Separation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Reversed-phase C8 (250 x 4.6 mm, 5 µm) | Alltech Alltima C18 |
| Mobile Phase | Acetonitrile-Water (gradient) | Ethanol-Water (gradient) |
| Flow Rate | 0.8 mL/min (analytical) | Not specified |
| Detection | 203 nm | UV (wavelength not specified) |
| Outcome | Good separation of nine saponins | Purity of >96% for five separated saponins |
| Reference | [1] | [3] |
Experimental Protocols
Protocol 1: Two-Step Purification of Notoginsenosides using Macroporous Resin and Preparative HPLC
This protocol is a generalized procedure based on methodologies described for similar saponins.[1][4][5][6][7]
-
Crude Extract Preparation: Extract the dried plant material (e.g., leaves or fruit pedicels of Panax notoginseng) with a suitable solvent such as 86% ethanol using a method like ultrasound-assisted extraction.[6] Concentrate the extract to obtain a crude saponin mixture.
-
Macroporous Resin Enrichment (e.g., D-101 or HPD-100):
-
Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column.
-
Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the saponins using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and analyze them by HPLC to identify those rich in this compound.
-
Combine and concentrate the target fractions.
-
-
Preparative HPLC Purification:
-
Dissolve the enriched saponin fraction in the initial mobile phase.
-
Purify the sample using a preparative reversed-phase C18 or C8 column.
-
Employ a gradient elution program, for example, starting with 15-30% acetonitrile in water and gradually increasing the acetonitrile concentration.[1]
-
Monitor the elution at 203 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Verify the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent (e.g., by lyophilization) to obtain purified this compound.
-
Visualizations
Caption: Workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for improving chromatographic peak resolution.
References
- 1. Preparative separation of minor saponins from Panax notoginseng leaves using biotransformation, macroporous resins, and preparative high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bvchroma.com [bvchroma.com]
- 9. Isolation of dammarane saponins from Panax notoginseng by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Efficacy of Notoginsenoside FP2 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of Notoginsenoside FP2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng.[1][2][3][4] It has shown potential for the treatment of cardiovascular diseases.[1][2][3][4]
Q2: What are the main challenges in formulating this compound for therapeutic use?
A2: The primary challenges are its low aqueous solubility and poor permeability, which can limit its oral bioavailability and therapeutic efficacy. Saponins, in general, face these hurdles due to their complex structures.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of the powder, -20°C is recommended. Stock solutions in DMSO can be stored at -80°C for up to six months or -20°C for one month, protected from light.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (with sonication) and has limited solubility in water at approximately 5 mg/mL (with sonication).[4] For higher solubility in aqueous solutions, warming the tube to 37°C and using an ultrasonic bath is recommended.[1][2]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound in Aqueous Buffers
Potential Cause: Low intrinsic solubility of this compound.
Troubleshooting Steps:
-
Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution. Techniques like jet milling or spray drying can be employed.
-
Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution rate. Common carriers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
Micellar Solubilization: The use of surfactants or other saponins can form micelles that encapsulate this compound, thereby increasing its apparent solubility.
Issue 2: Low Bioavailability in In Vivo Models
Potential Cause: Poor absorption from the gastrointestinal tract due to low solubility and/or permeability.
Troubleshooting Steps:
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles (e.g., PLGA nanoparticles) can improve its absorption. This approach increases the surface area and can facilitate transport across the intestinal epithelium.
-
Liposomal Delivery: Liposomes can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and enhancing their absorption.
-
Inclusion of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane.
-
Prodrug Approach: Chemical modification of the this compound structure to create a more permeable prodrug that is converted to the active form in vivo can be considered.
Issue 3: Inconsistent Results in In Vitro Cell-Based Assays
Potential Cause: Precipitation of this compound in the cell culture medium or degradation of the compound.
Troubleshooting Steps:
-
Verify Solubilization: Before adding to the cell culture, visually inspect the this compound solution for any precipitates. If precipitation occurs upon dilution in the medium, consider reducing the final concentration or increasing the concentration of the co-solvent (while ensuring it's not toxic to the cells).
-
Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation.
-
Stability Check: Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
-
Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (82.55 mM) | Sonication recommended | [4] |
| Water | 5 mg/mL (4.12 mM) | Sonication recommended | [4] |
Table 2: Characterization of Panax Notoginsenoside (PNS) Nanoformulations (Representative Data)
| Formulation | Active Ingredient | Mean Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release (at 12h) | Reference |
| PNS Nanoparticles | Notoginsenoside R1 | 141.5 ± 18.2 | Not Specified | ~80% | [5] |
| PNS Nanoparticles | Ginsenoside Rb1 | 141.5 ± 18.2 | Not Specified | ~75% | [5] |
| PNS-loaded Liposomes | Notoginsenoside R1 | Not Specified | ~50% | ~85% | [6][7] |
| PNS-loaded Liposomes | Ginsenoside Rb1 | Not Specified | ~60% | ~90% | [6][7] |
| PNS-Hybrid Liposomal Vesicles | Notoginsenoside R1 | Not Specified | ~70% | ~60% | [6][7] |
| PNS-Hybrid Liposomal Vesicles | Ginsenoside Rb1 | Not Specified | ~80% | ~55% | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardioprotection in H9c2 Cardiomyocytes
Objective: To evaluate the protective effect of this compound against hypoxia/reoxygenation (H/R)-induced injury in a cardiomyocyte cell line.
Methodology:
-
Cell Culture: Culture H9c2 rat cardiomyocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia/Reoxygenation Model:
-
Induce hypoxia by replacing the normal culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (95% N2, 5% CO2) for 6 hours.
-
Induce reoxygenation by replacing the hypoxic medium with normal glucose-containing DMEM and returning the cells to normoxic conditions (95% air, 5% CO2) for 6-24 hours.
-
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified period (e.g., 12-24 hours) before inducing hypoxia.
-
Assessment of Cell Viability: Use the CCK-8 assay to quantify cell viability according to the manufacturer's instructions.
-
Assessment of Apoptosis:
-
TUNEL Staining: Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to visualize apoptotic cells via fluorescence microscopy.
-
Western Blot: Analyze the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3.
-
Protocol 2: In Vivo Evaluation of Cardioprotection in a Myocardial Ischemia/Reperfusion (MI/R) Mouse Model
Objective: To assess the therapeutic efficacy of a this compound formulation in reducing myocardial infarct size and improving cardiac function in a mouse model of MI/R.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mice and induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30-45 minutes. Reperfusion is initiated by removing the ligature.
-
Formulation Preparation and Administration: Prepare the this compound formulation (e.g., nanoformulation or solid dispersion suspended in a suitable vehicle). Administer the formulation to the mice via oral gavage or intraperitoneal injection at a predetermined dose and time point (e.g., 30 minutes before reperfusion).
-
Assessment of Infarct Size: After 24 hours of reperfusion, excise the hearts and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Evaluation of Cardiac Function: Perform echocardiography at baseline and at specified time points after MI/R to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: Perfuse and fix the hearts for histological staining (e.g., H&E, Masson's trichrome) to assess tissue morphology, inflammation, and fibrosis.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logical relationships for formulation issues.
Caption: Proposed PI3K/Akt/mTOR signaling pathway for this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Core-shell hybrid liposomal vesicles loaded with panax notoginsenoside: preparation, characterization and protective effects on global cerebral ischemia/reperfusion injury and acute myocardial ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Technical Support Center: Mitigating Off-Target Effects of Notoginsenoside FP2 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Notoginsenoside FP2 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng[1][2]. It has been suggested to have potential therapeutic applications in cardiovascular diseases[2]. Like other saponins from Panax notoginseng, it is part of a class of compounds known for a wide range of pharmacological effects[1][3].
Q2: What are potential off-target effects when using this compound in cellular models?
While specific off-target effects of this compound are not extensively documented, related ginsenosides and notoginsenosides are known to interact with multiple signaling pathways. A prominent pathway modulated by this class of compounds is the PI3K/Akt signaling pathway[4][5][6][7][8]. Therefore, researchers should be aware of potential unintended modulation of this and other related pathways, which could lead to effects on cell proliferation, apoptosis, and metabolism that are independent of the intended target[9][10].
Q3: How can I determine an appropriate working concentration for this compound in my cellular model?
It is crucial to perform a dose-response curve to determine the optimal concentration range. This helps identify a window where on-target effects are maximized and off-target effects are minimized. Start with a broad range of concentrations and assess both the desired phenotype and markers of general cellular stress or toxicity. For related notoginsenosides, effective concentrations in vitro have been reported in the low micromolar to millimolar range, but this is highly cell-type dependent[9][11].
Q4: What are some initial steps to take if I suspect my results are due to off-target effects?
If you observe unexpected or inconsistent results, consider the following:
-
Use a structurally unrelated compound: If another compound with a different chemical structure that targets the same intended pathway produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Employ a rescue experiment: If possible, overexpressing the intended target or introducing a downstream effector that is independent of the target could rescue the phenotype, indicating an on-target effect.
-
Utilize a target knockout/knockdown model: If the effect of this compound is diminished in cells lacking the intended target, it suggests the effect is on-target.
Troubleshooting Guides
Issue 1: Inconsistent phenotypic results across experiments.
-
Possible Cause: Variability in compound concentration, cell passage number, or cell density.
-
Troubleshooting Steps:
-
Strictly control compound concentration: Prepare fresh stock solutions of this compound and use a consistent final concentration in your assays. Be aware of the solvent used (e.g., DMSO) and include a vehicle control in all experiments[2].
-
Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density as confluency can alter cellular responses.
-
Perform regular cell line authentication: Verify the identity of your cell line to rule out cross-contamination.
-
Issue 2: Observed cellular effect does not correlate with the intended target engagement.
-
Possible Cause: The observed phenotype is a result of off-target interactions. Notoginsenosides have been shown to modulate multiple signaling pathways, including the PI3K/Akt pathway[4][5][6][7][8].
-
Troubleshooting Steps:
-
Profile pathway activation: Use techniques like Western blotting or reporter assays to assess the activation state of known off-target pathways, such as PI3K/Akt, in response to this compound treatment.
-
Perform a Cellular Thermal Shift Assay (CETSA): This method can help verify direct binding of this compound to its intended target in a cellular context.
-
Consider Kinobeads or similar affinity-based proteomics: These techniques can help identify a broader range of protein interactors of this compound, revealing potential off-targets.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for related notoginsenosides to provide a reference for expected effective concentrations and observed effects.
Table 1: In Vitro Efficacy of Notoginsenoside R1 (NGR1) in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| MCF-7 | Cell Proliferation (CCK-8) | 0-200 µmol/L | IC50 at 24h: 148.9 µmol/L; Dose- and time-dependent inhibition. | [9] |
| MCF-7 | Colony Formation | Not specified | Dose-dependent inhibition of colony formation. | [9] |
| MCF-7, MDA-MB-231 | Cell Cycle (FACS) | 75 and 150 µmol/L | Increased G0/G1 phase arrest in a dose-dependent manner. | [9] |
| H9c2 | Cell Viability (MTT) | 0-100 µM | No significant toxicity up to 50 µM; toxicity observed at 100 µM. | [11] |
Table 2: In Vitro Efficacy of Notoginsenoside R2 (NGR2)
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| db/db mice, HK-2 cells | Western Blot, etc. | Not specified | Ameliorated albuminuria and renal pathology. | [10] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points. Include positive and negative controls.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total PI3K, phospho-PI3K, total Akt, and phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Potential off-target modulation of the PI3K/Akt pathway by this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notoginsenoside Ft1 Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway [frontiersin.org]
- 9. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Macroporous Resin Chromatography for Notoginsenoside FP2 Enrichment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enrichment of Notoginsenoside FP2 using macroporous resin chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using macroporous resin chromatography for this compound enrichment?
A1: Macroporous resin chromatography is a widely used technique for the separation and purification of active compounds from natural products.[1][2] For this compound, a dammarane-type bisdesmoside found in Panax notoginseng, this method is employed to selectively adsorb the target saponin from a crude extract, while allowing impurities to pass through. This is followed by desorption with a suitable solvent to obtain an enriched fraction of this compound, which is crucial for further research and development.
Q2: How do I select the appropriate macroporous resin for this compound enrichment?
A2: The selection of an appropriate macroporous resin is critical for efficient enrichment. The choice depends on the polarity and molecular weight of the target compound. For saponins like this compound, non-polar or weakly polar resins are generally suitable. The adsorption and desorption capacities of different resins for the target compound should be experimentally evaluated. Resins like D101, AB-8, and HPD-100 have been successfully used for the enrichment of similar saponins.[1][3][4]
Q3: What are the key parameters to optimize for efficient this compound enrichment?
A3: The key parameters to optimize include:
-
Resin type: As discussed in Q2, selecting the resin with the best adsorption and desorption characteristics is fundamental.
-
Sample loading volume and concentration: Overloading the column can lead to premature breakthrough of the target compound and reduced enrichment.
-
Flow rate: A lower flow rate during sample loading and elution generally allows for better equilibrium and separation, but increases processing time.
-
Elution solvent and concentration: The choice of eluting solvent and its concentration gradient is crucial for selectively desorbing this compound while leaving strongly bound impurities on the resin. Ethanol-water mixtures are commonly used for eluting saponins.[1]
-
Temperature: Temperature can affect the viscosity of the mobile phase and the adsorption equilibrium.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Inappropriate resin selection. 2. Irreversible adsorption of this compound onto the resin. 3. Elution solvent is too weak to desorb the target compound. 4. Flow rate during elution is too high. | 1. Test a range of resins with different polarities. 2. Check the resin's specifications and consider a resin with weaker interactions. 3. Increase the concentration of the organic solvent (e.g., ethanol) in the eluent. 4. Reduce the elution flow rate to allow for complete desorption. |
| Low Purity of Enriched Fraction | 1. Inefficient removal of impurities during the washing step. 2. Co-elution of impurities with similar polarity to this compound. 3. Column overloading. | 1. Optimize the washing step with a suitable solvent (e.g., water or a low concentration of ethanol) to remove polar impurities before eluting the target compound. 2. Employ a gradient elution with a shallow gradient of the organic solvent to improve separation. 3. Reduce the sample concentration or the volume loaded onto the column. |
| Column Clogging or High Back Pressure | 1. Presence of suspended particles in the crude extract. 2. Resin swelling or shrinking due to solvent changes. 3. High viscosity of the sample or mobile phase. | 1. Filter or centrifuge the crude extract before loading it onto the column. 2. Pre-equilibrate the resin with the initial mobile phase to allow for swelling or shrinking to occur before packing the column. 3. Dilute the sample or increase the operating temperature to reduce viscosity. |
| Inconsistent Results Between Batches | 1. Variation in the composition of the crude extract. 2. Incomplete resin regeneration between runs. 3. Changes in experimental conditions (e.g., temperature, flow rate). | 1. Standardize the extraction protocol for the raw plant material. 2. Implement a rigorous resin regeneration protocol to ensure all adsorbed compounds are removed after each run. 3. Carefully control all experimental parameters. |
Experimental Protocols
Resin Pre-treatment
-
Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the eluent is clear.
-
Treat the resin with 1 mol/L HCl solution, followed by a wash with deionized water until the pH is neutral.
-
Treat the resin with 1 mol/L NaOH solution, followed by a wash with deionized water until the pH is neutral.
-
Store the pre-treated resin in deionized water before use.
Static Adsorption and Desorption Experiments
-
Adsorption:
-
Add a fixed amount of pre-treated resin to a series of flasks containing the crude extract of Panax notoginseng at different concentrations.
-
Shake the flasks at a constant temperature for a specified time to reach adsorption equilibrium.
-
Measure the concentration of this compound in the supernatant to determine the adsorption capacity of the resin.
-
-
Desorption:
-
After adsorption, filter the resin and wash it with deionized water.
-
Add the resin to a series of flasks containing different concentrations of ethanol in water.
-
Shake the flasks at a constant temperature for a specified time to reach desorption equilibrium.
-
Measure the concentration of this compound in the eluent to determine the desorption ratio.
-
Dynamic Column Chromatography
-
Pack a glass column with the pre-treated and equilibrated macroporous resin.
-
Load the filtered crude extract onto the column at a constant flow rate.
-
Collect the flow-through and monitor the concentration of this compound to determine the breakthrough point.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the adsorbed this compound with an optimized concentration of ethanol-water solution at a constant flow rate.
-
Collect the eluent in fractions and analyze the concentration of this compound in each fraction.
-
Combine the fractions containing the highest concentration of this compound.
Quantitative Data Summary
The following tables summarize typical data for the enrichment of saponins similar to this compound using macroporous resin chromatography. This data can serve as a starting point for the optimization of this compound enrichment.
Table 1: Comparison of Adsorption and Desorption Characteristics of Different Macroporous Resins for Saponins.
| Resin Type | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| D101 | Non-polar | 500-550 | 85-90 | 45.8 | 92.3 |
| AB-8 | Weakly polar | 480-520 | 130-140 | 42.1 | 89.5 |
| HPD-100 | Non-polar | 650-700 | 80-90 | 51.2 | 95.1 |
| XAD-7HP | Moderately polar | 450 | 90 | 38.5 | 85.7 |
Note: The data presented are illustrative and based on studies of various saponins. Actual values for this compound may vary.
Table 2: Influence of Elution Parameters on Saponin Enrichment.
| Parameter | Value | Purity of Saponin (%) | Recovery of Saponin (%) |
| Ethanol Concentration | 40% | 35.2 | 85.1 |
| 60% | 58.9 | 92.7 | |
| 80% | 75.4 | 88.3 | |
| Flow Rate (BV/h) | 1 | 72.1 | 91.5 |
| 2 | 68.5 | 89.2 | |
| 3 | 65.3 | 85.6 | |
| Temperature (°C) | 25 | 69.8 | 90.3 |
| 35 | 71.2 | 91.1 | |
| 45 | 68.9 | 88.7 |
Note: BV/h stands for bed volumes per hour. The data is generalized from saponin purification studies.
Visualizations
Caption: Experimental workflow for this compound enrichment.
Caption: Troubleshooting logic for low purity of the enriched fraction.
References
- 1. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Notoginsenosides and Ginsenoside Rb1 in Neuroprotection
In the quest for novel therapeutic agents for neurodegenerative diseases and acute brain injury, saponins from Panax species have emerged as promising candidates. Among these, Ginsenoside Rb1 from Panax ginseng is extensively studied for its neuroprotective properties. Concurrently, notoginsenosides from Panax notoginseng, a closely related species, are also gaining attention for their therapeutic potential. While direct comparative data on Notoginsenoside FP2 is not available in the current body of scientific literature, this guide provides a comparative overview of the neuroprotective effects of two prominent notoginsenosides, Notoginsenoside R1 (NR1) and Notoginsenoside R2 (NR2), against the well-established neuroprotective agent, Ginsenoside Rb1.
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visualization of the underlying molecular pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of Ginsenoside Rb1, Notoginsenoside R1, and Notoginsenoside R2 has been evaluated in various in vitro and in vivo models of neuronal injury. The following tables summarize the quantitative data from key studies, providing a comparative perspective on their performance in assays for cell viability, anti-apoptosis, and anti-inflammatory effects.
Table 1: Comparison of Effects on Cell Viability in Neuronal Cell Lines
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability | Reference |
| Ginsenoside Rb1 | PC12 | Aβ₂₅₋₃₅ | 10 µM | ~25% | [1] |
| SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10 µM | ~20% | [2] | |
| Primary Hippocampal Neurons | High Glucose | 1 µM | Significant improvement | [3] | |
| Notoginsenoside R1 | PC12 | Aβ₂₅₋₃₅ | 10 µM | ~30% | [4] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 µM | Significant protection | [5] | |
| Notoginsenoside R2 | Primary Rat Cortical Neurons | Aβ₂₅₋₃₅ | 20 µM | Significant alleviation of apoptosis | [6][7] |
Table 2: Comparison of Anti-Apoptotic Effects
| Compound | Model | Key Apoptotic Marker | Concentration | % Reduction in Apoptotic Marker | Reference |
| Ginsenoside Rb1 | MCAO rats | TUNEL-positive cells | 50 mg/kg | Significant decrease | [8] |
| SH-SY5Y cells | Cleaved Caspase-3 | 10 µM | Significant reduction | [9] | |
| Notoginsenoside R1 | Neonatal HIBD rats | Neuronal apoptosis | 10 mg/kg | Significant inhibition | [5] |
| PC12 cells | Caspase-3 activation | 10 µM | Suppression | [10] | |
| Notoginsenoside R2 | Primary Rat Cortical Neurons | Cleaved Caspase-3 | 20 µM | Significant decrease | [6][7] |
Table 3: Comparison of Anti-Inflammatory Effects
| Compound | Model | Key Inflammatory Marker | Concentration | % Reduction in Inflammatory Marker | Reference |
| Ginsenoside Rb1 | MCAO rats | TNF-α, IL-6 | 50 mg/kg | Significant reduction | [8] |
| Notoginsenoside R1 | Neonatal HIBD rats | Pro-inflammatory cytokines | 10 mg/kg | Not specified | [5] |
| Notoginsenoside R2 | Primary Rat Cortical Neurons | COX-2 | 20 µM | Significant decrease | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison tables.
1. Cell Viability Assay (MTT Assay)
-
Cell Culture and Treatment: Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured for 24 hours. The cells are then pre-treated with various concentrations of the test compound (Ginsenoside Rb1, Notoginsenoside R1, or R2) for a specified duration (e.g., 24 hours) before being exposed to a neurotoxic insult (e.g., Aβ₂₅₋₃₅, OGD).
-
MTT Incubation: Following the insult, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
2. Apoptosis Assay (TUNEL Staining)
-
Animal Model and Tissue Preparation: A model of cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rats, is established. Following treatment with the test compound, the animals are sacrificed, and the brains are perfused and fixed. Brain sections are prepared for staining.
-
Staining Procedure: The brain sections are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol. This involves permeabilization of the cells, followed by incubation with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Microscopy and Quantification: The sections are counterstained with a nuclear stain like DAPI and observed under a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted in different regions of interest and expressed as a percentage of the total number of cells.
3. Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, COX-2, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Signaling Pathways in Neuroprotection
The neuroprotective effects of Ginsenoside Rb1 and notoginsenosides are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular mechanisms.
Ginsenoside Rb1 Neuroprotective Signaling
Ginsenoside Rb1 exerts its neuroprotective effects through multiple pathways, including the activation of PI3K/Akt and Nrf2/HO-1 pathways, which promote cell survival and antioxidant defense, respectively.
Caption: Ginsenoside Rb1 signaling cascade.
Notoginsenoside R1 Neuroprotective Signaling
Notoginsenoside R1 has been shown to protect neurons by activating the PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and plasticity. It also activates the Nrf2/ARE signaling pathway to combat oxidative stress.
Caption: Notoginsenoside R1 signaling cascade.
Notoginsenoside R2 Neuroprotective Signaling
Notoginsenoside R2 has been found to alleviate Aβ-induced neuronal apoptosis and inflammation by modulating the miR-27a/SOX8/β-catenin axis.
Caption: Notoginsenoside R2 signaling cascade.
Conclusion
Both Ginsenoside Rb1 and the representative notoginsenosides (NR1 and NR2) demonstrate significant neuroprotective effects across a range of in vitro and in vivo models. While their mechanisms of action share some common pathways, such as the activation of pro-survival and antioxidant signaling, they also exhibit distinct molecular targets. Ginsenoside Rb1 is well-characterized for its broad-spectrum neuroprotection, while NR1 and NR2 show promise in specific contexts of neurodegeneration and neuronal injury. The lack of data on this compound underscores the need for further research to fully elucidate the neuroprotective potential of the diverse array of saponins present in Panax notoginseng. This comparative guide provides a foundation for future studies aimed at developing these natural compounds into effective therapies for neurological disorders.
References
- 1. Frontiers | Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases [frontiersin.org]
- 2. Protective Effects and Network Analysis of Ginsenoside Rb1 Against Cerebral Ischemia Injury: A Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Ginsenoside Rb1 on High Glucose-Induced Neurotoxicity in Primary Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notoginsenoside R1 attenuates amyloid-β-induced damage in neurons by inhibiting reactive oxygen species and modulating MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Notoginsenoside R2 reduces A β 25-35-induced neuronal apoptosis and inflammation via miR-27a/SOX8/ β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rb1 administration attenuates focal cerebral ischemic reperfusion injury through inhibition of HMGB1 and inflammation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Notoginsenoside FP2 and Notoginsenoside R1 Bioactivity: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data for Notoginsenoside FP2 and Notoginsenoside R1, two dammarane-type saponins derived from Panax notoginseng. While Notoginsenoside R1 has been the subject of extensive research, elucidating a wide range of pharmacological effects and underlying mechanisms, this compound remains largely uncharacterized. This guide provides a detailed overview of the known bioactivities of Notoginsenoside R1 and summarizes the current, limited understanding of this compound, highlighting the critical need for further investigation into the latter's therapeutic potential.
Notoginsenoside R1: A Multifaceted Bioactive Compound
Notoginsenoside R1 (NG-R1) is a well-studied saponin from Panax notoginseng with a broad spectrum of documented biological activities.[1][2] Its therapeutic potential has been explored in various domains, including cardiovascular and cerebrovascular protection, neuroprotection, and anti-inflammatory effects.[1][2][3][4]
Cardiovascular and Cerebrovascular Protective Effects
NG-R1 has demonstrated significant potential in the treatment of cardiovascular diseases.[1][2][3] It has been shown to protect against myocardial ischemia/reperfusion injury by reducing infarct size and improving cardiac function.[5] Mechanistic studies have revealed that NG-R1 exerts its cardioprotective effects through the modulation of several key signaling pathways. For instance, it has been shown to suppress the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in cardiomyocytes.[5] Furthermore, NG-R1 has been found to protect against diabetic cardiomyopathy by activating estrogen receptor α and its downstream signaling pathways, leading to the inhibition of oxidative stress and apoptosis.[6] In the context of atherosclerosis, NG-R1 has been observed to blind proinflammatory monocytes, thereby protecting against cardiac hypertrophy.[7]
Neuroprotective Effects
The neuroprotective properties of NG-R1 are also well-documented. It has been shown to have beneficial effects in models of neurological disorders by reducing free radical production and enhancing brain function.[8] Studies have indicated that Panax notoginsenosides, including R1, can exert neuroprotective effects in conditions such as acute spinal cord ischemia-reperfusion injury by mediating anti-inflammatory, anti-edema, and anti-apoptosis actions.[9] The neuroprotective mechanisms of NG-R1 may also involve the regulation of the gut-brain axis.[10]
Anti-inflammatory Activity
NG-R1 exhibits potent anti-inflammatory properties. It has been shown to ameliorate inflammation by downregulating the expression of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as NF-κB.[1][2]
This compound: An Underexplored Saponin
In stark contrast to the wealth of data on Notoginsenoside R1, specific information on the bioactivity of this compound is scarce. While it has been identified as a unique saponin in the stems, leaves, flowers, fruits, and fruit pedicels of Panax notoginseng, detailed studies on its isolated biological effects are lacking.[11]
Currently, this compound is commercially available and is suggested to have potential for the treatment of cardiovascular diseases.[12][13][14] One study identified this compound as a component of the stem-leaf saponins of Panax notoginseng and reported that the total saponin extract exhibited a cardioprotective effect against myocardial injury in sleep-deprived mice by inhibiting abnormal autophagy through the PI3K/Akt/mTOR pathway.[15] However, this study did not isolate the specific contribution of this compound to the observed effects.
The lack of dedicated research on this compound means that there is no quantitative data on its bioactivity, no detailed experimental protocols for its assessment, and no elucidated signaling pathways for its mechanism of action.
Data Presentation
Due to the absence of specific bioactivity data for this compound, a quantitative comparison with Notoginsenoside R1 is not possible at this time. A comparative table would be misleading without any data points for FP2.
Experimental Protocols
Detailed experimental protocols for the bioactivity of this compound are not available in the current scientific literature. For Notoginsenoside R1, a vast number of studies provide detailed methodologies for various assays. Researchers interested in the experimental protocols for NG-R1 are encouraged to consult the primary research articles cited in this guide.
Signaling Pathways and Experimental Workflows
Notoginsenoside R1 Cardioprotective Signaling Pathway
Caption: Signaling pathways modulated by Notoginsenoside R1 in cardioprotection.
This compound Research Workflow
Caption: Proposed workflow for future research on this compound bioactivity.
Conclusion and Future Directions
The comparative analysis of this compound and Notoginsenoside R1 is currently hampered by a significant lack of data for FP2. While Notoginsenoside R1 stands as a promising therapeutic agent with a well-defined bioactivity profile, this compound remains an enigmatic component of Panax notoginseng.
For the scientific community, this represents a compelling research opportunity. Future studies should focus on the isolation and purification of this compound to enable dedicated in vitro and in vivo investigations. Key areas of inquiry should include its potential cardiovascular, neuroprotective, and anti-inflammatory effects, with a focus on elucidating its mechanisms of action and identifying its molecular targets. Such research is imperative to unlock the potential therapeutic applications of this compound and to enable a meaningful comparison with its well-studied counterpart, Notoginsenoside R1.
References
- 1. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panax notoginsenoside produces neuroprotective effects in rat model of acute spinal cord ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low Cerebral Exposure Cannot Hinder the Neuroprotective Effects of Panax Notoginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Notoginsenoside FP2 and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Notoginsenoside FP2, a natural compound isolated from Panax notoginseng, and conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Due to the limited direct research on this compound, this comparison utilizes data from closely related notoginsenosides, namely Notoginsenoside R1 and R2, as a proxy to infer its potential mechanisms and efficacy. This guide is intended for an audience with a professional background in biomedical research and drug development.
**Executive Summary
Notoginsenosides, including related compounds R1 and R2, exhibit anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. This mechanism contrasts with that of traditional NSAIDs, which predominantly function by inhibiting cyclooxygenase (COX) enzymes. This fundamental difference in their mechanism of action suggests that this compound could offer a distinct therapeutic profile, potentially with a different side-effect profile compared to NSAIDs.
Comparative Data on Anti-Inflammatory Activity
The following table summarizes the available quantitative data for Notoginsenoside R1 and R2 (as a proxy for FP2) and two representative NSAIDs, Ibuprofen and Celecoxib. It is crucial to note that the data for the notoginsenosides are from different experimental setups than those for the NSAIDs, making direct comparison challenging.
| Parameter | Notoginsenoside R1/R2 (Proxy for FP2) | Ibuprofen | Celecoxib |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Non-selective COX-1/COX-2 inhibitor | Selective COX-2 inhibitor |
| Target(s) | IKK, NF-κB p65 | COX-1, COX-2 | COX-2 |
| In Vitro Efficacy | Notoginsenoside R1: IC50 for LPS-induced nitric oxide inhibition in RAW 264.7 cells: ~854.1 µM[1] Notoginsenoside R2: IC50 for cell viability inhibition in pHUVECs: 25.94 nM[2][3] | COX-1 IC50: 13 µM[4][5][6] COX-2 IC50: 370 µM[5][6] | COX-1 IC50: 15 µM[7] COX-2 IC50: 0.04 µM (40 nM)[7][8] |
| In Vivo Efficacy | Notoginsenoside R1: Effective dose in carrageenan-induced paw edema in rats: 30 mg/kg[1] | Effective dose in carrageenan-induced paw edema in rats: 8.75 - 35 mg/kg[9] | Effective dose in carrageenan-induced paw edema in rats: 0.3 - 30 mg/kg[10][11][12] |
| Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduces expression of TNF-α and IL-6[13][14] | Reduces prostaglandin synthesis, indirectly affecting cytokine signaling | Reduces prostaglandin synthesis, indirectly affecting cytokine signaling |
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assessment: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol is designed to evaluate the potential of a test compound to inhibit the inflammatory response in vitro.
Objective: To determine the effect of a test compound on the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in LPS-stimulated murine macrophage-like RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound, NSAID)
-
Griess Reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT, WST-1)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control group.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the NO concentration using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Cell Viability Assay: Assess the cytotoxicity of the test compound using a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and validated model for screening acute anti-inflammatory activity.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Positive control (e.g., Ibuprofen, Celecoxib)
-
Vehicle control (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into different groups (n=6-8 per group): Vehicle control, positive control, and test compound groups at various doses.
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Visualizing the Mechanisms and Workflows
Signaling Pathways
References
- 1. Notoginsenoside R1 improves intestinal microvascular functioning in sepsis by targeting Drp1-mediated mitochondrial quality imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Notoginsenoside FP2 and Other Panax Saponins in Cardiovascular Protection, Neuroprotection, and Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Notoginsenoside FP2 and other prominent Panax saponins. While direct comparative quantitative data for this compound is limited, this document synthesizes available data for a stem-leaf saponin mixture containing a known percentage of this compound, alongside data for other well-researched Panax saponins, to offer valuable insights for research and drug development.
Introduction to this compound and Other Panax Saponins
This compound is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels and stem-leaf of Panax notoginseng.[1][2] It is emerging as a compound of interest for its potential therapeutic effects, particularly in the realm of cardiovascular diseases. Panax saponins, including a diverse array of ginsenosides and notoginsenosides, are the major active constituents of ginseng and notoginseng, renowned for their wide-ranging pharmacological activities. Among the most studied are ginsenosides Rg1, Rb1, Rd, Re, and notoginsenoside R1, which have demonstrated significant cardioprotective, neuroprotective, and anti-inflammatory properties. This guide aims to contextualize the potential of this compound by comparing its inferred activities with the established effects of these other key Panax saponins.
Quantitative Data Comparison
The following tables summarize the quantitative data on the biological effects of a Panax notoginseng stem-leaf saponin (SLSP) mixture containing this compound, and other individual Panax saponins.
Table 1: Composition of Stem-Leaf Saponins from Panax notoginseng (SLSP)
| Saponin | Percentage in Mixture |
| Ginsenoside Rb3 | 17.4% |
| Notoginsenoside Fc | 11.8% |
| Ginsenoside Rc | 11.1% |
| Notoginsenoside IX | 7.72% |
| This compound | 5.59% |
| Notoginsenoside Fe | 5.45% |
| Ginsenoside Rb1 | 4.86% |
| Notoginsenoside Fa | 4.13% |
| Ginsenoside Rd | 3.04% |
Data from a study on the cardioprotective effect of SLSP in mice with sleep deprivation.[2]
Table 2: Comparative Efficacy in Cardioprotection
| Saponin/Mixture | Model | Key Findings | Quantitative Data | Reference |
| SLSP (containing 5.59% this compound) | Sleep deprivation-induced myocardial injury in mice | Rescued myocardial injury | Decreased damaged cell ratio significantly at 50 and 100 mg/kg. Increased cardiac ejection fraction significantly at 50 and 100 mg/kg. | [2] |
| Ginsenoside Rg1 | Myocardial ischemia/reperfusion (MI/R) in rats | Reduced infarct size and improved cardiac function | At 20 mg/kg, significantly reduced infarct size and improved left ventricular developed pressure (LVDP) and ±dp/dtmax. | |
| Ginsenoside Rb1 | Isoproterenol-induced myocardial injury in rats | Reduced myocardial injury and apoptosis | At 20 mg/kg, significantly decreased serum CK-MB and LDH levels. | |
| Ginsenoside Rd | Myocardial ischemia/reperfusion in rats | Attenuated myocardial injury | At 50 mg/kg, significantly improved cardiac function and decreased infarct size. | [1] |
| Ginsenoside Re | Ischemia/reperfusion injury in H9c2 cells | Protected cardiomyocytes from apoptosis | At 10 µM, significantly increased cell viability and decreased LDH release. | |
| Notoginsenoside R1 | High glucose-induced injury in H9c2 cells | Attenuated cell injury | At 10 µM, significantly reduced apoptosis and hypertrophy markers. |
Table 3: Comparative Efficacy in Neuroprotection
| Saponin | Model | Key Findings | Quantitative Data | Reference |
| Ginsenoside Rg1 | Cerebral ischemia-reperfusion in rats | Reduced neurological deficit and infarct volume | At 10 mg/kg, significantly improved neurological scores and reduced infarct volume by ~40%. | |
| Ginsenoside Rb1 | Cerebral ischemia-reperfusion in rats | Reduced neurological deficit and infarct volume | At 10 mg/kg, significantly improved neurological scores and reduced infarct volume by ~45%. | |
| Ginsenoside Rd | Oxygen-glucose deprivation/reperfusion in PC12 cells | Protected against neuronal apoptosis | At 25 µM, significantly increased cell viability and reduced apoptosis. | |
| Ginsenoside Re | MPTP-induced neurotoxicity in mice | Protected dopaminergic neurons | At 20 mg/kg, significantly restored striatal dopamine levels. | |
| Notoginsenoside R1 | Amyloid-β-induced damage in PC12 cells | Attenuated neurotoxicity | At 10 µM, significantly increased cell viability and reduced ROS production. |
Table 4: Comparative Efficacy in Anti-inflammatory Effects
| Saponin | Model | Key Findings | Quantitative Data | Reference |
| Total Saponins of P. notoginseng | Carrageenan-induced rat air-pouch inflammation | Reduced inflammatory exudate and mediators | At 60-240 mg/kg, dose-dependently reduced neutrophil counts, protein content, and dinoprostone content in exudate. | [3] |
| Ginsenoside Rg1 | LPS-stimulated RAW 264.7 macrophages | Inhibited pro-inflammatory cytokine production | At 50 µM, significantly inhibited NO, TNF-α, and IL-6 production. | |
| Ginsenoside Rb1 | LPS-stimulated RAW 264.7 macrophages | Inhibited pro-inflammatory cytokine production | At 50 µM, significantly inhibited NO and TNF-α production. | |
| Ginsenoside Rd | LPS-stimulated BV2 microglial cells | Suppressed neuroinflammation | At 20 µM, significantly inhibited NO and PGE2 production. | |
| Ginsenoside Re | LPS-stimulated RAW 264.7 macrophages | Attenuated inflammatory response | At 100 µM, significantly reduced NO and TNF-α production. | |
| Notoginsenoside R1 | LPS-induced inflammation in HUVECs | Inhibited inflammatory response | At 20 µM, significantly suppressed the expression of adhesion molecules (ICAM-1, VCAM-1). |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vivo Myocardial Ischemia/Reperfusion (MI/R) Injury Model
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used.
-
Surgical Procedure:
-
Anesthetize the rats with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Induce ischemia for 30 minutes, followed by 120 minutes of reperfusion by releasing the suture.
-
Sham-operated rats undergo the same procedure without LAD ligation.
-
-
Drug Administration: The saponin of interest (e.g., Ginsenoside Rd at 50 mg/kg) is administered intraperitoneally 30 minutes before reperfusion.
-
Assessment of Cardioprotection:
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised and stained with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. The infarct size is expressed as a percentage of the area at risk.
-
Cardiac Function Assessment: Measured using a pressure-volume catheter inserted into the left ventricle to record parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rate of pressure rise and fall (±dp/dt).
-
Biochemical Markers: Serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) are measured using commercial ELISA kits.
-
In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Culture: PC12 cells (a rat pheochromocytoma cell line) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Oxidative Stress: Cells are treated with a neurotoxic agent, such as amyloid-β peptide (Aβ25-35) at a concentration of 25 µM for 24 hours to induce oxidative stress and cell death.
-
Saponin Treatment: Cells are pre-treated with various concentrations of the saponin of interest (e.g., Notoginsenoside R1 at 0.1, 1, and 10 µM) for 2 hours before the addition of the neurotoxic agent.
-
Assessment of Neuroprotection:
-
Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and analyzed by flow cytometry.
-
In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Saponin Treatment: Cells are pre-treated with the saponin of interest at various concentrations for 1 hour before LPS stimulation.
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant are quantified using commercial ELISA kits.
-
Western Blot Analysis: The expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Panax saponins are mediated through the modulation of various signaling pathways.
A study on a saponin mixture containing this compound suggests its cardioprotective effects are mediated through the PI3K/Akt/mTOR signaling pathway , leading to the inhibition of excessive autophagy.
Caption: PI3K/Akt/mTOR pathway in cardioprotection.
Many other Panax saponins, such as Notoginsenoside R1, exert their protective effects by activating the Nrf2/HO-1 signaling pathway , a key regulator of the antioxidant response.
Caption: Nrf2/HO-1 antioxidant signaling pathway.
The anti-inflammatory effects of many Panax saponins are linked to the inhibition of the NF-κB signaling pathway , which is a central regulator of inflammatory gene expression.
Caption: NF-κB inflammatory signaling pathway.
This guide provides a comparative overview based on the current scientific literature. Further research focusing on the direct comparison of this compound with other Panax saponins is warranted to fully elucidate its therapeutic potential.
References
- 1. Ginsenoside Rd mitigates myocardial ischemia-reperfusion injury via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of total saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Neuroprotection: A Comparative Guide to Notoginsenosides and Alternative Agents
A critical evaluation of the neuroprotective effects of Notoginsenoside R1 and Panax notoginseng saponins in the absence of independent replication studies for Notoginsenoside FP2. This guide provides a comparative analysis with established neuroprotective drugs, Edaravone and Nimodipine, supported by experimental data and detailed methodologies.
Executive Summary
The investigation into the neuroprotective properties of this compound is hampered by a significant lack of independent replication studies, and indeed, a scarcity of primary research on this specific compound. To address the need for comparative data in the field of neuroprotection, this guide provides a comprehensive analysis of closely related and well-studied compounds from Panax notoginseng: Notoginsenoside R1 (NG-R1) and the broader Panax notoginseng saponins (PNS).
This guide will compare the documented neuroprotective effects and mechanisms of NG-R1 and PNS with two clinically used neuroprotective agents, Edaravone and Nimodipine. By presenting available quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer researchers, scientists, and drug development professionals a valuable resource for understanding the current landscape of these neuroprotective compounds and identifying future research directions.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from various studies, providing a comparative overview of the neuroprotective effects of Notoginsenoside R1, Panax notoginseng saponins, Edaravone, and Nimodipine.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| Notoginsenoside R1 (NG-R1) | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | 20 µM | Cell Viability | Increased to ~80% from ~63% in the model group | [1] |
| Primary cortical neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Apoptosis | Significantly reduced | [2] | |
| HT22 hippocampal neurons | High-Glucose (HG) | Not specified | Oxidative Stress | Markedly decreased | [3] | |
| Panax notoginseng Saponins (PNS) | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | 160 µg/mL | Cell Viability | Significantly enhanced | [1] |
| Primary rat cortical astrocytes | H₂O₂ | 5 µg/mL | Cell Death (LDH release) | 23% reduction | [4] | |
| H9c2 cells | Serum, Glucose, and Oxygen Deprivation (SGOD) | Not specified | Apoptosis | Inhibited | [5] | |
| Edaravone | Rat model of traumatic brain injury | Traumatic Brain Injury | Not specified | Hippocampal CA3 neuron loss | Prevented | [6] |
| Rat hippocampus | Pilocarpine-induced status epilepticus | 1 mg/kg | Cell Loss | Significantly prevented | [7] | |
| Nimodipine | PC12 cells | H₂O₂ and calcium ionophore | >10 µM | Neurotoxicity | Exhibited neuroprotective effects | [8] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Injury Model | Dosage | Outcome Measure | Result | Reference |
| Notoginsenoside R1 (NG-R1) | Rats | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 20 and 40 mg/kg | Infarct Volume | Significantly reduced | [9][10] |
| Rats | Traumatic Brain Injury (TBI) | 40 mg/kg | Neurological Deficits, Brain Edema | Reduced | [11] | |
| Panax notoginseng Saponins (PNS) | Rats | Spinal Cord Ischemia-Reperfusion Injury (SCII) | Not specified | BBB Locomotor Rating Scale | Significantly increased | [6] |
| SAMP8 mice (AD model) | Aging | Not specified | Neuronal Loss (CA1 region) | Prevented | [12] | |
| Edaravone | Neonatal rats | Hypoxic-Ischemic (HI) Brain Injury | 3 mg/kg | Neurodegeneration (TUNEL) | Decreased | [13] |
| Nimodipine | Rats | Cerebral Ischemia-Reperfusion Injury (CIRI) | Not specified | - | Commonly used neuroprotective drug | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below to facilitate replication and further investigation.
Cell Viability Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere.[15]
-
Treat cells with various concentrations of the test compound for the desired duration.[15]
-
Add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
2. CCK-8 Assay:
-
Principle: A more sensitive assay than MTT, where WST-8 is reduced by dehydrogenases to a water-soluble formazan dye.
-
Protocol:
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs.
-
Protocol:
2. Annexin V/PI Staining:
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Protocol:
-
Harvest and wash cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Notoginsenoside R1, Panax notoginseng saponins, Edaravone, and Nimodipine are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Caption: Signaling pathways modulated by Notoginsenoside R1 leading to neuroprotection.
References
- 1. In Vitro Evaluation of the Neuroprotective Effect of Panax notoginseng Saponins by Activating the EGFR/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative effects of Panax notoginseng saponin in brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panax notoginseng saponins inhibit ischemia-induced apoptosis by activating PI3K/Akt pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway [frontiersin.org]
- 10. Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notoginsenoside R1 attenuates brain injury in rats with traumatic brain injury: Possible mediation of apoptosis via ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection of edaravone on hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of notoginsenoside R1 on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. Panax notoginseng saponin reduces IL-1β-stimulated apoptosis and endoplasmic reticulum stress of nucleus pulposus cells by suppressing miR-222-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Autophagy Prevents Panax Notoginseng Saponins (PNS) Protection on Cardiac Myocytes Against Endoplasmic Reticulum (ER) Stress-Induced Mitochondrial Injury, Ca2+ Homeostasis and Associated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Notoginsenoside FP2 vs. Notoginsenoside Fc: A Comparative Efficacy Guide in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notoginsenosides, a class of saponins isolated from Panax notoginseng, have garnered significant attention for their diverse pharmacological activities. This guide aims to provide a comparative analysis of the efficacy of two specific notoginsenosides, FP2 and Fc, in various disease models.
It is important to note that publicly available research on Notoginsenoside FP2 is currently limited. In contrast, Notoginsenoside Fc has been the subject of several studies, providing a more robust dataset for analysis. Therefore, this guide will primarily focus on the experimental evidence supporting the therapeutic potential of Notoginsenoside Fc across different pathological conditions, while noting the data gap for this compound.
Comparative Efficacy of Notoginsenoside Fc in Preclinical Disease Models
The following tables summarize the key findings from in vivo and in vitro studies on Notoginsenoside Fc, providing a quantitative comparison of its effects in models of diabetic nephropathy, acute kidney injury, and thrombosis.
Table 1: Efficacy of Notoginsenoside Fc in a Diabetic Nephropathy Mouse Model
| Parameter | Control (db/m) | Diabetic Model (db/db) | Notoginsenoside Fc (Low Dose) | Notoginsenoside Fc (High Dose) |
| Urinary Albumin to Creatinine Ratio (μg/mg) | Data not available | Significantly increased | Reduced | Significantly reduced |
| Serum Creatinine (μmol/L) | Data not available | Significantly increased | Reduced | Significantly reduced |
| Blood Urea Nitrogen (mmol/L) | Data not available | Significantly increased | Reduced | Significantly reduced |
| Glomerular Endothelial Cell Pyroptosis | Normal | Significantly increased | Inhibited | Significantly inhibited |
| Mitochondrial Dysfunction | Normal | Evident | Ameliorated | Significantly ameliorated |
Table 2: Efficacy of Notoginsenoside Fc in an Acute Kidney Injury (AKI) Mouse Model
| Parameter | Control | AKI Model (Acetaminophen-induced) | Notoginsenoside Fc (10 mg/kg) |
| Serum Creatinine (μmol/L) | Normal | ~40 | ~20 |
| Blood Urea Nitrogen (mmol/L) | Normal | ~30 | ~15 |
| Renal Tubular Apoptosis (TUNEL-positive cells) | Low | Significantly increased | Significantly decreased |
| SIRT3 Protein Expression | High | Significantly decreased | Significantly increased |
| SOD2 Protein Expression | High | Significantly decreased | Significantly increased |
Table 3: Efficacy of Notoginsenoside Fc in a Thrombosis Rat Model
| Parameter | Control | Thrombosis Model (FeCl₃-induced) | Notoginsenoside Fc (50 mg/kg, i.p.) |
| Thrombus Weight (mg) | N/A | 647.10 ± 72.30 | 406.38 ± 28.77 |
| Platelet Aggregation (induced by thrombin, IC₅₀) | N/A | N/A | 204.38 μM |
| Platelet Aggregation (induced by collagen, IC₅₀) | N/A | N/A | 379.93 μM |
| Platelet Aggregation (induced by ADP, IC₅₀) | N/A | N/A | 295.89 μM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Diabetic Nephropathy Model
-
Animal Model: Male db/db mice and their non-diabetic littermates (db/m) are used.
-
Treatment: Notoginsenoside Fc is administered daily by oral gavage for a specified period (e.g., 8 weeks).
-
Sample Collection: 24-hour urine samples are collected for the analysis of albumin and creatinine levels. Blood samples are collected for the measurement of serum creatinine and blood urea nitrogen (BUN). Kidney tissues are harvested for histological analysis and molecular studies.
-
Analysis: Urinary albumin and creatinine are measured to determine the albumin-to-creatinine ratio. Serum creatinine and BUN levels are quantified using standard biochemical assays. Kidney sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histopathological evaluation. Glomerular endothelial cell pyroptosis is assessed by measuring the expression of pyroptosis-related proteins (e.g., NLRP3, caspase-1) via Western blot or immunohistochemistry. Mitochondrial function is evaluated by transmission electron microscopy and measurement of mitochondrial respiratory chain complex activities.
Acute Kidney Injury (AKI) Model
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of AKI: A single intraperitoneal injection of acetaminophen is administered to induce acute kidney injury.
-
Treatment: Notoginsenoside Fc is administered (e.g., intraperitoneally) prior to or following the induction of AKI.
-
Sample Collection: Blood samples are collected to measure serum creatinine and BUN levels. Kidney tissues are collected for histological analysis, TUNEL assay to detect apoptosis, and Western blot analysis.
-
Analysis: Serum creatinine and BUN are measured as indicators of renal function. Kidney sections are stained with H&E to assess tubular injury. Apoptosis is quantified using the TUNEL assay. The expression of proteins in the SIRT3/SOD2 signaling pathway is determined by Western blotting.
Thrombosis Model
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Thrombosis: Ferric chloride (FeCl₃) is applied to the carotid artery to induce thrombosis.
-
Treatment: Notoginsenoside Fc is administered (e.g., intraperitoneally) prior to the induction of thrombosis.
-
Analysis: The carotid artery is harvested, and the thrombus is excised and weighed. For in vitro platelet aggregation studies, platelet-rich plasma is prepared from whole blood. Platelet aggregation is induced by agonists such as thrombin, collagen, or ADP, and the half-maximal inhibitory concentration (IC₅₀) of Notoginsenoside Fc is determined.
Signaling Pathways and Mechanisms of Action
Notoginsenoside Fc has been shown to exert its therapeutic effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
PPAR-γ Signaling Pathway in Diabetic Vascular Complications
In the context of high glucose-induced endothelial cell injury, Notoginsenoside Fc upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ leads to the inhibition of pro-inflammatory cytokine production and a reduction in endothelial cell apoptosis, thereby mitigating vascular damage.[1]
Caption: Notoginsenoside Fc and the PPAR-γ Pathway.
Autophagy Signaling Pathway in Vascular Injury
Notoginsenoside Fc has been demonstrated to promote autophagy in endothelial cells, a critical process for cellular homeostasis and survival. By enhancing autophagy, Notoginsenoside Fc accelerates reendothelialization following vascular injury in diabetic models.[2]
Caption: Notoginsenoside Fc's Role in Autophagy.
SIRT3/SOD2 Signaling Pathway in Acute Kidney Injury
In a model of acetaminophen-induced acute kidney injury, Notoginsenoside Fc was found to upregulate the expression of Sirtuin 3 (SIRT3) and Superoxide Dismutase 2 (SOD2). This pathway is crucial for mitochondrial health and the cellular response to oxidative stress, and its activation by Notoginsenoside Fc contributes to the protection of renal tubular cells from damage.[3]
Caption: Notoginsenoside Fc and SIRT3/SOD2 Pathway.
PLCγ2 Signaling Pathway in Thrombosis
Notoginsenoside Fc exhibits anti-thrombotic effects by inhibiting the Phospholipase C gamma 2 (PLCγ2) signaling pathway in platelets. By suppressing PLCγ2 activation, Notoginsenoside Fc reduces downstream signaling events that lead to platelet aggregation and thrombus formation.[4]
Caption: Notoginsenoside Fc's Anti-thrombotic Mechanism.
Conclusion
The available evidence strongly suggests that Notoginsenoside Fc is a promising therapeutic agent for a range of conditions, particularly those related to diabetes, kidney disease, and thrombosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, autophagy, oxidative stress, and platelet aggregation, underscores its potential for further drug development.
References
- 1. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside Fc Accelerates Reendothelialization following Vascular Injury in Diabetic Rats by Promoting Endothelial Cell Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notoginsenoside Fc ameliorates renal tubular injury and mitochondrial damage in acetaminophen-induced acute kidney injury partly by regulating SIRT3/SOD2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase Cγ2 Signaling Cascade Contribute to the Antiplatelet Effect of Notoginsenoside Fc - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Notoginsenoside FP2, a dammarane-type saponin isolated from Panax notoginseng, has garnered attention for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel and more effective therapeutic agents. This guide provides a comparative analysis of this compound and related compounds, summarizing key experimental data and methodologies to facilitate further research and drug discovery efforts.
Comparative Analysis of Biological Activity
While direct comparative studies on the biological activity of this compound and its close structural analogs are limited in the currently available literature, valuable insights can be drawn from studies on related notoginsenosides. A key aspect of the structure-activity relationship (SAR) in this class of compounds is the nature and position of sugar moieties attached to the aglycone core, as well as modifications to the aglycone itself.
One study that provides quantitative comparative data investigated the anti-proliferative effects of Notoginsenoside R1 and its metabolite, 20(S/R)-notoginsenoside R2, on H22 hepatoma cells. This comparison highlights how a structural change—in this case, the epimerization at the C-20 position—can significantly impact biological activity.
| Compound | Cell Line | Activity Assessed | IC50 (µg/mL) |
| Notoginsenoside R1 | H22 | Anti-proliferative | 121.50 |
| 20(S/R)-Notoginsenoside R2 | H22 | Anti-proliferative | 65.91 |
Table 1: Comparative anti-proliferative activity of Notoginsenoside R1 and its C-20 epimer.
This data suggests that the stereochemistry at the C-20 position plays a crucial role in the cytotoxic activity of these notoginsenosides, with the 20(S/R) mixture exhibiting nearly double the potency of Notoginsenoside R1. Further research is needed to elucidate the specific structural features of this compound that govern its biological activity and to draw direct comparisons with other notoginsenosides.
Key Signaling Pathways
The biological effects of notoginsenosides are often mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by this compound have yet to be fully elucidated, studies on related compounds point towards the involvement of the PI3K/Akt and AMPK signaling cascades. These pathways are critical regulators of cell survival, proliferation, metabolism, and inflammation.
For instance, Notoginsenoside R1 has been shown to exert its protective effects in various cell types through the activation of the PI3K/Akt pathway, leading to the inhibition of apoptosis and promotion of cell survival. Conversely, some notoginsenosides have demonstrated the ability to induce apoptosis in cancer cells by inhibiting this same pathway. The activation of AMPK, a key sensor of cellular energy status, by certain notoginsenosides has been linked to beneficial metabolic effects.
A comprehensive understanding of how this compound interacts with these and other signaling pathways will be crucial for defining its therapeutic potential.
Caption: General signaling pathways modulated by notoginsenosides.
Experimental Protocols
To facilitate reproducible and comparative research, this section outlines detailed methodologies for key experiments cited in the study of notoginsenosides.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic or anti-proliferative effects of compounds on cultured cells.
-
Cell Seeding: Seed cells (e.g., H22 hepatoma cells) in a 96-well plate at a density of 1 × 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Notoginsenoside R1 and 20(S/R)-notoginsenoside R2 at 0, 20, 40, 60, 80, and 100 µg/mL) and a vehicle control.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Western Blot Analysis for PI3K/Akt and AMPK Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-AMPK, AMPK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: General workflow for in vitro evaluation of notoginsenosides.
Conclusion and Future Directions
The study of the structure-activity relationship of this compound and its analogs is still in its nascent stages. The available data on related compounds suggests that subtle structural modifications, such as stereochemistry and glycosylation patterns, can have a profound impact on biological activity. The PI3K/Akt and AMPK signaling pathways appear to be key mediators of the effects of this class of molecules.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound with a panel of its natural and synthetic analogs to establish a clear SAR.
-
Target Identification: Identifying the specific molecular targets of this compound to understand its mechanism of action at a deeper level.
-
Signaling Pathway Elucidation: Delineating the precise signaling pathways modulated by this compound in relevant cell types, particularly those involved in cardiovascular function.
-
In Vivo Studies: Validating the in vitro findings in appropriate animal models of cardiovascular disease.
By systematically addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for cardiovascular and other diseases.
Notoginsenoside FP2: A Preclinical Cardiovascular Candidate Benchmarked Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular drug discovery, natural compounds are a promising frontier. Notoginsenoside FP2, a saponin derived from Panax notoginseng, has emerged as a molecule of interest for its potential cardioprotective effects. This guide provides a comparative analysis of this compound against current standard-of-care drugs for major cardiovascular diseases, including heart failure, hypertension, and atherosclerosis. While direct comparative clinical trials are not yet available, this document synthesizes existing preclinical data to offer a preliminary benchmark.
Executive Summary
Current preclinical evidence suggests that this compound, as a component of Panax notoginseng stem-leaf saponins, may offer cardioprotective benefits by mitigating myocardial injury and improving cardiac function in animal models. Its mechanisms of action appear to involve the modulation of key signaling pathways, such as PI3K/Akt/mTOR, which are also implicated in the pathophysiology of cardiovascular diseases.
This guide presents a side-by-side comparison of the available data on a this compound-containing extract with the established profiles of standard-of-care drugs like beta-blockers, ACE inhibitors, and statins. It is crucial to note that the data for this compound is preliminary and derived from studies on a saponin mixture, not the isolated compound. Further research is required to fully elucidate the therapeutic potential of pure this compound.
Comparative Data Overview
The following tables summarize the available quantitative data for a this compound-containing saponin extract versus standard-of-care cardiovascular drugs.
Table 1: Comparison of Effects on Cardiac Function and Injury Markers
| Parameter | This compound (as part of SLSP) | Beta-Blockers (e.g., Metoprolol) | ACE Inhibitors (e.g., Ramipril) | Statins (e.g., Atorvastatin) |
| Indication | Preclinical Myocardial Injury[1] | Heart Failure, Hypertension[2][3][4] | Heart Failure, Hypertension[5][6] | Atherosclerosis[7][8][9] |
| Ejection Fraction (EF) | Increased EF in mice with myocardial injury[1] | Improves EF in heart failure patients | Can improve EF in heart failure patients | Primarily lowers cholesterol, indirect benefit on EF |
| Heart Rate (HR) | Decreased elevated HR in mice with myocardial injury[1] | Decreases HR[3] | Generally no direct effect on HR | No direct effect on HR |
| Serum ANP | Decreased in mice with myocardial injury[1] | Reduces ANP levels in heart failure | Reduces ANP levels in heart failure | No direct effect on ANP |
| Serum LDH | Decreased in mice with myocardial injury[1] | No direct effect on LDH | No direct effect on LDH | No direct effect on LDH |
SLSP: Stem-Leaf Saponins from Panax notoginseng, containing 5.59% this compound. Data is from a study on mice with sleep deprivation-induced myocardial injury.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways for this compound (based on data for Panax notoginseng saponins) and standard-of-care cardiovascular drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the evaluation of this compound's cardiovascular effects, based on available literature for Panax notoginseng saponins.
1. In Vivo Model of Myocardial Injury (Sleep Deprivation-Induced)
-
Animal Model: Male C57BL/6J mice.
-
Induction of Myocardial Injury: A modified multiple-platform method to induce sleep deprivation (SD) for 72 hours.
-
Treatment: Stem-Leaf Saponins from Panax notoginseng (SLSP), containing 5.59% this compound, administered orally at doses of 50 and 100 mg/kg for 5 days prior to and during SD induction.[1]
-
Assessment of Cardiac Function:
-
Echocardiography: To measure ejection fraction (EF) and fractional shortening (FS).
-
Heart Rate Monitoring: Continuous recording of heart rate.
-
-
Biochemical Analysis: Serum levels of atrial natriuretic peptide (ANP) and lactate dehydrogenase (LDH) measured using ELISA kits.
-
Histopathological Analysis: Hearts were excised, fixed, and stained with hematoxylin and eosin (H&E) to assess myocardial damage.
2. In Vitro Model of Cardiomyocyte Injury
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Induction of Injury: Treatment with rapamycin to induce autophagy-related cell injury.
-
Treatment: Cells pre-treated with SLSP at various concentrations.
-
Assessment of Cell Viability: MTT assay to determine the percentage of viable cells.
-
Apoptosis Assay: Flow cytometry using Annexin V-FITC/PI staining to quantify apoptotic cells.
-
Western Blot Analysis: To measure the protein expression levels of key signaling molecules in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and markers of autophagy (e.g., LC3B, Beclin-1) and apoptosis (e.g., Bax, Bcl-2).[1]
Experimental Workflow Diagram
Conclusion and Future Directions
The preliminary preclinical data for a this compound-containing saponin extract suggests potential cardioprotective effects, warranting further investigation. However, a direct and comprehensive comparison with standard-of-care cardiovascular drugs is currently limited by the lack of studies on the isolated this compound compound.
Future research should focus on:
-
Isolation and Purification of this compound: To enable studies on the pure compound and definitively attribute observed effects.
-
Direct Comparative In Vivo Studies: Benchmarking purified this compound against first-line cardiovascular drugs in established animal models of heart failure, hypertension, and atherosclerosis.
-
Dose-Response and Pharmacokinetic Studies: To determine the optimal therapeutic window and metabolic profile of this compound.
-
Elucidation of Molecular Mechanisms: In-depth investigation of the specific signaling pathways modulated by this compound in various cardiovascular cell types.
By addressing these research gaps, the scientific community can better ascertain the potential of this compound as a novel therapeutic agent for cardiovascular diseases.
References
- 1. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic blockers in heart failure: review of mechanisms of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medgloss.com [medgloss.com]
- 5. ClinPGx [clinpgx.org]
- 6. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 7. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atherosclerosis - Wikipedia [en.wikipedia.org]
Validating the Anti-Inflammatory Mechanism of Notoginsenoside FP2: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed mechanism of action for Notoginsenoside FP2, a natural compound isolated from Panax notoginseng, and outlines a robust strategy for its validation using knockout models. While direct experimental validation of this compound's mechanism using such models is not yet extensively documented, its structural similarity to other ginsenosides with known anti-inflammatory properties, such as Notoginsenoside R1, suggests a strong potential for its interaction with the NLRP3 inflammasome pathway.[1][2] This guide leverages established methodologies for validating NLRP3 inflammasome inhibitors to propose a clear path forward for investigating this compound.
Proposed Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells that plays a critical role in the innate immune response.[3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, leading to inflammation.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5]
We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting one or more steps in the activation of the NLRP3 inflammasome. This proposed mechanism is based on studies of related notoginsenosides and ginsenosides that have demonstrated inhibitory effects on this pathway.[1][5]
Comparative Analysis of NLRP3 Inflammasome Inhibitors
To contextualize the potential efficacy of this compound, this section compares it with other known NLRP3 inflammasome inhibitors. The data presented here is based on published in vitro studies and serves as a benchmark for future investigations of this compound.
| Compound | Type | Mechanism of Action | IC50 for IL-1β Release | Key Findings |
| This compound (Proposed) | Natural Product (Saponin) | Proposed to inhibit NLRP3 inflammasome assembly or activation. | To be determined | Potential for low toxicity and high efficacy based on related compounds. |
| MCC950 | Small Molecule | Potent and selective inhibitor of NLRP3, blocking its activation.[6][7] | ~7.5 nM | Demonstrates efficacy in various preclinical models of inflammatory diseases.[7][8] |
| Oridonin | Natural Product (Diterpenoid) | Covalently binds to NLRP3, inhibiting its activation. | ~5 µM | Suppresses NLRP3 inflammasome activation in macrophages.[3] |
| Glyburide | Small Molecule (Sulfonylurea) | Indirectly inhibits NLRP3 by blocking ATP-sensitive K+ channels.[9] | ~10-25 µM | Specific for the NLRP3 inflammasome over other types.[9] |
| Celastrol | Natural Product (Triterpenoid) | Inhibits NLRP3 activation and ASC oligomerization.[10] | 25-50 nM | Shows promising anti-inflammatory effects in various models.[10] |
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action for this compound, a combination of in vitro and in vivo experiments utilizing NLRP3 knockout models is recommended.
In Vitro Validation using Bone Marrow-Derived Macrophages (BMDMs)
This protocol assesses the direct inhibitory effect of this compound on NLRP3 inflammasome activation in primary immune cells.
a. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of both wild-type (WT) and NLRP3 knockout (NLRP3-/-) mice (C57BL/6 background).
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
b. NLRP3 Inflammasome Activation Assay:
-
Seed the differentiated BMDMs in 24-well plates.
-
Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[11]
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Activation (Signal 2): Treat the cells with ATP (5 mM) or nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.[12]
c. Measurement of Inflammasome Activation:
-
ELISA: Measure the concentration of IL-1β in the cell culture supernatants to quantify inflammasome activation.
-
Western Blot: Analyze cell lysates for the levels of cleaved caspase-1 (p20 subunit) and pro-caspase-1 to assess caspase-1 activation.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis, a form of inflammatory cell death.
Expected Outcome: this compound is expected to reduce the levels of IL-1β, cleaved caspase-1, and LDH release in a dose-dependent manner in WT BMDMs, but have no significant effect in NLRP3-/- BMDMs, thus confirming its specificity for the NLRP3 pathway.
In Vivo Validation using an NLRP3-Mediated Disease Model
This protocol evaluates the therapeutic potential of this compound in a whole-animal model where the NLRP3 inflammasome is a key driver of pathology.
a. Animal Model:
-
Use age- and sex-matched WT and NLRP3-/- mice.
-
Induce an NLRP3-dependent inflammatory condition, such as lipopolysaccharide (LPS)-induced endotoxic shock or monosodium urate (MSU) crystal-induced peritonitis.[13]
b. Treatment Protocol:
-
Administer this compound or a vehicle control to both WT and NLRP3-/- mice prior to or following the induction of the inflammatory challenge.
c. Assessment of Inflammatory Response:
-
Survival Rate: Monitor and record the survival of the animals in the endotoxic shock model.
-
Cytokine Analysis: Measure the levels of IL-1β and other inflammatory cytokines in the serum or peritoneal lavage fluid using ELISA.
-
Histopathology: Collect relevant tissues (e.g., liver, lungs, peritoneal tissue) for histological analysis to assess tissue damage and inflammatory cell infiltration.
Expected Outcome: Treatment with this compound should improve survival, reduce systemic and local IL-1β levels, and ameliorate tissue damage in WT mice. These protective effects should be significantly diminished in NLRP3-/- mice, demonstrating that the therapeutic action of this compound is primarily mediated through the NLRP3 inflammasome.
Visualizing the Pathways and Workflows
To further clarify the proposed mechanism and experimental design, the following diagrams have been generated.
References
- 1. youtube.com [youtube.com]
- 2. cyagen.com [cyagen.com]
- 3. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 9. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
Comparative Transcriptomic Analysis of Notoginsenoside-Treated Cells: A Guide for Researchers
A comparative analysis of the transcriptomic effects of Notoginsenoside R1 and R2 on various cell types. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their molecular mechanisms.
Due to a lack of publicly available transcriptomic data for Notoginsenoside FP2, this guide focuses on the well-studied alternatives, Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NGR2). The following sections detail the impact of these compounds on global gene expression and key signaling pathways, supported by experimental protocols and data visualizations.
Notoginsenoside R1 (NGR1): A Transcriptomic Profile
Notoginsenoside R1 has been shown to exert significant influence on gene expression in cancer cells, particularly in the context of breast cancer. A key study analyzing the microarray dataset GSE85871 revealed that treatment of MCF-7 breast cancer cells with NGR1 resulted in the differential expression of a host of genes, with 141 genes being downregulated and 114 upregulated.[1]
Quantitative Gene Expression Data
The following table summarizes the top ten downregulated genes in MCF-7 cells following treatment with Notoginsenoside R1, as identified from the GSE85871 dataset.[1]
| Gene Symbol | Gene Name | Function |
| CCND2 | Cyclin D2 | Cell cycle regulation |
| YBX3 | Y-box binding protein 3 | Transcriptional regulation, cell proliferation |
| ANLN | Anillin actin binding protein | Cytokinesis |
| BIRC5 | Baculoviral IAP repeat containing 5 | Apoptosis inhibition |
| BUB1 | BUB1 mitotic checkpoint serine/threonine kinase | Mitotic spindle checkpoint |
| CDC20 | Cell division cycle 20 | Anaphase promoting complex activator |
| CDC25A | Cell division cycle 25A | Cell cycle control |
| CDC6 | Cell division cycle 6 | DNA replication initiation |
| CDK1 | Cyclin dependent kinase 1 | Cell cycle control |
| CHEK1 | Checkpoint kinase 1 | DNA damage response |
Note: A corresponding list of top upregulated genes was not provided in the cited literature.
Modulated Signaling Pathways
NGR1 has been demonstrated to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.
One of the key pathways inhibited by NGR1 in breast cancer cells is the KRAS/PI3K/Akt signaling pathway .[1] This pathway is a central regulator of cell growth, proliferation, and survival. NGR1 treatment has been shown to downregulate key components of this pathway.[1]
Additionally, NGR1 is known to upregulate the Nrf2/ARE signaling pathway , which plays a crucial role in the cellular antioxidant response, thereby protecting cells from oxidative stress.
Experimental Protocols
Cell Culture and Treatment (MCF-7 Breast Cancer Cells):
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Notoginsenoside R1 Preparation: NGR1 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations.
-
Treatment: Cells are seeded in culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of NGR1 (e.g., 0, 75, 150 µmol/L) or vehicle control.
-
Incubation: Cells are incubated for specific time periods (e.g., 24, 48, 72 hours) before being harvested for analysis.[1]
-
RNA Extraction and Microarray Analysis: Total RNA is extracted from the treated and control cells using standard methods. The quality and quantity of RNA are assessed, and the samples are then processed for microarray analysis according to the platform manufacturer's instructions (e.g., Affymetrix GeneChip).
Notoginsenoside R2 (NGR2): A Targeted Molecular Insight
While comprehensive, publicly available transcriptomic datasets for Notoginsenoside R2 are limited, several studies have investigated its effects on specific genes and signaling pathways, providing valuable insights into its molecular mechanisms.
Quantitative Gene Expression Data
Research on NGR2 has often focused on its impact on specific molecular targets rather than global gene expression. The following table highlights some of the key genes reported to be modulated by NGR2 treatment in different cell types.
| Gene/Molecule | Cell Type | Effect of NGR2 |
| miR-27a | Primary rat cortical neurons | Downregulation |
| SOX8 | Primary rat cortical neurons | Upregulation |
| Phospho-Akt | Human Umbilical Vein Endothelial Cells (HUVECs) | Downregulation |
| Phospho-PI3K | H22 hepatoma cells | Downregulation |
| Phospho-mTOR | H22 hepatoma cells | Downregulation |
Modulated Signaling Pathways
NGR2 has been shown to block the Rap1GAP/PI3K/Akt signaling pathway in human umbilical vein endothelial cells (HUVECs). This pathway is implicated in cell proliferation and angiogenesis.
In the context of neuronal cells, NGR2 has been found to regulate the miR-27a/SOX8/β-catenin axis , which is involved in neuronal apoptosis and inflammation.
Experimental Protocols
Cell Culture and Treatment (HUVECs):
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Standard endothelial cell growth medium.
-
Notoginsenoside R2 Preparation: NGR2 is dissolved in a suitable solvent to prepare a stock solution, which is then diluted to the desired working concentrations in the culture medium.
-
Treatment: HUVECs are treated with varying concentrations of NGR2. In some experiments, cells may be co-treated with growth factors (e.g., VEGFA) or inhibitors (e.g., LY294002 for PI3K).
-
Analysis: Following treatment, cells are harvested for various assays, including cell viability, proliferation, tube formation, and Western blotting to assess the phosphorylation status of key signaling proteins.
Experimental Workflow for Transcriptomic Analysis:
The following diagram illustrates a general workflow for a comparative transcriptomic study.
Comparative Summary and Conclusion
While both Notoginsenoside R1 and R2 are derived from Panax notoginseng and exhibit significant biological activities, the available transcriptomic and molecular data suggest they may act through distinct mechanisms and affect different cellular pathways.
-
Notoginsenoside R1 appears to have a broad impact on gene expression, particularly in cancer cells, where it downregulates genes involved in cell cycle progression and upregulates protective antioxidant pathways. Its inhibitory effect on the KRAS/PI3K/Akt pathway highlights its potential as an anti-cancer agent.
-
Notoginsenoside R2 , based on current research, demonstrates more targeted effects, particularly in the regulation of angiogenesis and neuronal apoptosis. Its ability to block the PI3K/Akt pathway in endothelial cells suggests a role in modulating vascular processes, while its influence on the miR-27a/SOX8/β-catenin axis points to its neuroprotective potential.
This guide provides a snapshot of the current understanding of the transcriptomic and molecular effects of Notoginsenoside R1 and R2. Further comprehensive transcriptomic studies, especially for NGR2, and direct comparative analyses would be invaluable for a more complete understanding of their respective mechanisms of action and therapeutic potential. The lack of data on this compound underscores the need for future research to explore the bioactivity of this and other less-studied notoginsenosides.
References
A Comparative Guide to the Synergistic Effects of Notoginsenoside R1 with Other Compounds
Disclaimer: Due to the limited availability of research on the synergistic effects of Notoginsenoside FP2, this guide focuses on the well-studied, structurally related compound, Notoginsenoside R1 (NGR1). The findings presented here for NGR1 may offer insights into the potential synergistic capabilities of other notoginsenosides like FP2.
This guide provides a comparative analysis of the synergistic effects of Notoginsenoside R1 when combined with other therapeutic compounds. The data and experimental protocols are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating the potential of NGR1 in combination therapies.
Synergistic Effects in the Treatment of Atherosclerosis
Recent studies have highlighted the synergistic potential of Notoginsenoside R1 in combination with other compounds for the management of atherosclerosis. These combinations have been shown to modulate key signaling pathways, reduce inflammation, and inhibit the progression of atherosclerotic plaques.
A study investigating the combined effect of Notoginsenoside R1 (NGR1) and Saikosaponin B2 (SSB2) demonstrated a synergistic action in mitigating atherosclerosis. The combination, referred to as NS, was found to be more effective than either compound alone in improving lipid levels, reducing plaque formation, and modulating macrophage activity.[1][2] The synergistic effect is attributed to the regulation of macrophage-derived foam cell formation and the promotion of macrophage autophagy.[1][2]
Quantitative Data on Synergistic Effects
| Parameter | Control (ApoE-/- mice on Western Diet) | NGR1 Alone | SSB2 Alone | NGR1 + SSB2 (NS Combination) |
| Serum Total Cholesterol (TC) | High | Reduced | Reduced | Significantly Reduced |
| Serum Triglycerides (TG) | High | Reduced | Reduced | Significantly Reduced |
| Serum Low-Density Lipoprotein (LDL-C) | High | Reduced | Reduced | Significantly Reduced |
| Aortic Plaque Area | Large | Reduced | Reduced | Significantly Reduced |
| Macrophage Infiltration (CD68+ cells) | High | Reduced | Reduced | Significantly Reduced |
Experimental Protocols
-
In Vivo Atherosclerosis Model:
-
Animal Model: Male ApoE-/- mice (7 weeks old) were used.[1]
-
Diet: Mice were fed a "Western diet" to induce atherosclerosis.[1]
-
Treatment Groups: Mice were divided into control, NGR1, SSB2, and NS combination groups.[1]
-
Analysis: After the treatment period, serum lipid levels were measured. Aortic roots were sectioned and stained with Hematoxylin-Eosin (HE) for general morphology, Oil Red O (ORO) for lipid accumulation, and immunofluorescence for CD68 to detect macrophages.[1]
-
-
In Vitro Foam Cell Model:
-
Cell Line: RAW264.7 macrophages were used.[1]
-
Induction: Foam cell formation was induced by incubating the macrophages with oxidized low-density lipoprotein (ox-LDL).[1]
-
Treatment: Cells were treated with NGR1, SSB2, or the NS combination.
-
Analysis: Lipid uptake was assessed by Oil Red O staining. Inflammatory responses, apoptosis, and signaling pathway proteins were evaluated using RT-PCR and Western blot.[1]
-
Signaling Pathway
The synergistic effect of the NGR1 and SSB2 combination is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which in turn promotes macrophage autophagy.[1][2]
Caption: PI3K/Akt/mTOR signaling pathway modulated by the NGR1 and SSB2 combination.
The combination of Geniposide and Notoginsenoside R1 (GN combination) has been shown to attenuate inflammation and apoptosis in atherosclerosis.[3][4] This combination was more effective than either agent alone in improving blood lipid profiles and reducing atherosclerotic plaque formation in a mouse model.[4]
Quantitative Data on Synergistic Effects
| Parameter | Control (ApoE-/- mice on High-Fat Diet) | Geniposide Alone | Notoginsenoside R1 Alone | GN Combination |
| Body Weight | Increased | Reduced | Reduced | More Significantly Reduced |
| Blood Glucose | Increased | Reduced | Reduced | More Significantly Reduced |
| Serum Total Cholesterol (TC) | Increased | Reduced | Reduced | More Significantly Reduced |
| Serum Triglycerides (TG) | Increased | Reduced | Reduced | More Significantly Reduced |
| Serum LDL-C | Increased | Reduced | Reduced | More Significantly Reduced |
| Serum HDL-C | Decreased | Increased | Increased | More Significantly Increased |
| Aortic Plaque Formation | Severe | Reduced | Reduced | More Significantly Reduced |
Experimental Protocols
-
In Vivo Atherosclerosis Model:
-
Animal Model: ApoE-/- mice on a high-fat diet (HFD).[4]
-
Treatment Groups: Control, Geniposide, Notoginsenoside R1, and GN combination.[4]
-
Analysis: Physiological indices including body weight and blood glucose were monitored. Serum lipid profiles were analyzed. Aortic tissues were examined pathologically using HE, Masson, and Oil Red O staining.[4]
-
-
In Vitro Endothelial Cell Injury Model:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).[3]
-
Induction of Injury: H2O2 was used to induce an inflammatory response and apoptosis.[3]
-
Treatment: Cells were treated with Geniposide, Notoginsenoside R1, or the GN combination.
-
Analysis: The expression of inflammatory factors and apoptosis-related proteins was measured to assess the protective effects.
-
Signaling Pathway
The GN combination exerts its synergistic effect by activating the AMPK/mTOR/Nrf2 signaling pathway. This activation leads to the inhibition of the NLRP3 inflammasome and the Bax/Bcl2/caspase-3 apoptosis pathway.[3]
Caption: AMPK/mTOR/Nrf2 signaling pathway activated by the Geniposide and NGR1 combination.
Synergistic Effects in Cancer Therapy
Notoginsenosides and other saponins from Panax notoginseng have been investigated for their potential to enhance the efficacy of chemotherapeutic agents.
A study on human colorectal cancer cells demonstrated that a notoginseng flower extract (NGF) enhanced the anti-cancer effects of 5-fluorouracil (5-FU). The combination of NGF and 5-FU resulted in a significantly greater reduction in cell proliferation compared to either agent alone. This suggests a synergistic interaction that could potentially allow for lower, less toxic doses of 5-FU.
Quantitative Data on Synergistic Effects
| Treatment Group | Cell Viability (%) | Reduction in Proliferation (%) |
| Control | 100 | 0 |
| NGF (0.25 mg/ml) | 74.7 | 25.3 |
| 5-FU (5 µM) | 68.9 | 31.1 |
| NGF (0.25 mg/ml) + 5-FU (5 µM) | 40.6 | 59.4 |
| 5-FU (100 µM) | 49.5 | 50.5 |
Experimental Protocols
-
Cell Line: Human colorectal cancer cell line HCT-116.
-
Treatment: Cells were treated with notoginseng flower extract (NGF), 5-fluorouracil (5-FU), or a combination of both.
-
Analysis: Cell viability was assessed to determine the anti-proliferative effects. The study also noted that the combination of 0.25 mg/ml NGF and 5 µM 5-FU was more effective at reducing cell proliferation than a 20-fold higher concentration of 5-FU (100 µM) used alone.
Conclusion
The presented data strongly suggest that Notoginsenoside R1 possesses significant potential for synergistic interactions with other compounds in the treatment of complex diseases like atherosclerosis and cancer. These synergistic effects appear to be mediated through the modulation of multiple signaling pathways involved in inflammation, apoptosis, and cellular metabolism. While direct evidence for this compound is currently lacking, the findings for NGR1 provide a solid foundation for future research into the combination therapy potential of other notoginsenosides. Further investigation into the specific synergistic mechanisms of this compound is warranted to explore its therapeutic applications.
References
- 1. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]
- 3. Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]
Notoginsenoside FP2: A Potential New Frontier in Cardiovascular Therapy?
A Comparative Analysis of a Novel Saponin from Panax notoginseng
Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of the traditional Chinese medicinal herb Panax notoginseng, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of cardiovascular disease.[1][2] While research on this compound is still in its nascent stages, the well-documented cardiovascular benefits of other Panax notoginseng saponins (PNS) provide a strong rationale for its investigation. This guide offers a comparative analysis of this compound against other notoginsenosides and standard cardiovascular therapies, based on available preclinical data, to provide a framework for its potential validation as a therapeutic agent.
Comparative Efficacy of Notoginsenosides and Standard Therapies
Direct comparative studies detailing the efficacy of this compound are currently unavailable in published literature. However, by examining the data on closely related notoginsenosides, such as Notoginsenoside R1 (NGR1), and standard antiplatelet therapies, we can create a preliminary comparative landscape.
Table 1: Comparative Efficacy of Notoginsenosides and Standard Antiplatelet Agents in Preclinical Models
| Compound/Agent | Model | Key Findings | Reference |
| Notoginsenoside R1 (NGR1) | Mouse model of myocardial ischemia/reperfusion injury | Significantly decreased myocardial infarction area, improved cardiac function, and inhibited cardiomyocyte apoptosis. | [3] |
| Rat model of heart failure | Improved cardiac function, alleviated myocardial pathological changes, and ameliorated cardiac lipotoxicity. | [4] | |
| ApoE-/- mice with isoproterenol-induced cardiac hypertrophy | Attenuated cardiac dysfunction, hypertrophy, and fibrosis by suppressing inflammation. | [5] | |
| Panax Notoginseng Saponins (PNS) | Mouse model of acute myocardial infarction (LAD ligation) | Rescued myocardial infarct size, improved cardiac function, inhibited platelet aggregation, and enhanced angiogenesis. | [6][7] |
| Aspirin | Various preclinical models of thrombosis | Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production and subsequent platelet aggregation. | [8] |
| Clopidogrel | Various preclinical models of thrombosis | Irreversibly blocks the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation. | [9] |
| Ticagrelor | Patients with acute coronary syndrome (PLATO trial) | Significantly reduced the composite endpoint of cardiovascular death, myocardial infarction, or stroke compared to clopidogrel. | [8] |
Mechanistic Insights: Potential Signaling Pathways of this compound
While the precise mechanism of action for this compound is yet to be elucidated, the known pathways modulated by other notoginsenosides offer valuable clues. Notoginsenoside R1, for instance, exerts its cardioprotective effects through multiple signaling pathways. It has been shown to suppress the TAK1-JNK/p38 signaling pathway, which is involved in apoptosis, and to ameliorate cardiac lipotoxicity via the AMPK signaling pathway.[3][4] Furthermore, Panax notoginseng saponins, as a whole, have been found to induce cardiomyocyte autophagy through the phosphorylation of AMPK and CaMKII, inhibit platelet aggregation, and promote angiogenesis.[6][7]
Based on these findings, a potential mechanism for this compound could involve the modulation of key signaling cascades related to inflammation, apoptosis, and cellular metabolism.
Experimental Protocols for Validation
To validate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary. These should encompass both in vitro and in vivo models to assess its efficacy, mechanism of action, and safety profile.
In Vitro Assays
-
Platelet Aggregation Assay: To evaluate the antiplatelet activity of this compound, platelet-rich plasma (PRP) can be treated with various concentrations of the compound, followed by the addition of agonists like adenosine diphosphate (ADP) or collagen. The degree of aggregation can be measured using a platelet aggregometer.
-
Cell Viability and Apoptosis Assays: Cardiomyocyte cell lines (e.g., H9c2) can be subjected to hypoxia/reoxygenation to mimic ischemia/reperfusion injury. The protective effect of this compound can be assessed by measuring cell viability (e.g., MTT assay) and apoptosis (e.g., TUNEL staining, caspase-3 activity assay).
-
Western Blot Analysis: To investigate the underlying signaling pathways, protein expression levels of key molecules such as TAK1, JNK, p38, AMPK, and their phosphorylated forms can be quantified by Western blotting in cell lysates treated with this compound under stress conditions.
In Vivo Models
-
Myocardial Ischemia/Reperfusion (I/R) Model: A common preclinical model involves the temporary ligation of the left anterior descending (LAD) coronary artery in rodents (e.g., mice or rats), followed by reperfusion.[3] this compound can be administered prior to or during the ischemic period.
-
Assessment of Infarct Size: Triphenyltetrazolium chloride (TTC) staining is used to delineate the infarcted area of the heart.
-
Evaluation of Cardiac Function: Echocardiography is performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).
-
Histological Analysis: Heart tissue sections can be stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue damage and fibrosis.
-
-
Thrombosis Model: Ferric chloride-induced carotid artery thrombosis model in mice can be used to evaluate the in vivo antithrombotic effect of this compound. The time to vessel occlusion is a key parameter measured.
Conclusion and Future Directions
This compound represents an intriguing, yet largely unexplored, candidate for cardiovascular drug development. While direct evidence of its therapeutic efficacy is currently lacking, the well-established cardioprotective properties of other saponins from Panax notoginseng provide a solid foundation for its further investigation. The proposed experimental workflows will be crucial in systematically evaluating its potential as a novel antiplatelet, anti-ischemic, and cardioprotective agent. Future research should focus on isolating sufficient quantities of this compound for comprehensive preclinical testing, elucidating its precise mechanism of action, and conducting comparative studies against both existing notoginsenosides and standard-of-care cardiovascular drugs. Such studies will be instrumental in determining whether this compound can indeed be a valuable addition to the therapeutic arsenal against cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotection of Panax Notoginseng saponins against acute myocardial infarction and heart failure through inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiplatelet Therapy in Heart Disease [imrpress.com]
- 9. Antiplatelet drugs in cardiological practice: Established strategies and new developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Notoginsenoside FP2 from Diverse Panax Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Notoginsenoside FP2, a significant saponin found within the Panax genus. The focus is to delineate its prevalence across different Panax species and plant tissues, alongside an examination of its potential therapeutic activities based on available scientific data. This document synthesizes current knowledge to aid researchers in their exploration of this promising natural compound.
Distribution and Abundance of this compound
This compound is a dammarane-type bisdesmoside saponin that has been identified as a unique constituent of Panax notoginseng .[1] Current research indicates that the primary source of this compound is the fruit pedicels of P. notoginseng.[2] While other parts of the plant, such as the stems, leaves, flowers, and fruits, have been reported to contain a variety of saponins, this compound is noted for its specific localization.[1]
To date, there is a conspicuous absence of scientific literature reporting the presence or quantification of this compound in other major Panax species, namely Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng). This suggests that this compound may be a key phytochemical marker unique to P. notoginseng, particularly its fruit-related structures.
Quantitative Data Summary
A comprehensive quantitative comparison of this compound content across different Panax sources is currently limited by the available research. The table below summarizes the known distribution based on existing studies.
| Panax Source | Plant Part | This compound Content | Reference |
| Panax notoginseng | Fruit Pedicels | Present (quantification not specified in literature) | [2] |
| Panax notoginseng | Stems, Leaves, Flowers, Fruits | Reported to be present | [1] |
| Panax ginseng | All parts | Not reported to be present | - |
| Panax quinquefolius | All parts | Not reported to be present | - |
Note: The lack of quantitative data is a significant gap in the current understanding of this compound. Further research is required to determine the precise concentrations of this compound in various tissues of P. notoginseng and to confirm its absence in other Panax species.
Potential Pharmacological Activity
This compound is suggested to hold potential for the treatment of cardiovascular diseases .[2][3] However, specific experimental studies detailing its mechanism of action are scarce. To infer its potential biological roles, we can examine the well-documented activities of other notoginsenosides and Panax saponins, which are known to exert protective effects on the cardiovascular system.[4][5][6] These effects are often attributed to the modulation of key signaling pathways involved in inflammation, apoptosis, and cellular stress responses.
While direct evidence for this compound is pending, related compounds from P. notoginseng have been shown to be involved in several critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[7] For instance, Notoginsenoside R1, another prominent saponin in P. notoginseng, has been demonstrated to ameliorate cardiac lipotoxicity through the AMPK signaling pathway and protect against ischemia-reperfusion injury by modulating the PI3K/Akt and NRF2 pathways.[7][8]
Postulated Signaling Pathway for Cardiovascular Protection
Based on the known mechanisms of related notoginsenosides, a hypothetical signaling pathway for the cardioprotective effects of this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this compound itself. The pathway illustrates how the compound might mitigate cellular damage and promote survival in cardiomyocytes under stress conditions such as ischemia-reperfusion.
Experimental Protocols
A. General Workflow for Extraction and Quantification of this compound
The following diagram outlines a general experimental workflow for the extraction, isolation, and quantification of this compound from Panax plant material, based on established methods for saponin analysis.
B. Detailed Methodologies
1. Ultrasound-Assisted Extraction (UAE):
-
Plant Material: Dried and powdered fruit pedicels of P. notoginseng.
-
Solvent: 86% aqueous ethanol solution.
-
Parameters: A liquid-to-solid ratio of 19:1 (mL:g) can be employed. The extraction is typically carried out for 1.5 hours at a controlled temperature.[9]
-
Procedure: The powdered plant material is suspended in the extraction solvent and subjected to ultrasonication for the specified duration. The resulting extract is then filtered to remove solid plant debris.
2. Purification by Macroporous Resin Chromatography:
-
Resin Type: HPD-100 macroporous resin is suitable for the separation and enrichment of saponins.
-
Procedure: The concentrated crude extract is loaded onto a pre-equilibrated macroporous resin column. The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 40%, 50%, 60%, etc.) is used to elute the saponins.[9] Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.
3. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.
-
Detection: UV detection at approximately 203 nm is standard for ginsenosides and notoginsenosides.[10]
-
Quantification: A calibration curve is generated using an isolated and purified this compound standard of known concentrations. The concentration of FP2 in the samples is then determined by comparing the peak area to the standard curve.
Conclusion and Future Directions
This compound stands out as a unique saponin predominantly found in the fruit pedicels of Panax notoginseng. Its apparent absence in other common Panax species suggests it could be a valuable marker for the authentication and quality control of P. notoginseng products. The preliminary suggestion of its role in cardiovascular health is promising, but this is an area that requires substantial investigation.
Future research should prioritize:
-
Quantitative analysis of this compound across different tissues of P. notoginseng and confirmation of its absence in other Panax species.
-
Isolation and purification of this compound in sufficient quantities for pharmacological studies.
-
In vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of this compound, particularly in the context of cardiovascular diseases.
-
Investigation of the specific signaling pathways modulated by this compound to validate the hypothetical models and uncover its therapeutic potential.
References
- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Panax notoginseng Saponins for Treating Coronary Artery Disease: A Functional and Mechanistic Overview [frontiersin.org]
- 7. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Evaluation of the Safety Profiles of Notoginsenoside FP2 and Other Major Ginsenosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Notoginsenoside FP2 alongside other prominent ginsenosides: Rg1, Rb1, and Re. Due to the limited direct safety and toxicity data available for this compound, this comparison leverages available data for structurally related ginsenosides and the broader category of Panax notoginseng saponins (PNS). The information herein is intended to support preclinical research and drug development by offering a consolidated overview of current knowledge.
Comparative Safety Data
The following tables summarize the available quantitative toxicity data for ginsenosides Rg1, Rb1, and Re. It is critical to note that no specific in vitro or in vivo toxicity studies for this compound have been identified in the public domain to date. The safety of this compound is inferred from studies on PNS, which indicate a generally favorable safety profile in clinical applications.[1][2][3][4][5][6][7]
Table 1: In Vitro Cytotoxicity Data of Selected Ginsenosides
| Compound | Cell Line | Assay | IC50 / Concentration | Exposure Time | Citation |
| This compound | - | - | No data available | - | - |
| Ginsenoside Rg1 | A549 (Human lung carcinoma) | MTT | No significant toxicity up to 800 µg/mL | 24 h | [8] |
| Ginsenoside Rb1 | THP-1 (Human monocytic) | MTT | No significant toxicity up to 443.2 µg/mL | 72 h | [8] |
| HL-7702 (Human liver) | MTT | Protective effect against triptolide-induced toxicity | 48 h | ||
| Ginsenoside Re | - | - | No specific IC50 data available; generally considered to have low toxicity. | - |
Table 2: Acute Oral Toxicity Data of Selected Ginsenosides in Rodents
| Compound | Species | LD50 (Median Lethal Dose) | Citation |
| This compound | - | No data available | - |
| Ginsenoside Rg1 | Mouse | > 5000 mg/kg | |
| Ginsenoside Rb1 | Mouse | > 5000 mg/kg | |
| Ginsenoside Re | - | Generally regarded as safe; specific LD50 not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are outlines of standard protocols for key toxicological assays.
In Vitro Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test ginsenoside for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for approximately 30 minutes. The released LDH will catalyze the oxidation of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance at a wavelength of around 490 nm. The amount of color formed is directly proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Genotoxicity Assay
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to different concentrations of the test ginsenoside on a histidine-limited agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Model: Typically conducted in female rats.
-
Dosing: A single dose of the test substance is administered orally by gavage to a small group of animals (usually 3). The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: The outcome of the first group determines the dosing for the next group. If no mortality occurs at a given dose, the next higher dose is used. If mortality is observed, the next lower dose is tested.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at specific dose levels, rather than determining a precise LD50 value.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Comparative Safety Profile Analysis
While specific safety data for this compound remains elusive, a comparative evaluation can be formulated based on the available evidence for its chemical class and source.
-
Ginsenosides Rg1, Rb1, and Re: These ginsenosides are generally considered to have a low order of acute toxicity. In vitro studies often show a lack of significant cytotoxicity at concentrations relevant for pharmacological activity. Animal studies indicate high LD50 values, suggesting a wide safety margin for acute exposure. These compounds have a long history of use as part of traditional medicine, further supporting their general safety.
-
This compound: As a dammarane-type saponin isolated from Panax notoginseng, it is reasonable to hypothesize that this compound shares a similar safety profile with other major ginsenosides from the same plant. Clinical studies on PNS, which is a mixture of saponins including this compound, have consistently shown good tolerability with a low incidence of adverse effects.[1][2][3][4][5][6][7] However, this is an indirect assessment, and the absence of specific toxicological data for the purified compound represents a significant knowledge gap.
The available data suggests that ginsenosides Rg1, Rb1, and Re are relatively safe compounds with low toxicity. For this compound, while a favorable safety profile can be inferred from its origin and chemical class, dedicated preclinical safety studies are imperative. Researchers and drug development professionals should prioritize conducting a comprehensive toxicological evaluation of this compound, including in vitro cytotoxicity, genotoxicity, and in vivo acute and repeated-dose toxicity studies, to establish a definitive safety profile before advancing to further stages of development.
References
- 1. Discovery of nontriterpenoids from the rot roots of Panax notoginseng with cytotoxicity and their molecular docking study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Panax notoginseng Saponin Therapy for Acute Intracerebral Hemorrhage, Meta-Analysis, and Mini Review of Potential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of Panax notoginseng saponins (Xuesaitong) for patients with acute ischemic stroke: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 5. Frontiers | Efficacy and Safety of Panax Notoginseng Saponins (Xueshuantong) in Patients With Acute Ischemic Stroke (EXPECT) Trial: Rationale and Design [frontiersin.org]
- 6. Clinical efficacy and safety of Panax notoginseng saponins in treating chronic obstructive pulmonary disease with blood hypercoagulability: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Panax notoginseng Saponins in the Treatment of Adults With Ischemic Stroke in China: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Safety Operating Guide
Proper Disposal of Notoginsenoside FP2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from Panax notoginseng.
This compound is utilized in research for its potential in treating cardiovascular diseases.[1][2][3][4] Adherence to proper disposal protocols is crucial to mitigate potential environmental hazards and ensure workplace safety. While specific regulations may vary by institution and locality, the following guidelines are based on general best practices for chemical waste management.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS). Although a specific, publicly available SDS for this compound is not readily found, a representative SDS for a similar compound, R-Notoginsenoside R2, indicates that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects .[5] Therefore, it is prudent to handle this compound with care, assuming similar potential hazards.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation and Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 1004988-75-3
-
An accurate estimation of the concentration and total quantity.
-
The date of waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as detailed on the label.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.
-
Clean the Spill: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and the EHS department.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C58H98O26 | [6] |
| Molecular Weight | 1211.38 g/mol | [6] |
| Appearance | White to off-white solid | MedChemExpress |
| Storage (Solid) | 4°C, protect from light | [1] |
| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months (protect from light) | [1][2] |
| Solubility (DMSO) | 100 mg/mL (82.55 mM) | [3] |
| Solubility (Water) | 5 mg/mL (4.12 mM) | [3] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Notoginsenoside FP2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Notoginsenoside FP2. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Handling Powder | Chemical safety goggles | Two pairs of powder-free nitrile gloves | N95 or P100 respirator | Fully fastened lab coat |
| Preparing Solutions | Chemical safety goggles | Powder-free nitrile gloves | Not generally required if handled in a fume hood | Fully fastened lab coat |
| Cell Culture/In Vitro Assays | Safety glasses | Powder-free nitrile gloves | Not required | Lab coat |
| Animal Studies (Injections) | Safety glasses | Powder-free nitrile gloves | Not required | Lab coat |
Operational Plans
1. Weighing and Handling Powdered this compound
Due to the potential for aerosolization, weighing of powdered this compound requires specific precautions.
-
Ventilation: Whenever possible, weigh toxic powders within a chemical fume hood.[1][2] If this is not feasible due to air-flow disturbances, use a HEPA-filtered ventilated balance enclosure, a glove bag, or an enclosed balance.[1]
-
Designated Area: Establish a designated and clearly labeled area for working with toxic powders.[2]
-
Static Control: To prevent scattering of the powder due to static electricity, consider using anti-static weigh vessels or an anti-static gun.[1]
-
Cleaning: After weighing, decontaminate all surfaces and non-disposable equipment by wiping with a towel wetted with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Avoid dry brushing, as this can generate dust.[1]
2. Solution Preparation
This compound is soluble in DMSO and water.[3][4][5] The following is a general protocol for preparing a stock solution.
-
Solvent: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent.[4][5] For some applications, water can also be used.[3]
-
Procedure:
-
Ensure all necessary PPE is worn.
-
In a chemical fume hood, carefully add the desired volume of solvent to the vial containing the pre-weighed this compound.
-
To aid dissolution, sonication may be required.[3]
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with local regulations.
| Waste Type | Disposal Protocol |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of in a designated hazardous waste container. |
| DMSO Solutions of this compound | Collect in a labeled, sealed container for flammable liquid waste. DMSO can often be disposed of with other organic solvents.[6][7] |
| Aqueous Solutions of this compound | Dilute, water-soluble waste may be suitable for sink disposal with copious amounts of cold water, but always check and adhere to your institution's specific guidelines.[7] |
Important Note: Always consult and follow your institution's and local hazardous waste regulations for chemical disposal.[8] When in doubt, contact your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol is for the preparation of a stock solution commonly used in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 1211.38 g/mol ).[4]
-
Wearing appropriate PPE, accurately weigh the calculated mass of this compound powder in a chemical fume hood.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be necessary.[5]
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]
Signaling Pathways
Notoginsenosides, including related compounds like Notoginsenoside R1, have been shown to modulate several key signaling pathways involved in inflammation and cardiovascular health. The following diagrams illustrate these pathways.
Caption: Anti-inflammatory action via NF-κB pathway inhibition.
Caption: Cardioprotection through the PI3K/Akt/mTOR pathway.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. glpbio.com [glpbio.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
